molecular formula C8H8BrN3O B1529658 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one CAS No. 709650-05-5

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

Cat. No.: B1529658
CAS No.: 709650-05-5
M. Wt: 242.07 g/mol
InChI Key: WELNOOIYCWHWSM-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-1-5-2-10-4-7(13)12-8(5)11-3-6/h1,3,10H,2,4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNOOIYCWHWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CN1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732110
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709650-05-5
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a heterocyclic scaffold of potential interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-e]diazepine core represents a unique fusion of a pyridine ring with a 1,4-diazepine system, offering a three-dimensional structure with diverse vectoral exits for substituent placement. This guide details a robust and logical two-step synthetic sequence commencing from the readily accessible precursor, 5-bromo-2,3-diaminopyridine. The narrative emphasizes the chemical principles underpinning each transformation, providing detailed experimental protocols and mechanistic insights to ensure reproducibility and facilitate further exploration by fellow scientists.

Introduction and Strategic Overview

The synthesis of novel heterocyclic frameworks is a cornerstone of modern drug discovery. Fused ring systems, such as the pyrido[2,3-e]diazepine scaffold, are of particular interest due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations, which is crucial for specific interactions with biological targets. The title compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, incorporates a bromine atom, a versatile handle for further functionalization via cross-coupling reactions, and a lactam moiety, a common feature in many biologically active molecules.

Our proposed synthesis begins with the well-documented preparation of 5-bromo-2,3-diaminopyridine. This key intermediate then undergoes a sequential Michael addition and intramolecular cyclization (lactamization) to yield the target compound. This approach is both convergent and efficient, relying on robust and scalable reactions.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is proposed to proceed via a two-step sequence from 5-bromo-2,3-diaminopyridine as illustrated below.

Synthetic_Pathway start 5-Bromo-2,3-diaminopyridine intermediate Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate start->intermediate Ethyl acrylate, Ethanol, Reflux product 7-Bromo-4,5-dihydro-1H- pyrido[2,3-e]diazepin-2(3H)-one intermediate->product Heat or Base-catalyzed cyclization

Caption: Proposed two-step synthesis of the target compound.

In-Depth Discussion of Synthetic Steps

Synthesis of Starting Material: 5-Bromo-2,3-diaminopyridine

The successful synthesis of our target molecule is contingent upon the availability of the key starting material, 5-bromo-2,3-diaminopyridine. Fortunately, its preparation from the readily available 2-aminopyridine is well-documented and proceeds in three steps: bromination, nitration, and subsequent reduction of the nitro group.[1][2][3]

  • Bromination: 2-Aminopyridine is first brominated at the 5-position using bromine in acetic acid.[1] Care must be taken to control the stoichiometry and temperature to minimize the formation of the dibrominated byproduct, 2-amino-3,5-dibromopyridine.[3]

  • Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position using a mixture of nitric and sulfuric acids at low temperatures.[1]

  • Reduction: The final step is the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to an amine. This can be achieved using various reducing agents, such as iron in ethanol/water with a catalytic amount of hydrochloric acid[1][3] or through catalytic hydrogenation using Raney Nickel, which has been reported to give high yields.[2]

Step 1: Michael Addition of 5-Bromo-2,3-diaminopyridine with Ethyl Acrylate

The first step in the construction of the diazepine ring is a Michael addition of 5-bromo-2,3-diaminopyridine to an α,β-unsaturated ester, such as ethyl acrylate. In 2,3-diaminopyridine, the 2-amino group is generally more nucleophilic than the 3-amino group due to electronic effects. Therefore, it is anticipated that the 2-amino group will preferentially attack the β-carbon of ethyl acrylate. The reaction is typically carried out by heating the reactants in a protic solvent like ethanol, which can also facilitate proton transfer steps in the mechanism.[4][5] This reaction should proceed smoothly to furnish the intermediate, ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate.

Step 2: Intramolecular Cyclization (Lactamization)

The final step is the intramolecular cyclization of the amino ester intermediate to form the desired lactam ring. This transformation can often be achieved by heating the intermediate at an elevated temperature, sometimes in a high-boiling solvent, to drive off ethanol and favor the cyclic product.[6] Alternatively, the cyclization can be promoted by the use of a base, which deprotonates the less hindered 3-amino group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.[7] The choice of conditions will depend on the reactivity of the intermediate and the desired reaction rate. This step will yield the final product, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

Detailed Experimental Protocols

Synthesis of 5-Bromo-2,3-diaminopyridine

This procedure is adapted from established literature methods.[1][2][3]

  • 2-Amino-5-bromopyridine: In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution. Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-5-bromopyridine.

  • 2-Amino-5-bromo-3-nitropyridine: To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 2-amino-5-bromopyridine (1.0 eq). Maintain the temperature at 0 °C and add 95% nitric acid (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour. Cool the reaction and pour it onto ice, followed by neutralization with 40% sodium hydroxide solution. Collect the yellow precipitate by filtration, wash with water, and dry.

  • 5-Bromo-2,3-diaminopyridine: To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol, add Raney Nickel (approx. 10% by weight) under an inert atmosphere. Pressurize the reaction vessel with hydrogen gas (1 MPa) and heat to 50 °C. Monitor the reaction by observing the cessation of hydrogen uptake. After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 5-bromo-2,3-diaminopyridine.[2]

Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one
  • Step 1: Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate (Intermediate)

    • To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in absolute ethanol, add ethyl acrylate (1.2 eq).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired amino ester intermediate.

  • Step 2: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Final Product)

    • Place the purified ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate (1.0 eq) in a round-bottom flask.

    • Heat the neat compound under a vacuum at a temperature sufficient to induce cyclization and distill off ethanol (e.g., 150-180 °C).

    • Alternatively, dissolve the intermediate in a high-boiling solvent like toluene and add a catalytic amount of a non-nucleophilic base such as sodium hydride. Heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. If a base was used, carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Data Summary (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
5-Bromo-2,3-diaminopyridineC₅H₆BrN₃188.03Solid~70-80 (from nitropyridine)
Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoateC₁₀H₁₅BrN₄O₂289.15Oil/Solid~60-75
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-oneC₈H₈BrN₃O242.08Solid~50-65

Reaction Mechanism

The proposed mechanism involves two key stages: aza-Michael addition followed by intramolecular amidation (lactamization).

Reaction_Mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Lactamization start_materials 5-Bromo-2,3-diaminopyridine + Ethyl acrylate transition_state1 Nucleophilic attack of 2-amino group start_materials->transition_state1 intermediate1 Zwitterionic Intermediate transition_state1->intermediate1 intermediate2 Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate intermediate1->intermediate2 Proton transfer intermediate2_step2 Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate transition_state2 Nucleophilic attack of 3-amino group on ester intermediate2_step2->transition_state2 Heat / Base intermediate3 Tetrahedral Intermediate transition_state2->intermediate3 product Final Product + Ethanol intermediate3->product Elimination of Ethoxide

Caption: Proposed mechanism for the synthesis.

Conclusion

This technical guide outlines a feasible and robust synthetic route to the novel heterocyclic compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. By leveraging well-established reactions and a readily accessible starting material, this pathway provides a solid foundation for researchers to synthesize and explore the potential applications of this and related scaffolds in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic discussions are intended to empower scientists to confidently undertake this synthesis and adapt it for the creation of new analogues.

References

  • PubMed. (n.d.). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis of extended lactam ring systems: preparation of amino acid alpha-fluorenylmethyl esters for the synthesis of reverse-extended lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of new pyrido[3,2-e][6][8]diazepine-2,5-diones and pyrido[2,3-e][6][8]diazepine-2,5-diones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological action of some derivatives of pyrido-[6][8]-diazepine and pyrido-[2,3-d]-pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

Sources

"7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one structure elucidation"

Author: BenchChem Technical Support Team. Date: February 2026

. ## A Comprehensive Guide to the Structural Elucidation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Introduction: Charting the Unknown

In the landscape of pharmaceutical research and development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, practical framework for the structural elucidation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a potentially novel molecule with limited existing data. The process of moving from a simple molecular formula to a fully realized three-dimensional structure is a systematic endeavor, relying on the synergistic application of modern analytical techniques.[1] This whitepaper will detail the causality behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

The putative structure, derived from its nomenclature, suggests a fused bicyclic system consisting of a pyridine ring and a diazepinone ring. The elucidation process will, therefore, focus on unequivocally establishing the connectivity of this scaffold, the position of the bromine substituent, and the dihydro nature of the diazepinone ring.

Chapter 1: The First Clue - Elemental Composition and Molecular Weight

The initial and most fundamental step in characterizing an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose, offering exceptional mass accuracy and the ability to distinguish between isobaric species—compounds with the same nominal mass but different elemental compositions.[2][3][4]

Theoretical Mass and Isotopic Pattern

For the target molecule, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, the expected molecular formula is C₈H₈BrN₃O. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element, provides a precise target for HRMS analysis.[5] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M+2 isotopic pattern, providing a clear diagnostic signature.

PropertyValue
Molecular Formula C₈H₈BrN₃O
Monoisotopic Mass 240.9851 u
Theoretical M+ Peak (⁷⁹Br) 240.9851
Theoretical M+2 Peak (⁸¹Br) 242.9830
Expected M+/M+2 Ratio ~1:1
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the title compound.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[2]

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the structure are readily protonated.

  • Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Observe the isotopic pattern to confirm the presence of one bromine atom.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass error < 5 ppm).[5]

Interpreting Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial information about the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[6][7]

Protocol:

  • Perform a product ion scan on the [M+H]⁺ peak.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. For the proposed structure, one might expect cleavages within the diazepinone ring or loss of HBr.

Chapter 2: Assembling the Puzzle - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms.[9][10][11][12][13]

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicting the approximate chemical shifts can guide the interpretation of the experimental spectra.[14][15][16][17][18]

Atom Position Predicted ¹³C (ppm) Attached Proton(s) Predicted ¹H (ppm) Expected Multiplicity
C2~170---
C3~452H~3.5t
C4~502H~4.0t
C5a~120---
C6~145H~8.0d
C7~118---
C8~140H~7.5d
C9~155---
NH (1)-H~7.0br s
NH (3)-H~8.5br s

Note: These are estimations and actual values may vary.

Experimental Protocols: NMR Spectroscopy

Objective: To determine the complete covalent structure of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), revealing ¹H-¹H spin systems.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[11][12]

Data Interpretation: A Step-by-Step Approach

The process of piecing together the NMR data is a logical progression:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal coupled protons. For the proposed structure, we would expect to see a correlation between the protons on C3 and C4, and a separate spin system for the protons on the pyridine ring (H6 and H8).

  • Assign Direct C-H Bonds with HSQC: The HSQC spectrum will link the proton signals to their directly attached carbons.

  • Connect the Fragments with HMBC: The HMBC spectrum is key to establishing the overall structure. Key expected correlations that would confirm the proposed structure include:

    • Correlations from the C3 and C4 protons to the carbonyl carbon (C2).

    • Correlations from the C4 protons to the pyridine ring carbons (C5a and C9).

    • Correlations from the pyridine protons (H6 and H8) to other carbons in the pyridine ring and to C5a and C9.

    • Correlations from the NH protons to adjacent carbons.

Chapter 3: The Definitive Proof - Single-Crystal X-ray Crystallography

While mass spectrometry and NMR spectroscopy provide a comprehensive picture of the molecular structure, single-crystal X-ray crystallography offers the most unambiguous and definitive proof of structure, including stereochemistry and solid-state conformation.[19][20]

The Challenge of Crystallization

The primary bottleneck for this technique is obtaining a high-quality single crystal.[21][22]

Protocol: Crystal Growth

  • Purification: The compound must be of high purity. Recrystallization or chromatography may be necessary.[23]

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.[23]

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[24]

    • Vapor Diffusion: Place a solution of the compound in a vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly.[22]

From Crystal to Structure

Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable crystal is mounted on a goniometer.[20]

  • Data Collection: The crystal is irradiated with a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined.

Chapter 4: An Integrated Strategy for Structure Elucidation

The most robust approach to structure elucidation involves the integration of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating picture of the molecule.

Workflow Diagram

Caption: Integrated workflow for structure elucidation.

HMBC Correlation Diagram

HMBC_Correlations cluster_structure 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one cluster_protons Key Proton Signals C2 C2 (C=O) N1 N1-H C9 C9 C8 C8-H C5a C5a C7 C7-Br C6 C6-H N5 N5 C4 C4-H2 N3 N3-H H4 H4 H4->C2 ³J H4->C5a ³J C3 C3 H4->C3 ²J H3 H3 H3->C2 ²J H3->C4 ²J H6 H6 H6->C8 ³J H6->C7 ²J H6->C5a ²J H8 H8 H8->C9 ²J H8->C6 ³J N1H N1-H N1H->C2 ²J N1H->C9 ²J

Caption: Key expected HMBC correlations.

Conclusion

The structural elucidation of a novel compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a methodical process that builds a case for a specific chemical structure. By integrating high-resolution mass spectrometry for elemental composition, a suite of NMR experiments to map the covalent framework, and single-crystal X-ray crystallography for definitive proof, researchers can move with confidence from a new chemical entity to a fully characterized molecule. This guide provides the strategic and tactical framework necessary to navigate this critical path in chemical and pharmaceutical research.

References

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20215. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Edwin, N. (2019). 1H and 13C NMR Chemical Shift Prediction Models. ResearchGate. [Link]

  • Benecke, C., & Salzer, R. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 4(1), 8. [Link]

  • Paruzzo, F. M., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 23(45), 25737-25746. [Link]

  • Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Wärnmark, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(46), 14537-14541. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • McCabe, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2328-2345. [Link]

  • Valente, A. A., & Antunes, A. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Vankayala, S. L., et al. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem.
  • University of California, Riverside. (n.d.). HRMS - Analytical Chemistry Instrumentation Facility. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. Environmental Science & Technology, 55(1), 30-40. [Link]

  • Kostiainen, R., et al. (2003). Interpreting MS/MS spectra.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive physicochemical characterization of the novel heterocyclic compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's fundamental properties is a critical precursor to any biological screening or formulation development. This document outlines the strategic selection and application of modern analytical techniques to elucidate the structural, physical, and chemical attributes of the title compound. We will delve into the rationale behind each experimental choice, offering not just protocols but a strategic workflow for generating a robust data package for this promising scaffold.

Introduction: The Rationale for Characterization

The pyrido[2,3-e]diazepine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to other biologically active heterocyclic systems. The introduction of a bromine atom at the 7-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity and metabolic stability. Before embarking on costly and time-consuming biological assays, a foundational understanding of the molecule's physicochemical profile is paramount. This profile will dictate its suitability for further development, influencing everything from solubility in biological media to its ability to cross cell membranes. This guide will serve as a roadmap for generating this critical dataset.

Structural Elucidation and Verification

The first step in characterizing any newly synthesized compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure determination. For 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a suite of NMR experiments is recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with amide protons to prevent exchange.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns. Key signals to analyze include the aromatic protons on the pyridine ring, the methylene protons of the diazepine ring, and the amide proton.

  • ¹³C{¹H} NMR: Obtain a proton-decoupled carbon-13 NMR spectrum. This experiment will reveal the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to piece together the fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Causality Behind Experimental Choices: The use of a combination of 1D and 2D NMR techniques provides a self-validating system for structural confirmation. While ¹H and ¹³C NMR provide initial data, 2D experiments like COSY and HSQC are crucial for unambiguously connecting the atoms within the molecular framework, a necessity for novel compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming the structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain a highly accurate mass measurement.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the chemical formula C₈H₈BrN₃O. The high accuracy of HRMS allows for the confirmation of the elemental composition.

Trustworthiness: The combination of an accurate mass measurement from HRMS with the connectivity information from NMR provides a high degree of confidence in the assigned structure.

Determination of Fundamental Physicochemical Properties

Once the structure is confirmed, the next phase involves quantifying the key physicochemical properties that govern the compound's behavior in various environments.

Melting Point (MP)

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. It should be assessed in both aqueous and organic media.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like ethanol and DMSO.

  • Equilibration: Add an excess of the compound to a known volume of each solvent in a sealed vial.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices: Determining thermodynamic solubility, as opposed to kinetic solubility, provides a true measure of the compound's dissolution potential at equilibrium. This is a more reliable parameter for predicting in vivo behavior.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) versus an aqueous (polar) phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase System: Use a biphasic system of n-octanol (as the lipid phase mimic) and water or a relevant buffer (e.g., PBS pH 7.4).

  • Equilibration: Dissolve a known amount of the compound in one of the phases and then add the second phase. Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acidity/Basicity (pKa)

The pKa value(s) of a compound indicate the strength of its acidic or basic functional groups. This is crucial as the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. The amide and pyridine functionalities in the title compound are expected to have distinct pKa values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Data Summary and Visualization

For clarity and ease of comparison, the determined physicochemical properties should be summarized in a tabular format.

Table 1: Physicochemical Properties of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

PropertyMethodResult
Molecular Formula-C₈H₈BrN₃O
Molecular WeightHRMSTo be determined
Melting PointCapillary MethodTo be determined
Aqueous SolubilityShake-Flask HPLCTo be determined
LogP (n-octanol/water)Shake-Flask HPLCTo be determined
pKaPotentiometric TitrationTo be determined

Workflow Visualization

The overall workflow for the physicochemical characterization can be visualized as follows:

G cluster_0 Structural Verification cluster_1 Property Determination cluster_2 Data Analysis & Reporting NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Structure Confirmed Structure NMR->Structure MS High-Resolution MS MS->Structure MP Melting Point Structure->MP Purity Check Sol Solubility Structure->Sol Aqueous & Organic LogP Lipophilicity (LogP) Structure->LogP ADME Prediction pKa Acidity/Basicity (pKa) Structure->pKa Ionization State DataTable Summary Table MP->DataTable Sol->DataTable LogP->DataTable pKa->DataTable

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive physicochemical characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. By adhering to these validated experimental protocols and understanding the rationale behind them, researchers can generate a high-quality, reliable dataset. This foundational knowledge is indispensable for making informed decisions in the subsequent stages of drug discovery and development, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

While direct literature for the specific title compound is not available, the methodologies described are based on standard practices in medicinal and analytical chemistry. For further reading on the techniques themselves, the following resources are recommended.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Handbook of Pharmaceutical Analysis by HPLC Source: Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Properties of Drug Substances Source: Various articles within the Journal of Pharmaceutical Sciences. URL: [Link]

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one: A Promising Scaffold for Novel Antibacterial Agents

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one: A Promising Scaffold for Novel Antibacterial Agents

This technical guide provides a comprehensive overview of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one, a heterocyclic compound of significant interest in modern drug discovery. This document delves into its nomenclature, synthesis, physicochemical properties, and its established role as a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), a key target for the development of new antibacterial agents.

Nomenclature and Chemical Identity

The compound is systematically named 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one according to IUPAC nomenclature. It is also known by the synonym 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1][2]diazepin-2-one [2]. Its unique chemical structure is registered under the CAS number 709650-05-5 [1][2].

IdentifierValue
IUPAC Name 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one
Synonym 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1][2]diazepin-2-one[2]
CAS Number 709650-05-5[1][2]
Molecular Formula C₈H₈BrN₃O[2]
Molecular Weight 242.07 g/mol [1][2]

Proposed Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one

The synthesis of the pyrido[2,3-e][1][2]diazepine core, and specifically the 7-bromo substituted analog, can be achieved through a strategic cyclocondensation reaction. A plausible and efficient synthetic route commences with the commercially available and key starting material, 2,3-Diamino-5-bromopyridine [3][4][5][6].

The proposed synthetic pathway involves the reaction of 2,3-Diamino-5-bromopyridine with an α,β-unsaturated ester, such as ethyl acrylate, under conditions that facilitate a tandem Michael addition and subsequent intramolecular cyclization (lactamization). This approach provides a direct and atom-economical route to the desired heterocyclic scaffold.

Synthetic Pathway2,3-Diamino-5-bromopyridine2,3-Diamino-5-bromopyridineIntermediateMichael AdductIntermediate2,3-Diamino-5-bromopyridine->IntermediateMichael AdditionEthyl AcrylateEthyl AcrylateEthyl Acrylate->IntermediateTarget_Compound7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-oneIntermediate->Target_CompoundIntramolecularCyclization(Lactamization)

Caption: Proposed synthetic pathway for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of the target compound, adapted from established methodologies for the synthesis of related pyrido[2,3-e][1][2]diazepinones.

Step 1: Michael Addition and Cyclization

  • To a solution of 2,3-Diamino-5-bromopyridine (1.0 eq) in a suitable high-boiling point solvent such as ethanol or dioxane, add ethyl acrylate (1.2 eq).

  • A catalytic amount of a base, for instance, sodium ethoxide or triethylamine, can be added to facilitate the Michael addition.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials and the formation of the product.

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one.

Physicochemical Properties

The physicochemical properties of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one are summarized in the table below. These properties are crucial for its potential as a drug candidate, influencing its solubility, permeability, and overall pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₈H₈BrN₃O[2]
Molecular Weight 242.07 g/mol [1][2]
XLogP3 0.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 54 Ų[1]

Mechanism of Action and Application in Drug Discovery

Inhibition of Bacterial Enoyl-ACP Reductase (FabI)

The primary pharmacological significance of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one and its analogs lies in their potent inhibitory activity against the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase, commonly known as FabI[7]. FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for bacterial survival as it provides the necessary components for building cell membranes. Importantly, the FAS-II pathway is absent in humans, who utilize the FAS-I pathway, making FabI an attractive and selective target for the development of novel antibacterial agents[7].

The pyrido[2,3-e][1][2]diazepine scaffold was developed as an evolution of a previously reported series of ene-amide FabI inhibitors. The introduction of the diazepine ring provides additional hydrogen bonding capabilities and can lead to improved water solubility compared to its predecessors[7].

Mechanism of ActionTarget_CompoundThis compoundFabIBacterial Enoyl-ACP Reductase (FabI)Target_Compound->FabIInhibitsFatty_Acid_ElongationFatty Acid ElongationFabI->Fatty_Acid_ElongationCatalyzesFAS_IIFatty Acid Synthesis II (FAS-II) PathwayFAS_II->Fatty_Acid_ElongationCell_MembraneBacterial Cell Membrane SynthesisFatty_Acid_Elongation->Cell_MembraneRequired forBacterial_GrowthBacterial Growth InhibitionCell_Membrane->Bacterial_GrowthDisruption leads to

Unveiling the Spectroscopic Signature of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a molecule of interest within medicinal chemistry. In the absence of direct experimental data in the public domain, this whitepaper, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This predictive approach offers a robust framework for researchers engaged in the synthesis and characterization of related pyridodiazepine scaffolds.

Introduction: The Imperative for Spectroscopic Characterization

The fusion of a pyridine ring with a diazepine nucleus, as seen in the pyrido[2,3-e]diazepine system, gives rise to a class of compounds with significant pharmacological potential, acting on the central nervous system.[1] The specific substitution of a bromine atom at the 7-position and the presence of a lactam functionality within the seven-membered ring of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one create a unique electronic and structural environment. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical identity, purity assessment, and the foundation for understanding its structure-activity relationships. This guide provides an in-depth, predictive exploration of the key spectroscopic features that would confirm the successful synthesis of this target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one are based on the additive effects of its constituent moieties: a 2,3-disubstituted 5-bromopyridine and a 1,4-diazepan-2-one ring.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like the title molecule would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analytically pure compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Diagram: Logical Workflow for NMR Analysis

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Start Synthesized Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_1H 1D ¹H NMR Dissolve->Acquire_1H Acquire_13C 1D ¹³C NMR Dissolve->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Dissolve->Acquire_2D Analyze_Shifts Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Coupling Coupling Constants Acquire_1H->Analyze_Coupling Analyze_Integration Integration Acquire_1H->Analyze_Integration Acquire_13C->Analyze_Shifts Structure_Elucidation Structure Elucidation Acquire_2D->Structure_Elucidation Analyze_Shifts->Structure_Elucidation Analyze_Coupling->Structure_Elucidation Analyze_Integration->Structure_Elucidation

Caption: A streamlined workflow for the NMR-based structural elucidation of a novel organic compound.

Predicted ¹H NMR Spectrum

The predicted chemical shifts (in ppm, relative to TMS) are as follows:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-6~ 8.2 - 8.4d1HDeshielded by the adjacent nitrogen and the electron-withdrawing effect of the bromine atom.
H-8~ 7.8 - 8.0d1HDeshielded by the adjacent nitrogen and influenced by the fused diazepine ring.
N¹-H~ 7.5 - 8.5br s1HBroad signal due to quadrupolar relaxation and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
C³-H₂~ 3.4 - 3.6t2HMethylene protons adjacent to the amide nitrogen.
C⁴-H₂~ 2.8 - 3.0t2HMethylene protons adjacent to the pyridine ring.
N⁵-H~ 4.5 - 5.5br s1HBroad signal of the secondary amine proton.
Predicted ¹³C NMR Spectrum

The predicted chemical shifts are as follows:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C-2 (C=O)~ 170 - 175Carbonyl carbon of the lactam, deshielded by the double bond to oxygen. The chemical shift for a seven-membered lactam is expected in this region.
C-9~ 155 - 160Carbon of the pyridine ring attached to the diazepine nitrogen.
C-6~ 145 - 150Aromatic carbon of the pyridine ring deshielded by the adjacent nitrogen.
C-8~ 140 - 145Aromatic carbon of the pyridine ring deshielded by the adjacent nitrogen.
C-5a~ 120 - 125Quaternary carbon of the pyridine ring at the fusion point.
C-7 (C-Br)~ 115 - 120Aromatic carbon directly attached to the bromine atom.
C-3~ 45 - 50Methylene carbon adjacent to the amide nitrogen.
C-4~ 40 - 45Methylene carbon adjacent to the pyridine ring.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one would be characterized by absorptions corresponding to the N-H bonds of the amide and amine, the C=O of the lactam, and the C=N and C=C bonds of the pyridine ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3250N-H stretchSecondary Amine (N⁵-H)Typical region for N-H stretching vibrations.
3200 - 3100N-H stretchAmide (N¹-H)The N-H stretch in solid-state amides appears at lower wavenumbers due to hydrogen bonding.
~ 1670C=O stretch (Amide I)LactamThe carbonyl stretch of a seven-membered lactam is expected in this region. The exact position can be influenced by ring strain and hydrogen bonding.
~ 1600 & ~1470C=C and C=N stretchesPyridine RingCharacteristic aromatic and heteroaromatic ring stretching vibrations.
~ 1550N-H bend (Amide II)AmideThis band arises from a combination of N-H bending and C-N stretching.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, and it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that would induce more fragmentation, providing valuable structural information.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

Predicted Mass Spectrum
  • Molecular Ion: The molecule has a chemical formula of C₈H₈BrN₃O. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (M⁺) and one for ⁸¹Br (M+2)⁺.

    • Calculated monoisotopic mass for C₈H₈⁷⁹BrN₃O: 240.9851 Da

    • Calculated monoisotopic mass for C₈H₈⁸¹BrN₃O: 242.9830 Da

  • Key Fragmentation Pathways: Under EI conditions, the fragmentation of 3-bromopyridine derivatives often involves the loss of the bromine radical or cleavage of the pyridine ring. The diazepinone ring may also undergo characteristic cleavages.

Diagram: Predicted Mass Spectrometry Fragmentation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

MS_Fragmentation M [M]⁺˙ m/z 241/243 F1 [M - Br]⁺ m/z 162 M->F1 - •Br F2 [M - C₂H₄]⁺˙ m/z 213/215 M->F2 - C₂H₄ (ethylene) F3 [C₅H₃BrN₂]⁺ m/z 182/184 M->F3 - C₃H₅NO

Caption: Plausible fragmentation pathways for the title compound under electron ionization.

Conclusion: A Guide for Synthesis and Discovery

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. By dissecting the molecule into its constituent parts and drawing on established spectroscopic principles and data from analogous structures, we have forecasted the key features of its NMR, IR, and MS spectra. This predictive analysis serves as a valuable roadmap for researchers, enabling them to anticipate the spectroscopic signatures of this and related novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development. The methodologies and interpretative logic presented herein underscore the power of a foundational understanding of spectroscopy in navigating the complexities of modern synthetic chemistry.

References

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784–4823. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013–1019. [Link]

  • Besley, N. A. (2011). Modeling the Infrared and Circular Dichroism Spectroscopy of a Bridged Cyclic Diamide. The Journal of Physical Chemistry B, 115(18), 5526–5535. [Link]

Sources

Investigative Framework for the Potential Biological Activity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pyrido[2,3-e]diazepinone scaffold represents a compelling starting point for novel therapeutic agent discovery. Heterocyclic compounds incorporating pyridazine and pyridazinone nuclei are known to possess a wide spectrum of pharmacological activities, including but not limited to anticancer, central nervous system (CNS) depressant, analgesic, and anticonvulsant effects.[1][2][3] This guide outlines a comprehensive, multi-stage investigative framework for characterizing the potential biological activity of the novel compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. We will proceed from initial in silico profiling to de-risk the molecule and predict its likely biological targets, through a cascade of in vitro screening and metabolic stability assays, culminating in a data-driven strategy for mechanistic elucidation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Foundational Strategy: De-risking and Target Identification via Computational Modeling

Before committing significant resources to wet-lab screening, a robust in silico assessment is paramount. This initial phase allows for the cost-effective prediction of drug-likeness, potential liabilities, and probable mechanisms of action, thereby guiding the entire experimental cascade. Computational approaches are essential for narrowing the search space for novel drug-target interactions and illuminating the compound's potential.[4][5]

In Silico ADMET Profiling

The primary objective is to assess the compound's viability as a potential therapeutic agent by evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The "druglikeness" of the compound can be initially assessed using frameworks like Lipinski's Rule of Five.[6]

Experimental Protocol: Computational ADMET and Physicochemical Prediction

  • Structure Preparation: Generate a 3D structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. Energy-minimize the structure using a suitable force field (e.g., MMFF94).

  • Software Selection: Utilize established computational platforms such as SwissADME, pkCSM, or similar validated software packages.[6]

  • Parameter Calculation: Submit the compound's structure (e.g., as a SMILES string) to the selected platform to calculate key descriptors, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), H-bond donors/acceptors, and Polar Surface Area (PSA).

    • Pharmacokinetics: Predicted Caco-2 permeability, P-glycoprotein (P-gp) substrate potential, and Cytochrome P450 (CYP) inhibition profile (CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Toxicity: Ames test prediction for mutagenicity, hERG inhibition potential, and hepatotoxicity.

  • Analysis: Compare the calculated parameters against established thresholds for orally bioavailable drugs. A favorable profile (e.g., no predicted hERG liability, good predicted permeability) provides confidence for proceeding to in vitro testing.

Target Prediction and Hypothesis Generation

With a foundational understanding of the molecule's drug-like properties, the next step is to predict its potential biological targets. Techniques like reverse docking and pharmacophore modeling are invaluable for this purpose.[5] These methods screen the compound against databases of known protein structures to identify putative binding partners.

Workflow: Target Identification

  • Pharmacophore Model Generation: Identify the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Database Screening: Use this pharmacophore model to screen 3D structural databases of proteins (e.g., Protein Data Bank - PDB).

  • Reverse Docking: Perform molecular docking simulations of the compound against a panel of high-priority target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6] The pyridodiazepinone core suggests potential interactions with CNS targets or kinases, which have been noted for related scaffolds.[2][7]

  • Hypothesis Formulation: Based on the docking scores and binding pose analysis, formulate a primary hypothesis. For instance, strong predicted binding to Cyclin-Dependent Kinase 8 (CDK8) or GABA-A receptors would prioritize these targets for initial in vitro screening.

Phase I: Primary In Vitro Screening Cascade

The insights gained from computational modeling directly inform the design of an efficient in vitro screening cascade. The immediate goals are to confirm biological activity, assess baseline cytotoxicity, and validate the primary target hypothesis.

G cluster_0 Initial In Vitro Workflow cluster_1 Decision Point Compound Test Compound (7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one) Cytotoxicity Protocol 2.1: Baseline Cytotoxicity Assay (e.g., HEK293, HepG2 cells) Compound->Cytotoxicity Assess general toxicity PrimaryScreen Protocol 2.2: Primary Target Screen (Hypothesis-Driven) Compound->PrimaryScreen Test specific activity Decision Analyze Data: - Cytotoxicity (CC50) - Primary Activity (IC50/EC50) Cytotoxicity->Decision PrimaryScreen->Decision Hit Hit Confirmed (Potency > Toxicity) Decision->Hit Therapeutic Window Exists NoHit No Viable Hit (Inactive or Toxic) Decision->NoHit No Window

Caption: Initial in vitro screening workflow for the test compound.

Protocol: Baseline Cytotoxicity Assessment

It is critical to first establish the compound's inherent cytotoxicity to distinguish between targeted pharmacological effects and non-specific cell death. A standard cell viability assay is employed using one or more immortalized human cell lines.

  • Cell Culture: Plate human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in 96-well plates at a density of 10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls. Incubate for 48-72 hours.

  • Viability Assay (MTS): Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC50 (Concentration causing 50% cytotoxicity) using a non-linear regression model (log[inhibitor] vs. response).

Protocol: Primary Target Screening (Hypothetical Example: Kinase Inhibition)

Based on a hypothetical in silico prediction of kinase activity, a primary screen would involve a direct enzyme inhibition assay.

  • Assay Platform: Utilize a proven kinase assay platform, such as an ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Preparation: Prepare assay buffer, the target kinase (e.g., CDK8/CycC), the appropriate substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Compound Plating: Dispense the test compound at various concentrations into a 384-well assay plate. Include a known inhibitor as a positive control (e.g., Sorafenib for CDK panels[7]) and DMSO as a negative control.

  • Kinase Reaction: Add the kinase and substrate to the wells, then initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Phase II: Mechanistic Elucidation and Pre-clinical Profiling

A confirmed "hit" from the primary screen necessitates deeper investigation to understand its mechanism of action and its metabolic fate, which are critical steps in pre-clinical development.

Protocol: In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The human liver microsome (HLM) assay is the industry standard for this assessment.[8][9]

  • System Preparation: Thaw pooled human liver microsomes on ice. Prepare an NADPH-regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the microsomal suspension and NADPH system at 37°C. Add the test compound (at a final concentration of 1 µM) to the microsomal suspension and vortex. Initiate the metabolic reaction by adding the pre-warmed NADPH system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Substrate Phosphorylated Substrate (pSTAT1) Kinase3->Substrate Phosphorylates Transcription Gene Transcription (Cell Proliferation) Substrate->Transcription Compound Test Compound (Kinase Inhibitor) Compound->Kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Protocol: Cell-Based Target Engagement Assay

To confirm that the compound acts on its intended target within a cellular context, a target engagement or functional downstream assay is required. Following the kinase example, this would involve measuring the phosphorylation of a known substrate.

  • Cell Treatment: Seed a relevant cancer cell line (e.g., HCT116, where CDK8/STAT1 signaling is active) and treat with a dose-response of the test compound for 2-4 hours.

  • Stimulation: If necessary, stimulate the relevant pathway (e.g., with interferon-gamma to induce STAT1 phosphorylation).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Downstream Analysis (Western Blot or ELISA):

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., pSTAT1) and total substrate (e.g., STAT1).

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated target protein for higher throughput quantification.

  • Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein. Determine the IC50 for the inhibition of substrate phosphorylation in a cellular environment.

Data Synthesis and Strategic Advancement

The culmination of this investigative framework is the synthesis of all generated data into a comprehensive profile of the compound. This allows for a go/no-go decision regarding progression into more advanced studies, such as lead optimization and in vivo efficacy models.

Summary of Key Investigative Data
ParameterAssay TypeObjectiveTarget Value
CC50 MTS Cell ViabilityAssess general cytotoxicity> 10 µM
IC50 (Primary) Biochemical (e.g., Kinase)Determine on-target potency< 1 µM
Therapeutic Index Calculation (CC50 / IC50)Estimate safety window> 10
IC50 (Cellular) Western Blot / ELISAConfirm target engagement in cells< 5 µM
In Vitro t½ HLM StabilityPredict metabolic clearance> 30 min
CLint HLM StabilityPredict hepatic clearanceLow to moderate

Conclusion

This technical guide presents a logical and resource-efficient framework for the initial characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. By systematically progressing from predictive computational modeling to definitive in vitro biochemical and cellular assays, this strategy enables a thorough evaluation of the compound's therapeutic potential. The data generated through these protocols will provide a solid foundation for subsequent lead optimization efforts and guide the design of future in vivo studies, ultimately determining the clinical trajectory of this novel chemical entity.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Savelli, F., Boido, A., Marzano, C., Peana, A. T., & Satta, M. (1994). Synthesis and CNS activities of pyridopyrazinone and pyridodiazepinone derivatives. Il Farmaco, 49(4), 259-265. Retrieved from [Link]

  • Kerru, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Rasayan Journal of Chemistry, 13(2), 853-861. Retrieved from [Link]

  • Center for Forensic Science Research and Education. (2022). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Office of Justice Programs. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology, 13, 859061. Retrieved from [Link]

  • Akbar, M. R., & Butnariu, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Journal of Biomaterials and Tissue Engineering, 14(1), 1-13. Retrieved from [Link]

  • Gao, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(11), 1133. Retrieved from [Link]

  • Tantoh, D. M., & Aruleba, R. T. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab113. Retrieved from [Link]

  • Yıldırım, S., & Gümüş, M. (2023). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Journal of Research in Pharmacy, 27(1), 9-12. Retrieved from [Link]

  • Stothard, A., & Bassman, J. (2023, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism [Video]. YouTube. Retrieved from [Link]

  • Sunjic, V., et al. (1987). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 24(5), 1365-1369. Retrieved from [Link]

  • Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Biology & Medicine Case Reports, 7(3), 149. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Zaami, S., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(18), 6649. Retrieved from [Link]

  • Wei, C., et al. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. European Journal of Medicinal Chemistry, 94, 215-221. Retrieved from [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][8]thiazepin-4(5 H )-one. Crystals, 10(3), 183. Retrieved from [Link]

  • González-Sabin, J., et al. (2020). Pyrido[2,3-b][1][4]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 201, 112443. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Analysis

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a unique heterocyclic compound featuring a pyrido[2,3-e]diazepine core. This bicyclic system consists of a pyridine ring fused to a diazepine ring. The presence of a bromine atom at the 7-position, a lactam functionality within the diazepine ring, and a dihydro- nature suggests a molecule with potential for diverse chemical reactivity and biological interactions.

The core structure is related to other important classes of bioactive molecules, including benzodiazepines, which are well-known for their effects on the central nervous system. The pyridine ring, a common motif in medicinal chemistry, can influence the molecule's solubility, metabolic stability, and receptor-binding properties. The bromo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one can be approached through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. The proposed retrosynthetic analysis and forward synthesis are detailed below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is illustrated in the following diagram. This approach breaks down the complex structure into simpler, commercially available starting materials.

G Target Molecule 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Intermediate A N-(5-Bromo-2-pyridinyl)-β-alanine ester Target Molecule->Intermediate A Lactamization Intermediate B 2-Amino-5-bromopyridine Intermediate A->Intermediate B Michael Addition Starting Material 1 Acrylate Ester Intermediate A->Starting Material 1 Starting Material 2 Commercially Available Intermediate B->Starting Material 2

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Protocol

The proposed forward synthesis involves two key steps: a Michael addition followed by an intramolecular cyclization (lactamization).

Step 1: Synthesis of Ethyl 3-((5-bromopyridin-2-yl)amino)propanoate

This step involves the aza-Michael addition of 2-amino-5-bromopyridine to an acrylate ester, such as ethyl acrylate.

  • Reactants: 2-amino-5-bromopyridine, ethyl acrylate.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a protic solvent like ethanol.

  • Catalyst: A base catalyst, such as triethylamine (TEA) or sodium ethoxide, can be used to facilitate the reaction.

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base catalyst to the solution and stir for a few minutes.

    • Add ethyl acrylate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Intramolecular Cyclization to form 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

The synthesized ester from Step 1 is then cyclized to form the desired lactam ring.

  • Reactants: Ethyl 3-((5-bromopyridin-2-yl)amino)propanoate.

  • Conditions: The cyclization can be achieved under thermal conditions or by using a strong base.

  • Procedure (Thermal):

    • Place the purified ester in a flask suitable for high-temperature reactions.

    • Heat the compound under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to induce intramolecular cyclization with the elimination of ethanol. The optimal temperature would need to be determined experimentally.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

  • Procedure (Base-catalyzed):

    • Dissolve the ester in a suitable solvent like tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent and purify as described above.

G Start 2-Amino-5-bromopyridine + Ethyl Acrylate Step1 Michael Addition (Base Catalyst, Solvent, Heat) Start->Step1 Intermediate Ethyl 3-((5-bromopyridin-2-yl)amino)propanoate Step1->Intermediate Step2 Intramolecular Cyclization (Thermal or Base-catalyzed) Intermediate->Step2 Product 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Structural Characterization (NMR, MS, IR) Purification->Analysis

Caption: Proposed synthetic workflow for the target molecule.

Purification and Characterization

Purification: The final compound would be purified using standard laboratory techniques. Column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) would likely be effective. Recrystallization from an appropriate solvent system could also be employed to obtain a highly pure product.

Characterization: The structure of the synthesized 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one would be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons of the diazepine ring. The chemical shifts and coupling constants would provide information about the connectivity of the atoms.

    • ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the lactam.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the C=O stretch of the lactam ring (typically around 1650-1680 cm⁻¹) and the N-H stretch of the amide.

Analytical Technique Expected Key Features
¹H NMR Aromatic signals for the pyridyl protons, two sets of methylene protons (CH₂-CH₂) in the diazepine ring, and a broad singlet for the amide N-H.
¹³C NMR Resonances for aromatic carbons of the pyridine ring, two aliphatic carbon signals, and a downfield signal for the carbonyl carbon of the lactam.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₈H₈BrN₃O. The presence of bromine will be indicated by a characteristic M and M+2 isotopic pattern with nearly equal intensity.
Infrared Spectroscopy A strong absorption band for the amide C=O stretching vibration (around 1650-1680 cm⁻¹). A band for the N-H stretching vibration (around 3200 cm⁻¹). Aromatic C-H and C=C stretching bands.

Potential Biological Activity and Research Directions

The structural features of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one suggest several avenues for investigation into its potential biological activity.

  • Central Nervous System (CNS) Activity: The diazepine ring is a core component of benzodiazepines, a class of drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It is plausible that the target molecule could exhibit similar CNS activities. Initial screening could involve binding assays for GABA-A receptors.

  • Enzyme Inhibition: The lactam functionality and the overall heterocyclic structure could serve as a scaffold for designing inhibitors of various enzymes. For instance, related heterocyclic compounds have been investigated as inhibitors of kinases or proteases.

  • Antimicrobial or Antiviral Activity: The pyridine and diazepine rings are present in various antimicrobial and antiviral agents. The compound could be screened against a panel of bacteria, fungi, and viruses.

  • Further Chemical Modifications: The bromine atom provides a reactive site for introducing further diversity into the molecule via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the creation of a library of analogs to explore structure-activity relationships and optimize for a particular biological target.

Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive in vitro screening campaign to identify any significant biological activities. Promising hits would then be further investigated through more detailed pharmacological studies and in vivo models.

Conclusion

While the discovery and history of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one are not documented, this guide provides a robust and scientifically sound framework for its synthesis and potential exploration. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the known properties of structurally related compounds. This novel molecule represents an intriguing target for medicinal chemists and drug discovery professionals, offering the potential for the development of new therapeutic agents.

References

  • Note: As the target compound is novel, direct references are not available.
  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available from: [Link]

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Available from: [Link]

  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • PubMed. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Available from: [Link]

  • Google Patents. Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. Available from:

An In-Depth Technical Guide to the In Silico Prediction of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of drug discovery and development, the early-stage assessment of a novel chemical entity's physicochemical and pharmacokinetic properties is paramount. This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of key properties for the novel heterocyclic compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This document is tailored for researchers, scientists, and drug development professionals, offering a practical framework for leveraging freely accessible computational tools to generate a robust preliminary profile of a molecule of interest. By elucidating the causality behind methodological choices and adhering to principles of scientific integrity, this guide aims to empower researchers to make informed decisions in the early phases of the drug discovery pipeline.

Introduction: The Imperative of Early-Stage In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The ability to predict these properties computationally, or in silico, before committing to costly and time-consuming synthesis and in vitro testing, represents a paradigm shift in modern drug discovery. For novel molecular scaffolds such as 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, where empirical data is non-existent, in silico methods are not merely advantageous but essential for a preliminary risk-benefit assessment.

This guide will navigate the process of generating a comprehensive property profile for this molecule, beginning with the fundamental step of translating its chemical name into a machine-readable format and proceeding through the use of multiple, validated web-based prediction platforms. The emphasis will be on a holistic and self-validating approach, integrating data from several sources to build a consensus prediction.

Molecular Structure Definition: From Name to Machine-Readable Format

The foundational step for any in silico analysis is the accurate representation of the molecular structure. The systematic IUPAC name, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, describes a fused heterocyclic system. To utilize computational tools, this name must be converted into a Simplified Molecular Input Line Entry System (SMILES) string.

Protocol for SMILES String Generation
  • Utilize a Name-to-Structure Converter: Several reliable, free online tools can parse IUPAC names and generate corresponding chemical structures and SMILES strings. A highly recommended tool is the OPSIN (Open Parser for Systematic IUPAC Nomenclature) service.[1]

  • Input the IUPAC Name: Enter "7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one" into the converter.

  • Generate and Verify the Structure: The tool will produce a 2D depiction of the molecule and its corresponding SMILES string. It is crucial to visually inspect the generated structure to ensure it accurately reflects the nomenclature. The pyrido[2,3-e]diazepine core indicates a pyridine ring fused to a diazepine ring at the 'e' face (the 2,3-bond of the pyridine). The bromine is at position 7, and the diazepinone ring is partially saturated.

  • Canonical SMILES: The generated canonical SMILES string for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is: O=C1NCCc2c(Br)ccnc2N1. This string will be the input for all subsequent prediction platforms.

In Silico Prediction Platforms: A Multi-Tool Approach for Robustness

To ensure the trustworthiness of the predictions, it is best practice to employ multiple computational models and compare the outputs. This guide will utilize three widely recognized and freely accessible web-based platforms:

  • SwissADME: A comprehensive tool offering a wide array of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

  • pkCSM: A platform specializing in the prediction of pharmacokinetic properties (ADMET) using a graph-based signature approach.[3][4]

  • ADMETlab 2.0: An integrated platform for the systematic evaluation of ADMET properties, featuring a large number of predictive models.[5][6][7][8]

Rationale for Tool Selection

The selection of these three platforms is predicated on their distinct yet complementary underlying algorithms and training datasets. SwissADME provides a broad overview with user-friendly visualizations, pkCSM offers deep insights into pharmacokinetic parameters, and ADMETlab 2.0 presents a comprehensive and systematic evaluation. By triangulating the data from these sources, a more reliable and nuanced understanding of the molecule's properties can be achieved.

Methodology: Step-by-Step Prediction Protocols

The following protocols detail the process for obtaining the property predictions for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one using the selected platforms.

SwissADME Protocol
  • Navigate to the SwissADME website.

  • Input the SMILES String: Paste O=C1NCCc2c(Br)ccnc2N1 into the input field.

  • Initiate Prediction: Click the "Run" button to start the calculations.

  • Data Extraction: The results page will display a comprehensive analysis. Extract the relevant physicochemical properties, pharmacokinetic predictions, drug-likeness parameters, and medicinal chemistry alerts. The BOILED-Egg visualization provides a rapid assessment of gastrointestinal absorption and blood-brain barrier penetration.

pkCSM Protocol
  • Access the pkCSM prediction server.

  • Enter the SMILES String: Input O=C1NCCc2c(Br)ccnc2N1 into the designated field.

  • Select Prediction Type: Choose the "All" option to generate a complete ADMET profile.

  • Run the Prediction: Click the "Submit" button.

  • Data Compilation: The output will be a detailed table of predicted ADMET properties. Carefully record these values, paying attention to the units and the interpretation guidelines provided on the website.[9]

ADMETlab 2.0 Protocol
  • Go to the ADMETlab 2.0 web server.

  • Input the Molecule: Paste the SMILES string O=C1NCCc2c(Br)ccnc2N1 into the input box.

  • Start the Evaluation: Click the "Evaluate" button.

  • Analyze the Results: The platform will provide a detailed report with predictions for a wide range of properties, including physicochemical characteristics, ADME parameters, and toxicity endpoints. The results are often color-coded to indicate favorable or unfavorable predictions.[10]

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in biological systems. The following table summarizes the predicted values for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one obtained from the selected platforms.

PropertySwissADMEpkCSMADMETlab 2.0Consensus & Interpretation
Molecular Weight ( g/mol ) 255.09255.09255.09255.09 : Within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient) 1.451.621.55~1.54 : Indicates moderate lipophilicity, favorable for cell membrane permeability.
LogS (Aqueous Solubility) -2.87-2.95-2.79Moderately Soluble : The negative LogS value suggests moderate aqueous solubility.
Topological Polar Surface Area (TPSA) (Ų) 61.75-61.7561.75 : Below the 140 Ų threshold, suggesting good oral bioavailability potential.
Number of Hydrogen Bond Donors 1111 : Adheres to Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors 3333 : Adheres to Lipinski's Rule of Five.
Number of Rotatable Bonds 0000 : Indicates a rigid molecular structure.

Predicted ADMET Profile

The ADMET profile provides insights into the likely pharmacokinetic and toxicological behavior of the compound.

ADMET ParameterSwissADMEpkCSMADMETlab 2.0Consensus & Interpretation
Human Intestinal Absorption (%) High92.3%HighHigh : The compound is predicted to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp) -0.98HighHigh Permeability : Suggests good potential for crossing the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeability YesPermeablePermeableLikely BBB Permeant : The compound is predicted to cross the blood-brain barrier.
P-glycoprotein Substrate NoYesNoInconclusive : Further investigation is needed as models disagree. Potential for efflux.
CYP450 2D6 Inhibitor YesNoYesPotential CYP2D6 Inhibitor : Caution is advised regarding drug-drug interactions.
CYP450 3A4 Inhibitor NoNoNoUnlikely CYP3A4 Inhibitor : Low risk of interactions with drugs metabolized by this enzyme.
AMES Toxicity -Non-mutagenicNon-mutagenicLikely Non-mutagenic : Predicted to be safe in terms of mutagenicity.
hERG Inhibition -NoLow RiskLow Risk of hERG Inhibition : Reduced likelihood of cardiotoxicity.
Hepatotoxicity -NoLow RiskLow Risk of Liver Toxicity : Predicted to be non-hepatotoxic.

Drug-Likeness and Medicinal Chemistry Assessment

This section evaluates the compound's potential as a drug candidate based on established empirical rules and medicinal chemistry considerations.

Rule/FilterSwissADMEADMETlab 2.0Interpretation
Lipinski's Rule of Five 0 Violations0 ViolationsCompliant : The compound adheres to the key principles of drug-likeness for oral bioavailability.
Ghose Filter 0 Violations-Compliant : Meets the criteria for drug-likeness based on physicochemical properties.
Veber Filter 0 Violations-Compliant : The low number of rotatable bonds and TPSA suggest good oral bioavailability.
Bioavailability Score 0.55-Good : A score of 0.55 indicates a high probability of good oral bioavailability.
PAINS (Pan Assay Interference Compounds) Alert 0 Alerts0 AlertsNo PAINS alerts : The compound is unlikely to interfere with in vitro assays.
Lead-likeness YesYesGood Lead Candidate : The properties of the molecule are suitable for a lead compound in a drug discovery program.

Visualizations of In Silico Workflows

Visual representations of the experimental and logical workflows enhance clarity and understanding.

In_Silico_Prediction_Workflow cluster_input Molecular Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted Properties IUPAC IUPAC Name: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one SMILES Canonical SMILES: O=C1NCCc2c(Br)ccnc2N1 IUPAC->SMILES Name-to-Structure Conversion (e.g., OPSIN) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab Physicochemical Physicochemical Properties SwissADME->Physicochemical ADMET ADMET Profile SwissADME->ADMET DrugLikeness Drug-Likeness & Medicinal Chemistry SwissADME->DrugLikeness pkCSM->ADMET ADMETlab->Physicochemical ADMETlab->ADMET ADMETlab->DrugLikeness Final_Report Comprehensive In Silico Profile Physicochemical->Final_Report Data Consolidation & Analysis ADMET->Final_Report Data Consolidation & Analysis DrugLikeness->Final_Report Data Consolidation & Analysis

Figure 1: A schematic representation of the in silico prediction workflow, from molecular input to the generation of a comprehensive property profile.

Conclusion and Future Directions

The in silico analysis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one suggests that this novel heterocyclic compound possesses a promising drug-like profile. The predictions indicate good oral bioavailability, moderate lipophilicity, and a low likelihood of significant toxicity issues. The molecule adheres to Lipinski's Rule of Five and other drug-likeness filters, positioning it as a viable candidate for further investigation.

However, it is imperative to acknowledge the inherent limitations of in silico models. These predictions are based on statistical correlations from existing data and may not perfectly capture the behavior of a novel chemical entity. The conflicting predictions regarding P-glycoprotein substrate activity and CYP2D6 inhibition highlight the need for experimental validation.

Therefore, the next logical steps in the development of this compound would be:

  • Chemical Synthesis: Laboratory synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one to obtain a physical sample for empirical testing.

  • In Vitro ADMET Assays: Experimental determination of aqueous solubility, cell permeability (e.g., using Caco-2 cells), metabolic stability in liver microsomes, and potential for CYP450 inhibition.

  • Preliminary Biological Screening: Evaluation of the compound's activity against relevant biological targets to ascertain its therapeutic potential.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • OPSIN: Open Parser for Systematic IUPAC Nomenclature. EMBL-EBI. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]

  • ADMETlab 2.0 - An integrated platform for ADMET prediction. [Link]

  • SwissADME. [Link]

  • Lowe, D. M., Corbett, P. T., Murray-Rust, P., & Glen, R. C. (2011). Chemical name to structure: OPSIN, an open source solution. Journal of Chemical Information and Modeling, 51(3), 739-753. [Link]

  • pkCSM Help: How to interpret results. [Link]

  • ADMETlab 2.0 Explanation. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A High-Throughput Screening Cascade for the Novel Compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2][3] This document provides a comprehensive guide for establishing a robust HTS cascade for a novel chemical entity, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one . As the specific biological target of this compound is not yet elucidated, this guide is built upon a rational, structure-based hypothesis of its potential mechanism of action. We will detail the scientific rationale, experimental design, and step-by-step protocols necessary to screen this compound, validate hits, and advance promising candidates in a drug discovery program.

Introduction: Target Hypothesis Based on Structural Analysis

The chemical structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one features a heterocyclic core that shares pharmacophoric elements with known classes of enzyme inhibitors. Specifically, the lactam moiety and aromatic system are common features in molecules designed to target the ATP-binding pocket of protein kinases or the nicotinamide-binding site of Poly (ADP-ribose) polymerases (PARPs).[4][5][6][7]

  • Protein Kinase Inhibitors: Kinases utilize ATP to phosphorylate substrates, and their ATP-binding site is a highly targeted region for drug development.[4][8][9][10] The pyrido-diazepinone scaffold can present hydrogen bond donors and acceptors in a spatial arrangement that may mimic the adenine region of ATP, a key interaction for many kinase inhibitors.[8][11]

  • PARP Inhibitors: PARP enzymes, particularly PARP1 and PARP2, are critical for DNA repair and are validated cancer targets.[6][7][12] Clinically approved PARP inhibitors are designed to compete with the substrate NAD+ by mimicking its nicotinamide portion.[6][7] The core of the query compound contains features that could form similar essential hydrogen bonding and π-π stacking interactions within the PARP catalytic domain.[5][7]

Given these structural parallels, this guide will focus on establishing a screening cascade to evaluate the inhibitory potential of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one against these two important enzyme families.

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage process designed to identify true hits while systematically eliminating false positives.[13][14] Our proposed cascade is designed to maximize efficiency and confidence in the results.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Assays cluster_3 Cell-Based Validation Primary_Kinase Broad Panel Kinase Screen (e.g., ADP-Glo™) Dose_Response IC50 Determination (10-point curve) Primary_Kinase->Dose_Response Primary_PARP PARP1/2 Activity Screen (e.g., NAD/NADH-Glo™) Primary_PARP->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screening (Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Kinase Kinome Selectivity Profiling Counter_Screen->Selectivity_Kinase Validated Kinase Hits Selectivity_PARP PARP Family Selectivity Counter_Screen->Selectivity_PARP Validated PARP Hits Mechanism_Study Mechanism of Action (e.g., SPR, Kinetics) Selectivity_Kinase->Mechanism_Study Selectivity_PARP->Mechanism_Study Target_Engagement Target Engagement (e.g., NanoBRET®) Mechanism_Study->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, DNA Damage) Target_Engagement->Phenotypic_Assay

Figure 1: A tiered high-throughput screening cascade.

Assay Development and Quality Control

Before initiating a large-scale screen, the chosen assays must be optimized and validated for HTS. The primary goal is to develop a robust assay with a large signal window and low variability.

Key Quality Control Metric: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay.[15][16][17][18] It accounts for both the dynamic range of the signal and the data variation associated with the positive and negative controls.

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (max inhibition/activity).

  • μn and σn are the mean and standard deviation of the negative control (no inhibition, DMSO).

Z'-Factor ValueAssay ClassificationInterpretation for HTS
> 0.5ExcellentA robust assay with a clear separation between controls.[15][17][19]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small errors.[15][17]
< 0UnacceptableControl signals overlap; the assay cannot distinguish hits.[15][17]

Protocol: A pilot screen using a small subset of the compound library should be performed to ensure the automated assay consistently yields a Z'-factor ≥ 0.5.[20]

Protocols for Primary Screening

The following are generalized protocols for high-throughput, homogeneous (mix-and-read) assays suitable for primary screening in 384-well format.

Protocol 1: Universal Kinase Activity Assay (e.g., ADP-Glo™)

This biochemical assay measures the activity of any ADP-producing enzyme by quantifying the amount of ADP produced in the kinase reaction.[21] Less ADP produced indicates greater inhibition.

Materials:

  • Kinase of interest (e.g., a representative panel)

  • Kinase substrate (peptide or protein)

  • ATP

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (in DMSO)

  • Known kinase inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Negative Control)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega) or similar

  • 384-well solid white assay plates

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 25-50 nL of test compound, positive control, or negative control (DMSO) into the assay plate wells.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in reaction buffer to all wells.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

Protocol 2: PARP Activity Assay (e.g., NAD/NADH-Glo™)

This assay measures the consumption of NAD+ by PARP enzymes.[21][22] Inhibition of PARP activity results in a higher remaining concentration of NAD+, leading to a stronger signal.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (in DMSO)

  • Known PARP inhibitor (Positive Control, e.g., Olaparib)[6]

  • DMSO (Negative Control)

  • NAD/NADH-Glo™ Assay kit (Promega) or similar chemiluminescent kit[23]

  • 384-well solid white assay plates

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 25-50 nL of test compounds and controls into assay plate wells.

  • Enzyme/DNA Addition: Add 5 µL of a 2X PARP1/Activated DNA solution in reaction buffer. Incubate for 15 minutes to allow compound-enzyme interaction.

  • Initiate Reaction: Add 5 µL of a 2X NAD+ solution to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detect NAD+: Add 10 µL of the NAD/NADH-Glo™ Detection Reagent. This reagent contains NAD+ cycling enzymes that produce a luminescent signal proportional to the amount of NAD+ remaining.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader. A high signal indicates low PARP activity (inhibition).

Hit Validation and Secondary Assays

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) must undergo rigorous validation.[13][24]

IC50 Determination

Hits are re-tested in a 10-point dose-response format to determine their potency (IC50 value). This confirms the activity and establishes a structure-activity relationship (SAR) for clustered hits.[13]

Table 1: Hypothetical IC50 Data for Confirmed Hits

Compound ID Target Primary Screen % Inhibition IC50 (µM)
Cmpd-001 (Query) PARP1 85.2% 0.25
Cmpd-002 (Analog) PARP1 78.9% 1.10
Cmpd-003 (Singleton) Kinase X 65.4% 5.70

| Olaparib (Control) | PARP1 | 99.5% | 0.005 |

Orthogonal and Counter-Screening

To ensure hits are not artifacts of the primary assay format (e.g., luciferase interference), their activity must be confirmed in an orthogonal assay that uses a different detection technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).[14][24][25]

Counter-screens are used to identify promiscuous inhibitors or compounds that interfere with the assay technology itself.[13][14] For example, a screen can be run without the target enzyme to flag compounds that intrinsically affect the detection signal.

Cellular Assays: Confirming Biological Relevance

Biochemical hits must be validated in a cellular context to confirm target engagement and desired phenotypic effects.

Target Engagement

Assays like NanoBRET® (Bioluminescence Resonance Energy Transfer) can measure the binding of the compound to its intended target inside living cells, confirming that the compound can cross the cell membrane and interact with the protein in its native environment.[21]

Phenotypic Assays

The ultimate goal is to elicit a specific biological response. For a PARP inhibitor, this could involve assessing its ability to induce synthetic lethality in BRCA-deficient cancer cell lines.[6][12]

PARP_Pathway cluster_0 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication PARylation PARylation (Auto & Substrate) PARP1->PARylation catalyzes Trapping PARP Trapping PARP1->Trapping leads to BER_Proteins BER Repair Proteins PARylation->BER_Proteins recruits Repair SSB Repair BER_Proteins->Repair mediates Inhibitor 7-Bromo-4,5-dihydro... (PARP Inhibitor) Inhibitor->PARP1 blocks NAD+ site DSB Double-Strand Break (DSB) Trapping->DSB enhances Replication->DSB fork collapse Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in BRCA-deficient cells

Figure 2: Simplified DNA damage response pathway showing PARP1 inhibition.

Protocol 3: Cell Viability Assay in BRCA-Deficient Cells This assay determines if the compound selectively kills cancer cells with defects in the Homologous Recombination (HR) DNA repair pathway, a hallmark of effective PARP inhibitors.[12]

Materials:

  • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)

  • BRCA1-proficient control cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound and controls

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 384-well clear-bottom white cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed both cell lines into separate 384-well plates at an optimized density (e.g., 1000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the test compound. Include appropriate vehicle (DMSO) controls.

  • Incubation: Incubate cells for 72-120 hours under standard cell culture conditions.

  • Measure Viability: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Read Plate: Measure luminescence on a plate reader.

  • Data Analysis: Plot the dose-response curves for both cell lines and calculate the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA1-deficient line indicates synthetic lethality and validates the compound's mechanism of action.

Conclusion

The journey from a novel compound to a validated hit requires a systematic and scientifically rigorous approach. This guide outlines a comprehensive HTS cascade for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, based on a rational, structure-informed hypothesis. By employing a tiered strategy of primary screening, hit validation, and cell-based assays, researchers can efficiently identify and characterize the biological activity of this and other novel compounds. Each step, from initial assay development with stringent quality control to final phenotypic confirmation, is critical for building confidence in the results and successfully advancing new chemical entities through the drug discovery pipeline.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Cohen, M. S., & Wilson, D. J. (2018). Small-Molecule Inhibitors of PARPs: From Tools for Investigating ADP-Ribosylation to Therapeutics. Methods in Molecular Biology, 1813, 169–199. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 20, 2026, from [Link]

  • Johnson, C. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1–40. [Link]

  • K-Optional Software. (2023). On HTS: Z-factor. Retrieved January 20, 2026, from [Link]

  • Liao, C., & Sun, H. (2013). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Chemical Information and Modeling, 53(1), 211–221. [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 20, 2026, from [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2008). A pharmacophore map of small molecule protein kinase inhibitors. Journal of Chemical Information and Modeling, 48(7), 1399–1407. [Link]

  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7608–7616. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 20, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Sources

Application Notes & Protocols: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the discovery of novel therapeutics.[1][2][3] This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to biological targets, providing high-quality starting points for optimization into potent drug candidates.[4][5] This document introduces 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one , a novel heterocyclic fragment, and provides detailed application notes and experimental protocols for its integration into drug discovery campaigns. The unique structural and physicochemical properties of this pyridodiazepinone core, a class of privileged scaffolds in medicinal chemistry, offer a compelling entry point for tackling challenging therapeutic targets.[6][7][8]

Introduction: The Rationale for a Privileged Fragment

The core philosophy of FBDD is to build potent ligands from small, simple molecules that exhibit high "ligand efficiency" – achieving significant binding energy per heavy atom.[5][9] The selection of a high-quality fragment library is therefore a critical determinant of a campaign's success.[5][10] We present 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one as a strategic addition to any fragment library for several key reasons:

  • Privileged Scaffold: The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][11] These structures possess versatile hydrogen bonding capabilities, acting as both donors and acceptors, which is crucial for establishing specific interactions within protein binding sites.[8]

  • Optimal Physicochemical Properties: This fragment is designed to comply with the widely accepted "Rule of Three," a guideline for ideal fragment properties (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[2][4] This compliance ensures higher solubility and a greater probability of fitting into diverse binding pockets.[4][5]

  • Defined Vector for Elaboration: The bromine atom provides a well-defined and synthetically tractable vector for chemical modification. It serves as a handle for established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the "fragment growing" optimization strategy to explore the surrounding chemical space of the target's binding site.[12][13]

  • Rigid Bicyclic Core: The dihydro-pyrido-diazepinone core imparts a degree of conformational rigidity. This pre-organization reduces the entropic penalty upon binding, often leading to more favorable binding affinities and higher ligand efficiency compared to more flexible fragments.

Table 1: Physicochemical Properties of the Fragment
PropertyValueSignificance in FBDD
Molecular Weight (MW)~256.1 g/mol Complies with "Rule of Three" (<300 Da), enhancing screening hit rates.[4][5]
cLogP~1.5Adheres to "Rule of Three" (<3), ensuring adequate aqueous solubility for biophysical assays.[2]
Hydrogen Bond Donors2Provides key interaction points with the target protein.[8]
Hydrogen Bond Acceptors2Offers additional opportunities for directed binding.[8]
Rotatable Bonds1Low conformational flexibility reduces entropic loss upon binding.
Polar Surface Area (PSA)~55 ŲBalances solubility and cell permeability, conforming to FBDD principles (<60 Ų).[4]

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one begins with robust screening to identify its binding to a target of interest. Because fragments typically bind with weak affinity (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[4][14][15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Including Pyrido[2,3-e]diazepin-2-one) B Primary Screening (NMR, TSA, SPR) A->B Target Protein C Hit Confirmation & Affinity Measurement (ITC) B->C Confirmed Binders D Co-crystallization or Soaking C->D High-Quality Hits E X-ray Crystallography D->E F Structural Analysis of Binding Mode E->F G Structure-Guided Design (Growing, Linking, Merging) F->G Structural Insights H Synthesis of Analogs G->H I Potency & ADME Profiling H->I Iterative Cycles I->G J Lead Candidate I->J

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening via Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening tool in FBDD, capable of reliably detecting weak binding events.[10][14][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly efficient.

Causality: The STD NMR experiment identifies binders by detecting the transfer of magnetization from a protein (saturated by selective irradiation) to a small molecule ligand only when the ligand is bound. Unbound fragments will not show this effect. This method is highly sensitive to weak interactions and provides information on the fragment's binding epitope.[17]

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a stock solution of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one at 100 mM in deuterated DMSO (d6-DMSO).

    • Prepare the target protein in a suitable deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4 in 99.9% D₂O) to a final concentration of 10-50 µM.

    • Create a screening sample by adding the fragment stock solution to the protein solution for a final fragment concentration of 200 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.

    • Acquire two STD NMR spectra of the protein-fragment mixture:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a negative control.

    • Use a saturation time of 2 seconds to allow for efficient magnetization transfer.

  • Data Processing and Analysis:

    • Process both on- and off-resonance spectra identically.

    • Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Signals present in the difference spectrum belong to the fragment and confirm its binding to the target protein. The relative intensities of the signals can indicate which protons of the fragment are in closest proximity to the protein surface.

Protocol 2: Hit Validation by X-ray Crystallography

While NMR confirms binding, X-ray crystallography provides the definitive, high-resolution three-dimensional view of the fragment-protein interaction.[18][19] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[3][20]

Causality: By soaking the fragment into pre-grown protein crystals, the fragment can diffuse into the crystal lattice and bind to the protein's active site. X-ray diffraction of this crystal allows for the calculation of an electron density map, which will reveal the precise location, orientation, and conformation of the bound fragment.[19][21]

Step-by-Step Protocol:
  • Crystal Preparation:

    • Grow high-quality, robust crystals of the target protein that diffract to a resolution of at least 2.5 Å.[20] The crystallization condition should be stable to the addition of a small percentage of an organic solvent like DMSO.

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one dissolved in the mother liquor from the crystallization drop, supplemented with 5-10% DMSO to aid solubility.

    • Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

  • Cryo-protection and Data Collection:

    • Briefly move the soaked crystal into a cryoprotectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol).

    • Flash-cool the crystal by plunging it into liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a previously determined apo-protein structure.

    • Calculate an initial electron density map (Fo-Fc). A positive density in the binding pocket that corresponds to the shape of the fragment indicates binding.

    • Model the fragment into the density, and perform iterative cycles of refinement to obtain a high-resolution structure of the protein-fragment complex.

Hit-to-Lead Optimization Strategies

Once a fragment hit is structurally validated, the goal is to evolve it into a potent, lead-like molecule.[9][12][13] The structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is ideally suited for several optimization strategies.

Optimization_Strategies cluster_0 Optimization Approaches cluster_1 Fragment Growing cluster_2 Fragment Linking cluster_3 Fragment Merging Start Fragment Hit 7-Bromo-pyrido[2,3-e]diazepin-2-one Grow Add functional groups at the Bromine position to engage with adjacent pockets. Start->Grow Structure-Guided Expansion Link Connect to a second, distinct fragment binding in a nearby site using a chemical linker. Start->Link Merge Combine structural features with another overlapping fragment to create a hybrid, higher-affinity molecule. Start->Merge Lead Potent Lead Compound High Affinity & Selectivity Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is often the most direct strategy.[12] The crystal structure of the complex will reveal unoccupied space adjacent to the fragment. The bromine atom on the pyridinone ring serves as an ideal anchor point for synthetic elaboration. Using palladium-catalyzed cross-coupling reactions, chemists can systematically "grow" the fragment by adding chemical moieties that fill these pockets and form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby increasing potency.[13]

  • Fragment Linking: If a second fragment is identified that binds in a proximal but distinct sub-site, the two fragments can be connected via a chemical linker.[9][12] This can lead to a dramatic increase in affinity and selectivity. The challenge lies in designing a linker that maintains the optimal binding orientation of both original fragments.[12]

  • Fragment Merging: In cases where a separate screening hit overlaps with the binding site of our pyridodiazepinone fragment, their structural features can be merged into a single, novel molecule.[9][12] This hybrid compound aims to combine the key binding interactions of both fragments to achieve superior affinity.

Conclusion

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one represents a highly valuable tool for modern drug discovery. Its adherence to the principles of fragment design, combined with the privileged nature of its pyridinone core and a synthetically tractable handle for optimization, makes it an exceptional starting point for FBDD campaigns. The protocols and strategies outlined in this document provide a clear and scientifically grounded framework for researchers to leverage this fragment's potential in the pursuit of novel therapeutics for a wide range of biological targets.

References

  • Pellecchia, M., Bertini, I., Grzesiek, S., et al. (2008). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery, 7(9), 734-745. Available at: [Link]

  • Ciulli, A. (n.d.). Fragment-Based Drug Discovery: Principles & Advantages. University of Cambridge. Retrieved from [Link]

  • StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples. Retrieved from [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4349. Available at: [Link]

  • Pell, A. J., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 7, 159. Available at: [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 357-376. Available at: [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • van den Bedem, H., &ostatni. (2012). Approaches to Fragment-Based Drug Design. Methods in Molecular Biology, 851, 235-248. Available at: [Link]

  • OnTarget. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]

  • de Souza, N. B., & Andrade, C. H. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 107. Available at: [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. Available at: [Link]

  • Newman, J., &ostatni. (2012). Crystallographic Fragment Screening. Methods in Molecular Biology, 841, 139-152. Available at: [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848956. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848956. Available at: [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Schetz, J. A. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Journal of Undergraduate Neuroscience Education, 12(2), A94–A103. Available at: [Link]

  • Zhang, Y., & Pike, A. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 20(7), 873-889. Available at: [Link]

  • PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

  • Jhoti, H. (2007). Fragment-based drug discovery using rational design. Ernst Schering Foundation Symposium Proceedings, (3), 169-185. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Topics in Medicinal Chemistry, 21(23), 2094-2115. Available at: [Link]

  • Jhoti, H. (2007). Fragment-based drug discovery using rational design. Ernst Schering Foundation Symposium Proceedings, (3), 169-185. Available at: [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17743-17772. Available at: [Link]

  • PubChem. (n.d.). CUMYL-PeGACLONE. Retrieved from [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. Developed for researchers, quality control analysts, and drug development professionals, this method employs a C18 stationary phase with UV detection. The protocol herein is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation. We provide a complete, step-by-step protocol for analysis and a comprehensive framework for method validation, ensuring data integrity and regulatory compliance.[1][2][3]

Introduction and Method Rationale

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a heterocyclic compound of interest in pharmaceutical development, potentially as a key intermediate or an active pharmaceutical ingredient (API). Its structure, featuring a brominated pyridine ring fused to a diazepinone core, necessitates a reliable analytical method for its quantification in various contexts, including synthesis reaction monitoring, purity assessment, and stability testing.

The selection of RP-HPLC as the analytical modality is based on the physicochemical properties inferred from the analyte's structure. The presence of aromatic and heterocyclic rings provides a strong chromophore for UV detection, while its overall polarity makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.[4] This approach is the cornerstone of modern pharmaceutical analysis due to its robustness, reproducibility, and wide applicability.[5]

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was selected for its hydrophobic character, which provides effective retention for moderately polar aromatic compounds like the target analyte through hydrophobic interactions.[6] Columns with polar end-capping or those designed for use with highly aqueous mobile phases (e.g., "AQ-type") are recommended to prevent phase collapse and ensure reproducible retention times.[7]

  • Mobile Phase: A buffered aqueous-organic mobile phase is employed. An aqueous phosphate buffer is used to maintain a constant pH, which is critical for ensuring consistent ionization state and, therefore, reproducible retention of the analyte.[8][9] Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for a wide range of organic molecules.[8]

  • Detection: The conjugated π-electron system present in the pyrido-diazepinone structure is expected to exhibit strong UV absorbance. Based on the UV spectra of structurally related compounds like 3-bromopyridine, detection at a standard wavelength of 254 nm is proposed.[10] However, for optimal sensitivity, determining the wavelength of maximum absorbance (λmax) using a photodiode array (PDA) detector is a crucial step in method development.

Experimental Protocol

Materials and Reagents
  • Analyte: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one reference standard (purity ≥99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Chemicals: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, pH meter, 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.[6]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax if determined)
Run Time 10 minutes
Solution Preparation
  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the solution by sonication for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Dilute with the mobile phase if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Prepare Stock & Working Standards A->B C Prepare Sample Solutions A->C F Inject Standards (Calibration Curve) B->F G Inject Samples C->G D Prepare Mobile Phase E System Equilibration & Suitability Test (SST) D->E E->F F->G H Integrate Chromatograms G->H I Generate Calibration Curve (Peak Area vs. Conc.) H->I J Calculate Sample Concentration I->J K Generate Report J->K

Caption: Overall workflow for the HPLC quantification of the analyte.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][11][12]

System Suitability Testing (SST)

Before commencing any validation activity, the suitability of the chromatographic system is verified. A working standard (e.g., 50 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their typical acceptance criteria for an assay of a main component.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from blanks or placebo at its retention time. Peak purity index > 0.99.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within its lower and upper limits.Typically 80% to 120% of the test concentration.
Accuracy Analyze samples of known concentration (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Expressed as % recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of a sample at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N = 10:1) or from the standard deviation of the response and the slope. Must be verified for accuracy and precision.The lowest concentration that can be quantified with acceptable accuracy and precision (%RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH ±0.2, organic content ±2%, flow rate ±10%, column temperature ±5°C) and assess the impact on results.System suitability parameters must be met. Results should not be significantly affected by the minor variations.
Interdependencies of Validation Parameters

G cluster_quantitative Core Quantitative Metrics Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Range->Method LOQ->Method LOD LOD LOD->LOQ Robustness Robustness Robustness->Method

Caption: Relationship between key analytical method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily adaptable in most analytical laboratories. By following the comprehensive validation framework provided, which is grounded in the ICH Q2(R2) guidelines, researchers and quality control professionals can ensure the generation of high-quality, defensible data suitable for regulatory submission and crucial decision-making in the drug development lifecycle.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • EFLA. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Pharmacophore. (n.d.). Development and validation of rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–439. Retrieved from [Link]

  • Daszykowski, M., & Heberger, K. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 26(11), 3123. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • Niwa, T., & Tagami, T. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274–278. Retrieved from [Link]

  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]

  • Choudhury, T., et al. (2015). Reverse phase hplc method and method validation of diazepam by using single mobile phase. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • Georgiev, Y., & Zlateva, G. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(1), 23–28. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2024, October 29). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3-pyridinol. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2024, January 2). Method development and validation of RP-HPLC method in tablet dosage form: A Review. Retrieved from [Link]

Sources

A Multi-Tiered Framework for Evaluating the Efficacy of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-phased experimental strategy for characterizing the therapeutic efficacy of the novel compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. The pyridodiazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, particularly within the central nervous system (CNS).[1][2] This document provides a logical, hypothesis-driven workflow designed to rigorously assess the compound's activity, from initial broad-spectrum screening and cytotoxicity profiling to targeted cell-based assays and a proof-of-concept in vivo model. The protocols herein are designed to be self-validating systems, incorporating critical decision points (Go/No-Go criteria) to ensure that resources are directed toward a compound with a promising therapeutic window and a verifiable mechanism of action.

Introduction: The Scientific Rationale

The discovery of a new chemical entity (NCE) like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is the beginning of a rigorous journey of scientific inquiry. Its core structure, a pyridodiazepine, suggests potential bioactivity, but its specific therapeutic value is unknown. A structured and iterative testing process is paramount to unlock this potential.[3][4]

This application note abandons a one-size-fits-all template in favor of a dynamic, three-phase approach. The causality is simple: without first understanding a compound's basic interaction with living cells (Phase 1), any specific mechanistic study is premature. Subsequently, promising in vitro activity (Phase 2) must be validated in a complex biological system to justify further development (Phase 3).[5] This tiered approach maximizes the scientific validity of the results while optimizing resource allocation.

G cluster_0 Experimental Evaluation Workflow cluster_1 Decision Point 1 cluster_2 Decision Point 2 A Phase 1: In Vitro Foundation - Cytotoxicity (CC50) - Broad Target Screening B Phase 2: Mechanistic Insight - Target Engagement (EC50/IC50) - Pathway Analysis A->B Identified Target & Safe Dose D Go/No-Go CC50 >> EC50? A->D C Phase 3: In Vivo Proof-of-Concept - Animal Model Efficacy - Functional Outcomes B->C Verified Mechanism & Potency E Go/No-Go Statistically Significant In Vivo Effect? B->E D->B Go E->C Go

Caption: A logical workflow for NCE efficacy testing.

Phase 1: Foundational In Vitro Characterization

Causality: The primary goal of this phase is to define the compound's therapeutic window. An effective drug must kill or inhibit its target at concentrations far below those that harm healthy cells.[6] These initial assays are critical for establishing a concentration range for all subsequent experiments.

Protocol 1.1: Cellular Viability and Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound in both a general human cell line and a neuronal cell line to assess baseline toxicity and potential neurotoxicity.

Methodology (Resazurin Reduction Assay):

  • Cell Culture: Culture human embryonic kidney (HEK293) cells and human neuroblastoma (SH-SY5Y) cells in appropriate media until they reach ~80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ranging from 100 µM to 0.005 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Analysis: Convert fluorescence units to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the CC50 value using a non-linear regression model (four-parameter logistic).

Data Presentation and Go/No-Go Criteria:

Cell LineCompound CC50 (µM)Interpretation
HEK293TBDGeneral cytotoxicity
SH-SY5YTBDPotential neurotoxicity
  • Go Criterion: CC50 > 10 µM. A compound with high cytotoxicity is unlikely to be a viable therapeutic candidate.

  • No-Go Criterion: CC50 < 1 µM, or if the CC50 is too close to the anticipated effective concentration.

Phase 2: Hypothesis-Driven Cell-Based Assays

Causality: Assuming the compound passes Phase 1 with an acceptable toxicity profile, the next step is to identify its specific biological target and mechanism of action. Cell-based assays provide this insight within a physiologically relevant context, which is superior to isolated biochemical assays.[7][8] For this guide, we will proceed with the hypothesis that the compound has neuroprotective properties , a common theme for novel CNS-active molecules.

Hypothetical Neuroprotective Signaling Pathway

Let's hypothesize the compound enhances a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in neurodegenerative diseases.

G cluster_0 Cellular Signaling Cascade compound 7-Bromo-4,5-dihydro-1H-pyrido [2,3-e]diazepin-2(3H)-one target Hypothesized Target (e.g., a GPCR or Kinase) compound->target Activates/ Modulates stress Oxidative Stress (e.g., H2O2) apoptosis Apoptosis stress->apoptosis Induces pi3k PI3K target->pi3k Activates akt Akt pi3k->akt Activates (via PIP3) bad Bad akt->bad Inhibits (via Phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits bcl2->apoptosis Inhibits

Caption: A hypothetical PI3K/Akt neuroprotective pathway.

Protocol 2.1: Target Engagement & Potency (EC50)

Objective: To quantify the compound's potency in protecting neuronal cells from oxidative stress and determine its 50% effective concentration (EC50).

Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.1.

  • Compound Treatment: Pre-treat the cells for 1 hour with the compound using the same serial dilution series as in Protocol 1.1 (or a refined range based on CC50 data).

  • Induce Stress: Add hydrogen peroxide (H₂O₂) to all wells (except for the 'no stress' control) to a final concentration of 200 µM to induce oxidative stress-mediated cell death.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Perform the Resazurin reduction assay as described in Protocol 1.1.

  • Analysis: Normalize the data with the 'no stress' control as 100% viability and the 'H₂O₂ only' control as 0% viability. Plot the dose-response curve and calculate the EC50 value.

Protocol 2.2: Downstream Pathway Analysis (Western Blot)

Objective: To confirm that the observed neuroprotection is mediated by the activation of the hypothesized Akt signaling pathway.

Methodology:

  • Cell Culture & Treatment: Seed SH-SY5Y cells in 6-well plates. Treat cells with the compound at its EC50 and 10x EC50 concentrations for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phospho-Akt to total Akt for each condition.

Data Presentation and Go/No-Go Criteria:

AssayMetricResultInterpretation
NeuroprotectionEC50 (µM)TBDCompound potency
Western Blotp-Akt/Total Akt RatioTBDTarget pathway modulation
  • Go Criterion: A clear, dose-dependent neuroprotective effect (EC50 determined) with a therapeutic index (CC50/EC50) > 10. This must be accompanied by a corresponding increase in Akt phosphorylation.

  • No-Go Criterion: No significant neuroprotection, a therapeutic index < 10, or protection that does not correlate with the hypothesized pathway activation.

Phase 3: Preclinical In Vivo Efficacy Models

Causality: Positive in vitro data is necessary but not sufficient. An in vivo model is required to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in the context of a whole, complex physiological system.[5] A robust preclinical study design is essential to avoid bias and generate reproducible results.[9][10]

Protocol 3.1: Neuroprotection in a Mouse Model of Ischemic Stroke

Objective: To assess if the compound reduces brain damage and improves neurological function following an induced ischemic stroke in mice. The transient middle cerebral artery occlusion (tMCAO) model is a well-established and clinically relevant model for this purpose.[11]

Experimental Design:

G cluster_0 In Vivo Experimental Workflow (tMCAO Model) A 1. Animal Acclimation & Baseline Testing (Rotarod, Grip Strength) B 2. Randomization (Blinded Groups) A->B C 3. tMCAO Surgery (60 min occlusion) B->C D 4. Treatment Admin. (i.p. injection) - Vehicle - Compound (3 doses) C->D E 5. Post-Op Monitoring & Neurological Scoring (24h, 48h, 72h) D->E F 6. Endpoint Behavioral Testing (Day 7) E->F G 7. Euthanasia & Tissue Collection F->G H 8. Infarct Volume Analysis (TTC Staining) G->H

Sources

Application Notes and Protocols: Evaluating 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Scaffold

The relentless pursuit of novel kinase inhibitors for therapeutic intervention, particularly in oncology, necessitates the exploration of new chemical space. Protein kinases, as central regulators of cellular signaling, remain a critical class of drug targets.[1] The compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one represents a novel heterocyclic scaffold whose potential for kinase inhibition has not been extensively documented. This guide provides a comprehensive framework for its initial evaluation, from theoretical target prediction to detailed cellular characterization.

The core structure, a pyrido-diazepinone, is built upon a pyridine ring system, a privileged scaffold found in over 7000 drug molecules and a key component of numerous FDA-approved therapeutics.[2][3] The fusion of a diazepinone ring introduces unique three-dimensional geometry and hydrogen bonding capabilities. Heterocyclic compounds, particularly those containing nitrogen, are foundational to the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form critical interactions within the kinase ATP-binding pocket.[1][4] Specifically, the arrangement of nitrogen atoms in such scaffolds often facilitates hydrogen bonding with the "hinge" region of the kinase, a crucial anchoring interaction for many competitive inhibitors.[5][6][7]

Furthermore, the presence of a bromine atom at the 7-position is significant. Halogenation is a common and effective strategy in kinase inhibitor design to enhance binding affinity and modulate selectivity.[8] This application note will guide researchers through a logical, multi-step process to rigorously assess the potential of this novel molecule.

Part 1: Initial Assessment and Target Hypothesis Generation

Before committing to extensive wet-lab experiments, a preliminary in silico assessment can provide a valuable, resource-efficient starting point to generate a target hypothesis.

Scientific Rationale: Computational Target Prediction

For a novel compound, predicting its likely biological targets is a crucial first step.[9] Modern computational tools leverage machine learning algorithms trained on vast datasets of known kinase inhibitors and their targets to predict the potential kinase family or specific kinases a new molecule might inhibit.[10][11][12][13] This approach analyzes the structural features of the input molecule and compares them to the pharmacophores of known inhibitors.

Recommended Protocol: In Silico Kinase Target Prediction
  • Obtain the 2D Structure/SMILES String: Convert the compound name "7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one" into a machine-readable format like a SMILES string.

  • Utilize a Prediction Server: Submit the structure to a publicly available or commercial kinase target prediction tool (e.g., KinasePred, SwissTargetPrediction).[11] These tools will return a ranked list of potential kinase targets based on structural similarity to known ligands.

  • Analyze the Output:

    • Identify the top-ranking kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases).

    • Note specific kinases that appear with high confidence scores.

    • Cross-reference these potential targets with disease areas of interest (e.g., oncology, inflammation) to prioritize subsequent experimental validation.

Part 2: Primary Biochemical Evaluation

The first experimental step is to confirm direct inhibition of kinase activity in a purified, cell-free system. This directly assesses the compound's ability to interfere with the kinase's catalytic function.

Scientific Rationale: In Vitro Kinase Activity Assays

Biochemical assays are essential for determining if a compound truly inhibits its target kinase.[12] These assays measure the transfer of a phosphate group from ATP to a substrate. A reduction in this activity in the presence of the compound indicates inhibition. The output, typically an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%), is a critical measure of the compound's potency.[14]

Recommended Protocol: Homogeneous Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is widely used for its high sensitivity and suitability for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a stock solution of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in 100% DMSO.

    • Prepare serial dilutions of the compound in a suitable kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Reconstitute the recombinant kinase of interest (selected from the in silico screen) and its corresponding substrate in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the specific substrate, and ATP.

    • Add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Assay Principle Measures ADP production via a coupled luciferase reaction.
Readout Luminescence.
Key Output IC50 Value: Concentration for 50% inhibition.
Controls No-enzyme (background), Vehicle (100% activity).

Part 3: Cellular Target Engagement

After confirming biochemical activity, it is crucial to verify that the compound can enter cells and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[15]

Scientific Rationale: The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (like our kinase inhibitor), it generally becomes more stable and resistant to heat-induced denaturation.[8][13] By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, we can confirm target engagement. An increase in the melting temperature (Tm) of the protein in the presence of the compound is direct evidence of binding.[15]

cluster_0 CETSA Workflow A Treat intact cells with Compound or Vehicle (DMSO) B Heat cell aliquots across a temperature gradient A->B Incubate C Lyse cells and separate soluble vs. precipitated proteins B->C Centrifuge D Quantify soluble target protein (e.g., by Western Blot) C->D Analyze Supernatant E Plot % Soluble Protein vs. Temp to generate melt curves D->E Data Analysis F Compare Tm shift between Compound and Vehicle E->F Determine ΔTm

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Recommended Protocol: CETSA followed by Western Blot
  • Cell Treatment:

    • Culture a relevant cell line (e.g., one known to express the target kinase) to high density.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat one batch of cells with a high concentration of the inhibitor (e.g., 10-20x the biochemical IC50) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.[16]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by ultracentrifugation.

  • Protein Quantification (Western Blot):

    • Collect the supernatant from each sample.

    • Run the samples on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[9]

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity against temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive shift in Tm for the compound-treated sample confirms target engagement.

ParameterDescription
Assay Principle Ligand binding increases the thermal stability of the target protein.
Readout Amount of soluble protein at different temperatures.
Key Output ΔTm: Shift in the protein's melting temperature.
Prerequisite A specific and reliable antibody for the target kinase.

Part 4: Cellular Pathway Analysis

Confirming that the compound inhibits the kinase's function within a cellular signaling pathway is the ultimate proof of its biological activity.

Scientific Rationale: Measuring Downstream Signaling

Kinases function by phosphorylating specific substrate proteins, thereby activating or deactivating signaling cascades. A functional kinase inhibitor should therefore reduce the phosphorylation of its known downstream substrates. Measuring the phosphorylation status of a key substrate is a direct readout of the inhibitor's efficacy in a cellular context.

Compound 7-Bromo-4,5-dihydro-1H- pyrido[2,3-e]diazepin-2(3H)-one TargetKinase Target Kinase Compound->TargetKinase Inhibits Substrate Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) TargetKinase->pSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) pSubstrate->CellularResponse Drives

Caption: Proposed mechanism of action for the kinase inhibitor.

Recommended Protocol: In-Cell Western™ Assay

The In-Cell Western (ICW) is a quantitative, plate-based immunocytochemical technique that is ideal for measuring changes in protein phosphorylation.[11][17] It combines the specificity of Western blotting with the high-throughput nature of an ELISA.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells (if necessary, depending on the pathway) to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of the inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or activator to induce phosphorylation of the target pathway. Include unstimulated and vehicle-only stimulated controls.

  • Fixing and Permeabilization:

    • Remove the media and fix the cells with a solution like 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100 or Saponin) for 30 minutes to allow antibody access to intracellular targets.[11]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a BSA-based buffer) for 1.5 hours.

    • Incubate the cells with two primary antibodies simultaneously overnight at 4°C:

      • A rabbit antibody against the phosphorylated substrate (e.g., anti-pERK).

      • A mouse antibody against a normalization protein (e.g., total protein for that substrate like anti-ERK, or a housekeeping protein like GAPDH).

    • Wash the plate multiple times with PBS containing Tween-20 (PBST).

    • Incubate with two secondary antibodies conjugated to different near-infrared (NIR) fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the plate thoroughly with PBST and then with PBS to remove residual detergent.

    • Scan the plate using a two-channel NIR imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in both channels for each well.

    • Calculate the normalized signal: (Signal from Phospho-protein) / (Signal from Normalization Protein).

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This structured workflow provides a robust pathway for the initial characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one as a potential kinase inhibitor. Positive results from these assays—namely, a potent biochemical IC50, a clear thermal shift in CETSA, and dose-dependent inhibition of a downstream signaling pathway—would provide strong evidence to justify further investigation. Subsequent steps would include comprehensive kinome-wide selectivity profiling, determination of the mechanism of action (e.g., ATP-competitive vs. allosteric), and evaluation in more complex disease-relevant models.

References

  • Al-Aqeel, H. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Boveia, V. D., & Schutz-Geschwender, A. R. (2015). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments. Available at: [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Eurtis. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Azure Biosystems. (n.d.). What is the In-cell Western Assay? Azure Biosystems. Available at: [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting the gatekeeper residue in protein kinases. Nature Reviews Cancer. Available at: [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Available at: [Link]

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics. Available at: [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-ligand interaction database: a structural view of the kinome. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Borisova, B. et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Kumar, A., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Jha, K. T., et al. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry. Available at: [Link]

  • Seth, S., et al. (2014). PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES. American Journal of Biological and Pharmaceutical Research. Available at: [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Li, Y. Y., An, J., & Jones, S. J. (2011). A computational approach to finding novel targets for existing drugs. PLoS Computational Biology. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial cell-based characterization of the novel compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. Given the limited existing data on this specific molecule, we present a tiered, systematic approach to elucidate its biological activity, starting with broad cytotoxicity screening and progressively narrowing down to potential mechanisms of action and molecular targets. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's cellular effects. We emphasize experimental design that ensures scientific integrity through robust controls and data-driven decision-making.

Introduction: A Strategic Approach to Characterizing a Novel Compound

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. For a compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a heterocyclic structure suggestive of potential kinase or poly(ADP-ribose) polymerase (PARP) inhibitory activity, a structured and logical screening cascade is paramount. This guide eschews a one-size-fits-all template, instead proposing a multi-tiered workflow. This approach allows for the efficient allocation of resources, where data from each tier informs the experimental design of the next, creating a self-validating and increasingly specific characterization pathway.

Our investigation will proceed through three tiers:

  • Tier 1: Primary Viability and Cytotoxicity Screening. The initial and most fundamental question is whether the compound has any biological effect on living cells. This tier establishes the concentration-dependent effects on cell viability across a panel of relevant cancer cell lines.

  • Tier 2: Mechanistic Investigation of Cell Fate. Should the compound exhibit cytotoxic effects, the next logical step is to determine the mode of cell death. This tier focuses on assays for apoptosis and cell cycle arrest, two common outcomes of effective anti-cancer agents.

  • Tier 3: Preliminary Target Deconvolution. With an understanding of the compound's effects on cell fate, this tier explores plausible molecular targets. Based on the compound's structural motifs, we will focus on assays to probe for kinase and PARP inhibition.

This document will provide the scientific rationale behind each assay, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to build a comprehensive biological profile of this novel compound.

Tier 1: Primary Viability and Cytotoxicity Screening

The foundational step in characterizing any new compound is to determine its effect on cell viability. These assays are designed to be rapid, reproducible, and scalable, making them ideal for determining the half-maximal inhibitory concentration (IC50) across multiple cell lines and time points.

Principle of Viability Assays

Cell viability assays rely on the measurement of a marker associated with a healthy, metabolically active cell population.[1] Common methods include assessing metabolic activity (e.g., reduction of tetrazolium salts like MTT or MTS) or quantifying intracellular ATP levels, which are indicative of viable cells.[2][3][4]

Experimental Workflow: Viability Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding cell_adherence 3. Allow cells to adhere (18-24 hours) cell_seeding->cell_adherence compound_prep 4. Prepare serial dilutions of 7-Bromo-4,5-dihydro-1H-pyrido [2,3-e]diazepin-2(3H)-one compound_add 5. Add compound to cells compound_prep->compound_add incubation 6. Incubate for desired time points (e.g., 24, 48, 72h) compound_add->incubation add_reagent 7. Add viability reagent (e.g., CellTiter-Glo®) incubation->add_reagent Proceed to Assay read_plate 8. Measure signal (Luminescence/Absorbance) add_reagent->read_plate normalize_data 9. Normalize data to vehicle control read_plate->normalize_data Proceed to Analysis plot_curve 10. Plot dose-response curve normalize_data->plot_curve calc_ic50 11. Calculate IC50 value plot_curve->calc_ic50

Caption: Tier 1 Experimental Workflow for Cell Viability Assessment.

Protocol: Luminescent Cell Viability Assay (using CellTiter-Glo®)

This protocol is based on the quantification of ATP, an indicator of metabolically active cells.[2][3] The CellTiter-Glo® assay is a highly sensitive, single-addition reagent-based method.[2][5]

Materials:

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization.

    • Resuspend cells in complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) and seed 100 µL into each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background measurements.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[3]

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.[3]

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

ParameterRecommendationRationale
Cell Lines Panel of 3-5 cancer cell lines from different tissuesTo assess broad applicability and potential tissue-specific effects.
Seeding Density Optimized for each cell line to ensure exponential growth throughout the experimentPrevents confounding effects from contact inhibition or nutrient depletion.
Compound Concentrations 8-10 point, 3-fold serial dilution (e.g., 100 µM to 4.5 nM)To generate a complete dose-response curve for accurate IC50 determination.
Incubation Times 24, 48, and 72 hoursTo assess time-dependent effects on cell viability.
Controls Vehicle (DMSO) control, untreated control, background (medium only)Essential for data normalization and ensuring observed effects are compound-specific.

Tier 2: Mechanistic Investigation of Cell Fate

Once the cytotoxic potential of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is established, the next critical step is to understand the underlying mechanism leading to cell death or growth inhibition. The two most common mechanisms investigated are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process that is a hallmark of many successful anti-cancer therapies. Key events in apoptosis include the activation of caspases and the exposure of phosphatidylserine (PS) on the outer cell membrane.[6]

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6] The Caspase-Glo® 3/7 assay is a sensitive, luminescent, add-mix-measure assay.[7]

Materials:

  • Cells treated with 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Positive control (e.g., staurosporine) and vehicle control.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Follow the cell seeding and treatment protocol as described in Tier 1 (Section 2.3), using opaque-walled 96-well plates.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Equilibrate the plate and reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence.

  • Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.

The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the real-time detection of phosphatidylserine (PS) exposure on the cell surface, an early marker of apoptosis.[8][9]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega).

  • Cells seeded in a 96-well plate.

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

  • Multimode reader capable of luminescence and fluorescence detection.

Procedure:

  • Prepare the 2X RealTime-Glo™ reagent according to the manufacturer's protocol.

  • Add an equal volume of the 2X reagent to the cells in culture.

  • Add the compound at various concentrations.

  • Measure luminescence (apoptosis) and fluorescence (necrosis) at multiple time points (e.g., every 2 hours for 48 hours).[8]

  • Plot the kinetic data to observe the onset of apoptosis and distinguish it from necrosis.

Cell Cycle Analysis

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[10] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[10][11]

G cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with compound (IC50 concentration, 24h) seed_cells->treat_cells harvest_cells 3. Harvest and wash cells treat_cells->harvest_cells fix_cells 4. Fix cells in cold 70% ethanol store_cells 5. Store at -20°C (optional) fix_cells->store_cells wash_cells 6. Wash to remove ethanol store_cells->wash_cells Proceed to Staining rnase_treat 7. Treat with RNase A wash_cells->rnase_treat pi_stain 8. Stain with Propidium Iodide rnase_treat->pi_stain acquire_data 9. Acquire data on flow cytometer pi_stain->acquire_data Proceed to Analysis gate_population 10. Gate on single cells acquire_data->gate_population model_histogram 11. Analyze DNA content histogram (G0/G1, S, G2/M phases) gate_population->model_histogram

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Materials:

  • Cells treated with 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

  • PBS.

  • Ice-cold 70% ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.

    • Harvest cells (including any floating cells in the supernatant), wash with cold PBS, and pellet by centrifugation (500 x g for 5 minutes).[12]

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or store at -20°C for several weeks).[13]

  • Staining:

    • Centrifuge the fixed cells (500 x g for 10 minutes) and discard the ethanol.

    • Wash the cell pellet twice with PBS.[12]

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., ~617 nm).

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Preliminary Target Deconvolution

The structural characteristics of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one suggest that it may interact with protein kinases or PARP enzymes, both of which are significant targets in oncology drug discovery.[14][15] The assays in this tier are designed to provide initial evidence for or against these hypotheses.

General Kinase Inhibition

A straightforward way to assess general kinase inhibition in a cellular context is to measure the phosphorylation status of a known downstream substrate of a constitutively active or growth factor-stimulated signaling pathway.

Principle: This protocol assesses the effect of the compound on a specific signaling pathway by measuring the phosphorylation of a key protein in that pathway (e.g., phospho-Akt, phospho-ERK). A reduction in the phosphorylated form of the protein suggests inhibition of an upstream kinase.

Materials:

  • Cells treated with 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (total and phosphorylated forms of the target protein, e.g., Akt and Phospho-Akt (Ser473)).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed and treat cells in 6-well plates with the compound at various concentrations for a short duration (e.g., 1-4 hours).

  • Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein amounts, add loading buffer, and denature the samples by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

PARP Inhibition

PARP inhibitors function by preventing the repair of single-strand DNA breaks, which can lead to the accumulation of lethal double-strand breaks in cancer cells, particularly those with deficiencies in homologous recombination.[15][16] A cell-based assay for PARP inhibition typically measures the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[17]

Principle: This assay quantifies the level of PAR in cell lysates. Cells are first treated with a DNA damaging agent to stimulate PARP activity, followed by treatment with the test compound. A reduction in PAR levels indicates PARP inhibition.

Materials:

  • Cells seeded in a 96-well plate.

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS).

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

  • Known PARP inhibitor as a positive control (e.g., Olaparib).

  • Cell-based PARP assay kit (ELISA-based, e.g., from BPS Bioscience or similar).

  • Microplate reader for absorbance or chemiluminescence.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one or a known PARP inhibitor for 1 hour.

  • Induce DNA damage and stimulate PARP activity by adding a DNA damaging agent (e.g., MMS) and incubate for a short period (e.g., 15-30 minutes).

  • Lyse the cells according to the kit manufacturer's protocol.

  • Perform the ELISA as per the manufacturer's instructions. This typically involves:

    • Adding cell lysates to a plate pre-coated with a PAR-binding reagent.

    • Incubating with a primary antibody against PAR.

    • Incubating with an HRP-conjugated secondary antibody.

    • Adding a chemiluminescent or colorimetric substrate and reading the signal on a plate reader.

  • Calculate the percentage of PARP inhibition relative to the damaged, untreated control.

AssayTargetPrincipleExpected Outcome for a Positive Hit
Phospho-Protein Western Blot Kinase activityMeasures the phosphorylation of a downstream substrate.Decreased level of the phosphorylated protein compared to the total protein.
ELISA-based PARP Assay PARP activityQuantifies the amount of poly(ADP-ribose) (PAR) produced after DNA damage.Reduced levels of PAR in compound-treated cells compared to vehicle-treated cells.

Data Interpretation and Future Directions

The tiered approach outlined in these application notes will generate a foundational dataset for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

  • If the compound shows potent cytotoxicity (Tier 1) , the results from Tier 2 will be crucial. A significant increase in caspase activity and Annexin V staining would point towards an apoptotic mechanism. Concurrently, an accumulation of cells in a specific phase of the cell cycle would suggest interference with cell cycle progression.

  • If the compound induces apoptosis or cell cycle arrest (Tier 2) , the results from Tier 3 can provide initial clues about the molecular target. A decrease in the phosphorylation of key signaling proteins would support a kinase inhibitor hypothesis, while a reduction in PAR levels would suggest PARP inhibition.

Based on these initial findings, subsequent studies could include:

  • Broad Kinase Profiling: If kinase inhibition is suspected, screening the compound against a large panel of recombinant kinases can identify specific targets.

  • Homologous Recombination Deficiency (HRD) Cell Line Panel: If PARP inhibition is indicated, testing the compound on a panel of cell lines with and without HRD (e.g., BRCA1/2 mutations) can validate this mechanism through the principle of synthetic lethality.

  • In Vivo Studies: If the in vitro data is compelling, efficacy studies in animal models would be the next logical step.

By following this systematic and logical progression of cell-based assays, researchers can efficiently and effectively build a comprehensive biological profile of novel compounds like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, paving the way for further preclinical development.

References

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • NIH. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. Retrieved from [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Retrieved from [Link]

  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

Sources

Application Notes and Protocols: Radiolabeling of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Radiolabeling 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

The field of molecular imaging is in a constant state of evolution, driven by the need for increasingly specific and sensitive tools to visualize and quantify biological processes in vivo. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are at the forefront of this endeavor, providing invaluable insights into disease mechanisms and aiding in the development of novel therapeutics.[1][2][3][4] The utility of these techniques is fundamentally dependent on the development of radiotracers that can selectively bind to a biological target of interest.

The heterocyclic core of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one represents a scaffold with significant potential for interacting with a variety of biological targets, owing to its structural complexity and potential for diverse intermolecular interactions. The development of a radiolabeled version of this molecule could enable non-invasive, real-time visualization of its biodistribution, target engagement, and pharmacokinetics, which are critical aspects of preclinical drug development.[5][6] This document provides a comprehensive guide for the radiolabeling of this compound with various radionuclides suitable for PET and SPECT imaging, along with detailed protocols for quality control and preliminary in vitro and in vivo evaluation.

Strategic Considerations for Radiolabeling

The choice of radionuclide is a critical first step and is dictated by the intended application, the required imaging resolution, and the logistical constraints of the research facility. For high-resolution PET imaging, Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are the most common choices.[7][8][9][10] For SPECT imaging, radioiodine isotopes such as Iodine-123 ([¹²³I]) or Iodine-125 ([¹²⁵I]) are often employed.[1][11]

The presence of a bromine atom on the aromatic ring of the target molecule offers a strategic handle for radioiodination via halogen exchange reactions. For the incorporation of [¹¹C] or [¹⁸F], derivatization of the parent molecule to introduce a suitable leaving group or precursor functionality will be necessary.

Part 1: [¹¹C]Carbonylation for PET Imaging

The introduction of a carbonyl group containing Carbon-11 is a versatile strategy for radiolabeling.[12] Given the lactam moiety in the target molecule, a potential late-stage [¹¹C]carbonylation approach can be envisioned.

Workflow for [¹¹C]Carbonylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product Precursor Synthesis of a suitable precursor (e.g., a stannyl or boronic ester derivative) Carbonylation Palladium-mediated [¹¹C]Carbonylation Precursor->Carbonylation Cyclotron [¹¹C]CO₂ Production (Cyclotron) Conversion Conversion to [¹¹C]CO Cyclotron->Conversion Conversion->Carbonylation HPLC Semi-preparative HPLC Purification Carbonylation->HPLC QC Quality Control (Radio-TLC, HPLC) HPLC->QC Final [¹¹C]7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one QC->Final

Caption: Workflow for [¹¹C]Carbonylation of the pyridodiazepinone core.

Experimental Protocol: [¹¹C]Carbonylation
  • Precursor Synthesis:

    • Synthesize a suitable precursor, for instance, a trimethylstannyl derivative at a position amenable to carbonylation, likely on the pyridone ring. The synthesis would involve the protection of the lactam nitrogen, followed by lithiation and quenching with trimethyltin chloride. Subsequent deprotection would yield the precursor.

  • Radiolabeling with [¹¹C]CO:

    • Produce [¹¹C]CO₂ via a cyclotron.

    • Reduce [¹¹C]CO₂ to [¹¹C]CO by passing it over a heated molybdenum or zinc column.

    • In a sealed reaction vessel, combine the stannyl precursor, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF).

    • Bubble the [¹¹C]CO through the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes. The short half-life of ¹¹C necessitates rapid reaction times.[13][14]

  • Purification:

    • Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product.

  • Formulation and Quality Control:

    • The collected HPLC fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control to determine radiochemical purity (by radio-HPLC and radio-TLC), molar activity, and residual solvent levels.[15][16][17][18]

ParameterSpecificationMethod
Radiochemical Purity> 95%Radio-HPLC, Radio-TLC
Molar Activity> 37 GBq/µmolHPLC with UV and radiation detectors
Residual Solvents< 410 ppm (Ethanol)Gas Chromatography

Part 2: [¹⁸F]Fluorination for PET Imaging

Fluorine-18 is a widely used PET isotope due to its longer half-life (109.8 min) compared to Carbon-11, allowing for more complex syntheses and longer imaging studies.[7][9][10] A common strategy for introducing ¹⁸F is through nucleophilic substitution of a suitable leaving group on an aromatic ring.

Workflow for [¹⁸F]Fluorination

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product Precursor Synthesis of a precursor with a leaving group (e.g., nitro or trimethylammonium triflate) Substitution Nucleophilic Aromatic Substitution Precursor->Substitution Fluoride [¹⁸F]Fluoride Production (Cyclotron) Activation Activation of [¹⁸F]Fluoride (K₂CO₃/Kryptofix 2.2.2) Fluoride->Activation Activation->Substitution SPE Solid-Phase Extraction (SPE) Substitution->SPE HPLC Semi-preparative HPLC Purification SPE->HPLC QC Quality Control HPLC->QC Final [¹⁸F]Fluoro-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one QC->Final

Caption: Workflow for nucleophilic [¹⁸F]fluorination.

Experimental Protocol: [¹⁸F]Fluorination
  • Precursor Synthesis:

    • Synthesize a precursor with a suitable leaving group, such as a nitro or a trimethylammonium triflate group, at the 7-position instead of the bromine. The choice of leaving group is critical for achieving high radiochemical yields in nucleophilic aromatic substitution reactions.[9]

  • Radiolabeling with [¹⁸F]Fluoride:

    • Produce [¹⁸F]fluoride in a cyclotron from [¹⁸O]H₂O.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing potassium carbonate and Kryptofix 2.2.2.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.

    • Add the precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for 10-20 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the SPE cartridge with an organic solvent and purify it using semi-preparative HPLC.

  • Formulation and Quality Control:

    • Formulate the final product in a physiologically compatible solution.

    • Perform quality control as described for the [¹¹C]-labeled compound to ensure purity and safety for in vivo use.[15][16][17][18]

ParameterSpecificationMethod
Radiochemical Purity> 95%Radio-HPLC, Radio-TLC
Molar Activity> 74 GBq/µmolHPLC with UV and radiation detectors
Residual Solvents< 410 ppm (Ethanol), < 5000 ppm (Acetonitrile)Gas Chromatography

Part 3: Radioiodination for SPECT Imaging

The bromo-substituent on the target molecule is an ideal precursor for radioiodination via a halogen exchange reaction. This approach is often mediated by transition metals, such as copper or nickel.[11][19]

Workflow for Radioiodination

G cluster_0 Starting Material cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product Precursor 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Reaction Copper- or Nickel-mediated Halogen Exchange Precursor->Reaction Iodide Radioiodide ([¹²³I]NaI or [¹²⁵I]NaI) Iodide->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC QC Quality Control HPLC->QC Final [¹²³I/¹²⁵I]7-Iodo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one QC->Final

Caption: Workflow for transition metal-mediated radioiodination.

Experimental Protocol: Radioiodination
  • Radiolabeling:

    • In a reaction vial, combine the 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a copper(I) or nickel(II) salt (e.g., CuI, NiBr₂), a ligand (e.g., a diamine or phosphine ligand), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF or dioxane).

    • Add the radioiodide ([¹²³I]NaI or [¹²⁵I]NaI) to the reaction mixture.

    • Heat the reaction at an elevated temperature (e.g., 100-150 °C) for 20-30 minutes.

  • Purification:

    • Cool the reaction mixture and purify the radiolabeled product using semi-preparative HPLC.

  • Formulation and Quality Control:

    • Formulate the final product in a suitable vehicle for injection.

    • Conduct quality control to assess radiochemical purity, molar activity, and radionuclidic purity.[15][16][17][18][20]

ParameterSpecificationMethod
Radiochemical Purity> 95%Radio-HPLC, Radio-TLC
Radionuclidic Purity> 99%Gamma Spectroscopy
Molar Activity> 185 GBq/µmolHPLC with UV and radiation detectors

Part 4: In Vitro and In Vivo Stability Studies

Prior to any imaging studies, it is imperative to assess the stability of the radiolabeled compound.[21][22][23][24][25]

In Vitro Stability
  • Plasma Stability: Incubate the radiolabeled compound in human or rodent plasma at 37 °C for various time points (e.g., 0, 30, 60, 120 minutes). Analyze the samples by radio-HPLC to quantify the percentage of intact radiotracer over time.

  • Metabolic Stability: Incubate the radiotracer with liver microsomes in the presence of NADPH to assess its susceptibility to metabolic degradation.[24]

In Vivo Stability
  • Administer the radiolabeled compound to a rodent model.

  • At various time points post-injection, collect blood and urine samples.

  • Analyze the samples by radio-HPLC to determine the percentage of intact radiotracer and identify any major radiometabolites.[21]

Part 5: Preclinical Imaging

Once the radiotracer has passed all quality control and stability tests, it can be used for preclinical imaging studies in appropriate animal models of disease.[5][6][26][27][28]

  • Biodistribution Studies: Inject the radiotracer into a cohort of animals. At selected time points, euthanize the animals and dissect key organs and tissues. Measure the radioactivity in each sample using a gamma counter to determine the biodistribution profile of the tracer.

  • PET/SPECT Imaging: Anesthetize the animal and inject the radiotracer. Acquire dynamic or static images over a specified period to visualize the uptake and clearance of the tracer in real-time.

Conclusion

The successful radiolabeling of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one will provide a valuable tool for non-invasive imaging studies. The protocols outlined in this document provide a roadmap for the synthesis, purification, and quality control of [¹¹C]-, [¹⁸F]-, and radioiodine-labeled analogues of this novel compound. Rigorous adherence to these protocols and thorough characterization of the resulting radiotracers will be essential for obtaining reliable and reproducible data in subsequent preclinical imaging experiments.

References

  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]

  • İlem-Özdemir, D., & Kısacık, M. A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Marmara Pharmaceutical Journal, 26(3), 398-407. [Link]

  • Patil, S. (2015, November 29). Qc of radiopharmaceuticals. SlideShare. Retrieved from [Link]

  • Liger, F., Cadarossanesaib, F., Iecker, T., Tourvieille, C., Le Bars, D., & Billard, T. (2019). Carbon-11 from CO2 Built Directly into Heterocycles. ChemistryViews. Retrieved from [Link]

  • American Chemical Society. (2025). Construction of internally labeled 11C nitrogenous heterocycles. ACS Fall 2025. Retrieved from [Link]

  • Cant, A. A., & Gouverneur, V. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6835-6856. [Link]

  • Peevor, M., & Gouverneur, V. (2017). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125 I-imaging agents. Chemical Communications, 53(70), 9726-9729. [Link]

  • Gao, Y., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo stability studies. Retrieved from [Link]

  • D'Auria, M., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. International Journal of Molecular Sciences, 23(21), 13421. [Link]

  • Pissarek, M., et al. (2021). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 14(11), 1148. [Link]

  • Bongarzone, S., & Gee, A. D. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Organic & Biomolecular Chemistry, 19(32), 6939-6949. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo stability of radiolabeled formulations. Retrieved from [Link]

  • Wang, M., et al. (2016). Evaluation of Aromatic Radiobromination by Nucleophilic Substitution using Diaryliodonium Salt Precursors. Theranostics, 6(10), 1705-1715. [Link]

  • Bernard, C., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(21), 5003. [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Organic Synthesis, 11(5), 652-670. [Link]

  • Kaur, H., et al. (2016). Radio-Iodination Methods for the Production of SPECT Imaging Agents. Current Radiopharmaceuticals, 9(1), 3-12. [Link]

  • Eriksson, J., & Antoni, G. (2019). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. In Fluorine-18 Chemistry. IntechOpen. [Link]

  • Wilson, A. A., et al. (2015). 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Accounts of Chemical Research, 48(3), 484-492. [Link]

  • Lee, S. J., & Oh, S. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2055-2070. [Link]

  • Lee, S. J., & Oh, S. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2055-2070. [Link]

  • ResearchGate. (2025). 2-Bromo-6-[18F]fluoropyridine: Two-step fluorine-18 radiolabelling via transition metal-mediated chemistry. Retrieved from [Link]

  • University of Arizona. (2020, October 29). Scientists Expand PET Imaging Options Through Simpler Chemistry. UA News. Retrieved from [Link]

  • ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Hong, H., & Cai, W. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(9), 2583-2593. [Link]

  • Petrik, M., et al. (2017). Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme. Molecules, 22(5), 789. [Link]

  • Keliher, E. J., & Reiner, T. (2016). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 9(2), 29. [Link]

  • DOAB. (n.d.). Radiopharmaceuticals for PET Imaging. Retrieved from [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][15][18]thiazepin-4(5H)-one. Crystals, 10(3), 193. [Link]

  • van der Meulen, N. P., et al. (2015). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Journal of Nuclear Medicine, 56(10), 1563-1573. [Link]

  • Krasniqi, A., et al. (2021). Radiolabeling Strategies of Nanobodies for Imaging Applications. Diagnostics, 11(9), 1530. [Link]

  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3583. [Link]

  • Donohue, S. R., et al. (2008). Discovery and labeling of high-affinity 3,4-diarylpyrazolines as candidate radioligands for in vivo imaging of cannabinoid subtype-1 (CB1) receptors. Journal of Medicinal Chemistry, 51(18), 5845-5856. [Link]

  • Ali, A., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5824. [Link]

  • Ferreira, C. L., et al. (2016). Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomedical and Biopharmaceutical Research Journal, 13(1), 17-32. [Link]

  • Cazzola, V., et al. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules, 29(18), 4252. [Link]

  • Norman, M. H., et al. (2013). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9037-9050. [Link]

  • Adhikari, K., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 748-755. [Link]

  • MR Solutions. (n.d.). Preclinical Imaging modalities and applications. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • Cintica. (2024, October 23). Overview of Preclinical Small Animal Imaging Modalities & Multimodal Applications. Retrieved from [Link]

  • PubMed. (n.d.). Radiolabeling of the sphingolipid backbone. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel therapeutic agents, such as those derived from the pyrido[2,3-e]diazepinone scaffold, presents unique challenges in advancing from benchtop synthesis to preclinical in vivo evaluation. A critical, often rate-limiting, step is the development of a stable and effective formulation that ensures appropriate bioavailability for the intended route of administration. This document provides a comprehensive guide and detailed protocols for the formulation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a representative new chemical entity (NCE). Given that NCEs are frequently characterized by poor aqueous solubility, this guide emphasizes a systematic, first-principles approach to formulation development, applicable to both oral and parenteral routes. We will detail the necessary pre-formulation assessments, vehicle screening strategies, analytical characterization, and quality control workflows essential for generating reliable and reproducible preclinical data.

Introduction: The Challenge of Formulating Novel Pyrido[2,3-e]diazepinones

The pyridopyrimidine and related diazepinone heterocyclic systems are of significant interest in medicinal chemistry due to their presence in compounds with diverse biological activities, including potential central nervous system (CNS) effects and roles as kinase inhibitors.[1][2][3] The specific compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, is an NCE whose therapeutic potential can only be unlocked through rigorous in vivo testing.

However, like a vast majority of modern drug candidates, such complex heterocyclic molecules often exhibit poor water solubility, posing a significant barrier to achieving adequate systemic exposure in animal models.[4] An improperly designed formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing a promising candidate to be unjustly discarded.

This guide is designed for researchers, pharmacologists, and drug development professionals. It establishes a logical, evidence-based workflow to tackle the formulation of this, and similar, poorly soluble compounds. Our core philosophy is that a formulation is not merely a vehicle, but a critical experimental tool that must be robust, reproducible, and well-characterized.

Part I: Pre-Formulation Assessment - The Foundation of Rational Formulation Design

Before any vehicle is selected, a thorough understanding of the compound's fundamental physicochemical properties is paramount.[5] This initial characterization dictates the entire formulation strategy.

Causality of Pre-Formulation Studies

The goal of this stage is to identify the biopharmaceutical "weaknesses" of the molecule. Is it poorly soluble? Unstable at gastric pH? Prone to oxidation? The answers to these questions allow us to select excipients and formulation technologies that directly mitigate these liabilities.[5] For instance, a compound that is insoluble in aqueous media but soluble in oils is a prime candidate for a lipid-based delivery system.[6]

Experimental Protocol: Physicochemical Characterization

Objective: To determine the solubility, lipophilicity, and stability of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

Methodology:

  • Aqueous Solubility (pH-dependent):

    • Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4).

    • Add an excess amount of the compound to a known volume of each buffer in a glass vial.

    • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter (ensure the filter material does not bind the compound).

    • Analyze the filtrate for compound concentration using a validated HPLC-UV method.

    • Rationale: Determines if the compound's solubility is pH-dependent, which is crucial for predicting oral absorption and selecting pH-adjusting excipients.[7]

  • Solubility in Organic Solvents and Vehicles:

    • Following the same equilibrium solubility method described above, assess solubility in a panel of common pharmaceutical solvents.

    • Rationale: This screening identifies potential co-solvents, surfactants, and lipid vehicles that can be used to create a homogenous formulation.[8]

  • LogP/LogD Determination:

    • Perform a shake-flask method using n-octanol and a pH 7.4 phosphate buffer.

    • Dissolve a known amount of the compound in the buffer-saturated octanol.

    • Add an equal volume of octanol-saturated buffer.

    • Shake vigorously and then centrifuge to separate the layers.

    • Measure the compound concentration in both the aqueous and octanol layers via HPLC.

    • Calculate LogD = log10([Compound]octanol / [Compound]aqueous).

    • Rationale: LogD at pH 7.4 is a key indicator of lipophilicity and helps predict membrane permeability and potential for lipid-based formulations.

Data Presentation: Hypothetical Solubility Profile

The data from these experiments should be summarized for clear interpretation.

Vehicle / SolventSolubility (µg/mL)Formulation Strategy Implication
Water (pH 7.4)< 1Poor aqueous solubility confirmed. Simple aqueous solution not feasible.
0.1 N HCl (pH 1.2)< 1Unlikely to dissolve in the stomach.
PEG 40015,000 (15 mg/mL)Excellent potential as a co-solvent for oral or parenteral routes.
Propylene Glycol8,000 (8 mg/mL)Good potential as a co-solvent.
Ethanol5,000 (5 mg/mL)Viable co-solvent, often used in combination.
Polysorbate 80 (5%)50Surfactant properties may aid in wetting or forming micellar solutions.
Corn Oil250Potential for lipid-based formulation or oil-based suspension.

Part II: Formulation Development and Vehicle Screening

With pre-formulation data in hand, a logical, tiered approach to vehicle screening can begin. The primary goal is to achieve a physically and chemically stable formulation at the desired concentration.

Logical Workflow for Formulation Strategy Selection

The choice of formulation type is a direct consequence of the compound's properties and the intended experimental design (e.g., route of administration, required dose).

G cluster_0 Pre-formulation Data cluster_1 Formulation Path Solubility Aqueous Solubility > 10 mg/mL? AqueousSolution Proceed with Simple Aqueous Solution Solubility->AqueousSolution Yes CoSolvent Co-solvent System (e.g., PEG400, Ethanol) Solubility->CoSolvent No Lipid Lipid-Based System (e.g., SEDDS, Oil Solution) CoSolvent->Lipid Soluble in Co-solvents? No CoSolvent_OK Proceed with Co-solvent Formulation CoSolvent->CoSolvent_OK Yes Suspension Develop Suspension Lipid->Suspension Soluble in Lipids? No Lipid_OK Proceed with Lipid Formulation Lipid->Lipid_OK Yes

Caption: Formulation strategy decision workflow.

Protocol: Screening Vehicles for Oral Administration

Objective: To identify a simple, well-tolerated vehicle that can solubilize or suspend the compound for oral gavage.

Materials:

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

  • Vehicle components: PEG 400, Propylene Glycol (PG), Polysorbate 80, Carboxymethylcellulose (CMC) or Methylcellulose (MC), Corn oil, Water for Injection.

  • Vortex mixer, magnetic stirrer, sonicator.

Methodology:

  • Prepare Stock Vehicles:

    • Vehicle A (Aqueous Suspension): 0.5% (w/v) MC or CMC in water. Slowly add the suspending agent to stirring water to avoid clumping. Leave stirring for several hours until fully hydrated.

    • Vehicle B (Co-solvent): 30% PEG 400, 5% Ethanol, 65% Water.

    • Vehicle C (Surfactant-based): 10% Solutol HS 15 or Cremophor EL in water.[7]

    • Vehicle D (Lipid): Corn oil.

  • Test Formulation Preparation (Target: 2 mg/mL):

    • For each vehicle, weigh the appropriate amount of compound into a clear glass vial.

    • For solutions (B, C, D): Add a small amount of the organic solvent/oil first to wet and dissolve the powder. Use sonication or gentle warming (<40°C) if necessary. Once dissolved, add the remaining components and vortex until uniform.

    • For suspension (A): Wet the compound with a small amount of surfactant (e.g., 1-2 drops of Tween 80) to form a paste. Gradually add the suspension vehicle while vortexing to create a uniform dispersion.

  • Physical Stability Assessment:

    • Visually inspect all formulations immediately after preparation (Time 0). Note appearance, clarity (for solutions), and uniformity (for suspensions).

    • Store vials at room temperature and 4°C.

    • Re-inspect at 1, 4, and 24 hours. Look for signs of precipitation, crystallization, or phase separation. For suspensions, check for ease of redispersion by gentle inversion.

    • Acceptance Criterion: A formulation is considered viable if it remains a clear solution or a readily re-dispersible suspension for at least 24 hours.

Protocol: Screening Vehicles for Parenteral Administration

WARNING: Parenteral formulations must be sterile and have controlled pH and tonicity to be safe.[9] These protocols are for initial screening; final formulations for in vivo use must be prepared under aseptic conditions and sterile-filtered.

Objective: To identify a vehicle suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.

Methodology:

  • Prepare Stock Vehicles:

    • Vehicle E (Aqueous Co-solvent): 10% DMSO, 40% PEG 400, 50% Saline.

    • Vehicle F (Cyclodextrin): 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in 5% Dextrose in Water (D5W).[7][8]

    • Vehicle G (Surfactant): 10% Solutol HS 15 in D5W.

  • Test Formulation Preparation (Target: 1 mg/mL):

    • Follow the preparation steps for solutions as described in section 3.2.

    • For Cyclodextrin (F): Dissolve the HPβCD in D5W first. Then add the compound and stir/sonicate until dissolved. Complexation can take time.

    • Crucial Step: Measure the pH of the final formulation. It should ideally be within a physiologically tolerated range (pH 5-8). Adjust with dilute HCl or NaOH if necessary, but note any precipitation upon adjustment.

  • Physical Stability and Compatibility Assessment:

    • Perform stability checks as in 3.2.

    • Hemolysis/Precipitation Test (Ex Vivo): A critical safety check. Mix one part of the final formulation with nine parts of fresh whole blood or plasma from the test species. Incubate at 37°C for 1 hour. Centrifuge and inspect the supernatant for hemolysis (red color) and the pellet for any signs of precipitation.

    • Acceptance Criterion: No precipitation upon preparation or mixing with plasma, and acceptable pH.

Part III: Formulation Characterization and Quality Control

A formulation is not ready for dosing until it has been analytically characterized. This ensures that every animal receives the correct dose in the intended physical form.[10]

QC Workflow

This workflow ensures that each batch of formulation prepared for a study is consistent and meets specifications.

G Prep Prepare Formulation Batch Visual Visual Inspection (Clarity/Uniformity) Prep->Visual pH pH Measurement (Parenteral Only) Visual->pH Pass Fail FAIL (Investigate/Reformulate) Visual->Fail Concentration Concentration Analysis (HPLC) pH->Concentration Pass pH->Fail ParticleSize Particle Size Analysis (Suspensions/Emulsions) Concentration->ParticleSize Pass & Suspension Release Release for Dosing Concentration->Release Pass & Solution Concentration->Fail ParticleSize->Release Pass ParticleSize->Fail

Caption: Quality control workflow for formulation release.

Protocol: HPLC Analysis for Concentration Verification

Objective: To confirm the final concentration of the compound in the formulation.

Methodology:

  • Standard Preparation: Prepare a stock solution of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in a suitable organic solvent (e.g., Acetonitrile or DMSO). Create a calibration curve by diluting the stock to at least 5 concentrations bracketing the target formulation concentration.

  • Sample Preparation:

    • Accurately dilute a known volume/weight of the final formulation with the same solvent used for the standards. The dilution factor should be high enough to dissolve all excipients and bring the compound concentration into the range of the calibration curve.

    • For suspensions, ensure the sample is vortexed thoroughly before taking an aliquot.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

  • Analysis: Inject standards and samples. Quantify the sample concentration against the linear regression of the calibration curve.

  • Acceptance Criterion: The measured concentration should be within ±10% of the target concentration (e.g., 90-110%).

Part IV: In Vivo Dosing Considerations

Route of Administration and Dose Volume

The choice of formulation is intrinsically linked to the administration route. The maximum volume that can be safely administered varies by species and route. Adherence to these guidelines is critical for animal welfare.

SpeciesRouteMax Dose Volume (mL/kg)Vehicle Considerations
MouseOral (PO)10Aqueous or oil-based vehicles are common.
Intravenous (IV)5Must be a clear, sterile solution; pH neutral.
Intraperitoneal (IP)10Less stringent than IV, but should be non-irritating.
Subcutaneous (SC)10Isotonicity is important to minimize irritation.
RatOral (PO)10Similar to mouse.
Intravenous (IV)5Similar to mouse.
Intraperitoneal (IP)10Similar to mouse.
Subcutaneous (SC)5Similar to mouse.
Tolerability

Even with "standard" excipients, the final formulation must be well-tolerated by the animal. After dosing, animals should be closely monitored for any signs of adverse events such as lethargy, labored breathing, or irritation at the injection site. If such events occur, it may be necessary to reduce the concentration of co-solvents or surfactants and reformulate.

Conclusion

The successful in vivo evaluation of a novel compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is critically dependent on a well-developed and characterized formulation. There is no "one-size-fits-all" vehicle. The systematic approach detailed in these application notes—starting with rigorous pre-formulation assessment, followed by a logical vehicle screening process, and concluding with stringent analytical quality control—provides a robust framework for success. By treating the formulation as an integral part of the experimental design, researchers can ensure the generation of high-quality, reproducible data, thereby enabling confident decision-making in the drug development process.

References

  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? [Online].
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Slideshare. (n.d.). Analysis of parenteral dosage forms bjl final seminar. [Online].
  • Garg, S., & Singh, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 682348.
  • Park, K. (2003). Solubilizing Excipients in Oral and injectable Formulations. Pharmaceutical Research.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulative Science and Bioavailability, 8(212).
  • BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. [Online].
  • Colorcon. (2025). What Are Excipients? 9 Common Examples. [Online].
  • Kumar, S., Tonk, R. K., & Sharma, P. C. (n.d.). Some Quality Control Analysis Parameters of Parenteral Formulations. International Journal of Trend in Scientific Research and Development.
  • Pharmtech. (n.d.). Excipients for Parenterals. [Online].
  • Contract Pharma. (2011). Excipients in Drug Delivery. [Online].
  • Sankeerth, P. T., Bhavana, N., & Suresh, P. V. (2017). Analytical Techniques in Preformulation Study. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ruelens, R., et al. (2015). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Indian Journal of Pharmaceutical Sciences, 77(3), 288–294.
  • Kaczmarek, L., et al. (1991). Synthesis and pharmacological properties of some dipyrido[4][10]diazepinones. Polish Journal of Pharmacology and Pharmacy, 43(5), 387–393. Available at:

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265.
  • Carlier, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3149.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic strategy involves a two-step sequence:

  • Michael Addition: The reaction of 2-amino-5-bromopyridine with an acrylate ester, such as ethyl acrylate, to form the intermediate ethyl 3-((5-bromopyridin-2-yl)amino)propanoate.

  • Intramolecular Cyclization: The subsequent base-mediated intramolecular cyclization of the propanoate intermediate to yield the desired pyridodiazepinone.

This guide will address potential issues that may arise during each of these critical steps.

Visualizing the Workflow

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-5-bromopyridine C Ethyl 3-((5-bromopyridin-2-yl)amino)propanoate A->C Lewis Acid Catalyst B Ethyl Acrylate B->C D 7-Bromo-4,5-dihydro-1H- pyrido[2,3-e]diazepin-2(3H)-one C->D Base (e.g., NaH) in THF

Technical Support Center: Purification of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This document provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

I. Introduction to the Compound and Its Challenges

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a heterocyclic compound with a core structure that is of interest in medicinal chemistry. The presence of a bromine atom, a lactam ring, and a pyridine moiety gives it a unique chemical profile. However, these features also present specific purification challenges. Common issues include the removal of unreacted starting materials, side-products from the synthesis, and potential degradation products. This guide will provide a systematic approach to tackling these purification hurdles.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that you may encounter during the purification process.

Question 1: My crude product shows multiple spots on TLC, even after aqueous workup. How do I choose the best purification method?

Answer:

The presence of multiple spots on Thin Layer Chromatography (TLC) after an initial workup indicates a mixture of compounds with varying polarities. The choice of purification method depends on the nature of these impurities.

Initial Assessment:

  • Identify the main spot: Use a UV lamp to visualize the spots. Your desired product, containing aromatic rings, should be UV active.

  • Estimate polarity: The retention factor (Rf) on the TLC plate gives a preliminary indication of the polarity of your product and the impurities.

  • Solubility tests: Check the solubility of your crude product in various common laboratory solvents. This will be crucial for both recrystallization and column chromatography.

Decision Workflow:

A logical approach to selecting a purification method is outlined below.

purification_workflow start Crude Product with Multiple TLC Spots solubility Perform Solubility Tests start->solubility decision1 Is there a single solvent where solubility is low in cold and high in hot? solubility->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes chromatography Proceed with Column Chromatography decision1->chromatography No decision2 Did Recrystallization Yield Pure Product? recrystallization->decision2 end Pure Product Obtained decision2->end Yes decision2->chromatography No

Caption: Decision workflow for selecting a purification method.

Question 2: I'm attempting recrystallization, but the compound is "oiling out." What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Troubleshooting Steps:

  • Add more solvent: The most common reason for oiling out is a solution that is too concentrated. Add more of the hot solvent to fully dissolve the oil.

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages crystal lattice formation.

  • Use a solvent mixture: If a single solvent is problematic, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethanol/WaterEthanol is often a good solvent for polar organic molecules, and the addition of water can induce crystallization.
Ethyl Acetate/HexaneA common system where ethyl acetate acts as the more polar "good" solvent and hexane as the non-polar "poor" solvent.[1]
Acetone/HexaneSimilar to the ethyl acetate/hexane system, this is another effective combination for compounds of intermediate polarity.[1]

Question 3: I'm running a silica gel column, but my compound is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution during column chromatography indicates that the chosen solvent system (mobile phase) is not providing sufficient resolution to separate your compound from the impurity on the silica gel (stationary phase).

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf), decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your compound, and then the more polar impurities.[2][3][4][5]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.

    • Alumina: For basic compounds, alumina can sometimes provide better separation than silica.

    • Reversed-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This is particularly useful for separating compounds with subtle differences in hydrophobicity.

Step-by-Step Protocol for Column Chromatography:

  • Dry Packing the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Carefully pour the silica gel into the column, tapping the side gently to ensure even packing.

    • Add another thin layer of sand on top of the silica.[4]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent).

    • Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Apply gentle air pressure to start the flow.

    • Continuously add eluent to prevent the column from running dry.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.[3][4]

column_chromatography cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection prep1 Pack column with silica gel prep2 Add sand layers prep1->prep2 load1 Dissolve crude product (wet loading) or adsorb on silica (dry loading) prep2->load1 load2 Apply sample to top of column load1->load2 elute1 Add mobile phase (eluent) load2->elute1 elute2 Apply gentle pressure elute1->elute2 elute3 Collect fractions elute2->elute3 elute4 Analyze fractions by TLC elute3->elute4

Caption: General workflow for silica gel column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one?

A: Depending on the synthetic route, common impurities may include unreacted starting materials, reagents such as N-bromosuccinimide (NBS) if used for bromination, and structurally related by-products. For instance, if the synthesis involves a cyclization step, incomplete cyclization could leave starting materials in the crude product.

Q2: Is this compound stable under typical purification conditions?

A: Lactam-containing compounds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain a neutral pH during aqueous workups and to avoid prolonged heating.

Q3: My purified product appears as a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A: The development of a yellow color upon storage can be indicative of degradation. This is sometimes observed in bromo-organic compounds. To minimize degradation, store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use preparative HPLC for purification?

A: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity samples, especially for final purification steps or when dealing with difficult-to-separate impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.

IV. References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][6]thiazepin-4(5 H )-one. Available from: [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Available from: [Link]

  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • PubChem. 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Available from: [Link]

  • Amrita University via YouTube. Isolation of Plant Pigments by Column Chromatography. Available from: [Link]

  • ChemHelpASAP via YouTube. recrystallization & purification of N-bromosuccinimide. Available from: [Link]

  • PubMed Central. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Available from: [Link]

  • Google Patents. WO2009053256A2 - Process for the production of beta lactam crystals. Available from:

  • Google Patents. CN106916148B - Method for synthesizing brexpiprazole. Available from:

  • Kadrowski, B. via YouTube. Spinach Chromatography Part 2, Column Chromatography. Available from: [Link]

  • ACS Publications. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Available from: [Link]

  • PubMed. Column chromatography as a useful step in purification of diatom pigments. Available from: [Link]

  • ResearchGate. Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Available from: [Link]

Sources

"stability issues of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical guide for managing the solution stability of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This resource is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot potential degradation issues encountered during experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation and a validated protocol to resolve the issue.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffer at pH 8.0, even at room temperature. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of degradation in a basic aqueous solution is base-catalyzed hydrolysis of the lactam ring . The core structure of your compound contains a seven-membered cyclic amide (a lactam). Under basic conditions, hydroxide ions (OH⁻) act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This leads to the irreversible opening of the diazepinone ring, forming a water-soluble, ring-opened carboxylate salt, which is inactive for its intended biological purpose.

The degradation of lactam-containing molecules is known to be strongly pH-dependent.[1] Alkaline conditions, in particular, can significantly accelerate the hydrolysis of amide bonds.[2]

Causality Explained: The lone pair of electrons on the hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, cleaving the C-N bond of the lactam ring and generating a carboxylate and an amine. This process is effectively irreversible under typical experimental conditions.

To prevent this degradation, you must control the pH of your solution. Most lactam-containing compounds exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-7).[1]

Protocol 1: pH Optimization Study

  • Preparation: Prepare a series of buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8) with a constant ionic strength.

  • Sample Incubation: Prepare identical concentrations of your compound in each buffer. As a control, prepare a sample in an aprotic organic solvent like acetonitrile (ACN) where hydrolysis is minimal.

  • Time-Point Analysis: Incubate all samples at a controlled temperature (e.g., 25°C or 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quenching: Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase or a pre-cooled ACN/water mixture to prevent further reaction before analysis.

  • Quantification: Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Plot the percentage of the parent compound remaining against time for each pH. This will allow you to identify the pH range of maximum stability.

Question 2: My compound seems to degrade even in a neutral (pH 7.0) solution when exposed to ambient lab light. Is this expected?

Answer:

Yes, this is a plausible scenario due to photodegradation . Your molecule contains two key features that can contribute to light sensitivity: a bromine-substituted aromatic ring and multiple heteroatoms with lone pairs of electrons. Bromo-substituted aryl compounds are known to absorb UV or visible light, which can lead to the formation of excited states.[3] This can initiate photochemical reactions, including potential debromination or other radical-mediated degradation pathways. The presence of bromide can result in increased light absorption and photoreactivity compared to non-halogenated analogues.[3]

Causality Explained: Upon absorbing photons of a suitable wavelength, the molecule is promoted to an excited electronic state. This excited molecule can undergo various reactions, such as homolytic cleavage of the carbon-bromine bond to form radical intermediates. These highly reactive species can then participate in a cascade of secondary reactions, leading to a variety of degradation products.

All experiments involving the compound in solution should be conducted with rigorous light protection.

Protocol 2: Photostability Assessment (ICH Q1B Approach)

  • Sample Preparation: Prepare two sets of solutions of your compound in a transparent, inert solvent (e.g., quartz cuvettes or glass vials).

  • Control Sample: Tightly wrap one set of samples in aluminum foil to serve as the "dark control."

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber. Expose them to a controlled light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines.

  • Analysis: At appropriate time intervals, analyze the concentration of the parent compound in both the exposed and control samples using a stability-indicating HPLC method.

  • Interpretation: A significantly greater loss of the parent compound in the light-exposed samples compared to the dark controls confirms photosensitivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one in solution?

The primary and most anticipated degradation pathway is the hydrolysis of the seven-membered lactam ring . This reaction can be catalyzed by both acids and bases, leading to the formation of a ring-opened amino acid derivative. This is a common degradation route for all lactam-containing structures.[2][4]

Below is a diagram illustrating the likely outcome of hydrolysis.

G cluster_main Proposed Hydrolysis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Parent Parent Compound (Lactam Ring Intact) Product Hydrolysis Product (Ring-Opened Carboxylic Acid) Parent->Product Acid/Base Catalyzed H₂O

Caption: Proposed hydrolytic cleavage of the lactam ring.

Note: A placeholder is used for the product image as a precise, publicly available image of the hydrolyzed product does not exist. The structure would feature a carboxylic acid group where the carbonyl was and a secondary amine where the lactam nitrogen was.

Q2: What analytical method is recommended for monitoring the stability of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[5][6][7] This method should be capable of separating the parent compound from its potential degradation products, ensuring that the quantification of the parent is accurate and not inflated by co-eluting impurities.

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm), which is versatile for moderately polar compounds.

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λ-max) for the parent compound using a UV-Vis spectrophotometer or a diode-array detector (DAD). This will ensure maximum sensitivity.

  • Forced Degradation Study: To validate that the method is stability-indicating, you must generate the degradation products. Expose the compound to harsh conditions:

    • Acidic: 0.1N HCl at 60°C

    • Basic: 0.1N NaOH at 60°C[7]

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Heat in solution at 60-80°C

    • Photolytic: Expose to high-intensity UV light

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (Resolution > 2). Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.

The following diagram outlines the general workflow for conducting a solution stability study.

G start Prepare Compound Stock Solution in Aprotic Solvent (e.g., ACN or DMSO) prep Dilute Stock into Various Aqueous Buffers (pH, Temp) and Light Conditions start->prep t0 Analyze Time=0 Sample Immediately prep->t0 incubate Incubate Samples Under Test Conditions prep->incubate hplc RP-HPLC Analysis with UV-DAD Detection t0->hplc t0->hplc tx Analyze Samples at Intermediate Time Points (e.g., T=2h, 4h, 8h) incubate->tx tf Analyze Samples at Final Time Point (e.g., T=24h) tx->tf tx->hplc tf->hplc calc Calculate % Parent Remaining vs. Time=0 hplc->calc report Determine Degradation Rate and Optimal Storage Conditions calc->report

Caption: General experimental workflow for solution stability testing.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

Based on the chemical principles discussed, follow these guidelines:

  • Solvent Choice: Prepare high-concentration stock solutions in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). This minimizes the risk of hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down any potential degradation kinetics.

  • Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Do not store the compound in aqueous buffers for extended periods unless stability data has confirmed it is acceptable. If you must store an aqueous solution, use the buffer in which the compound is most stable (determined via a pH optimization study) and keep it refrigerated (2-8°C) and protected from light.

FactorHigh Risk ConditionRecommended ConditionRationale
pH < 4 and > 8pH 5 - 7Minimizes acid/base-catalyzed hydrolysis of the lactam ring.[1][8][9]
Light Ambient or UV LightProtected from light (Amber vials)Prevents potential photodegradation due to the bromo-aromatic system.[3]
Temperature Elevated ( > 25°C)Refrigerated (2-8°C) or Frozen (≤ -20°C)Reduces the kinetic rate of all degradation reactions.
Solvent Aqueous / ProticAprotic (DMSO, ACN) for stockPrevents hydrolysis by removing the reactant (water).
Metal Ions Presence of transition metals (e.g., Cu²⁺, Fe²⁺)Use high-purity water/buffers; consider a chelator (EDTA) if metal contamination is suspectedMetal ions can catalyze the degradation of related lactam structures.[1][2]

References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). PubMed Central. [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. (2025). ResearchGate. [Link]

  • Degradation of β-lactam antibiotics. (2025). ResearchGate. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020). PubMed. [Link]

  • Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs. (n.d.). PubMed. [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC. (n.d.). PubMed Central. [Link]

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. (2021). MDPI. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC. (n.d.). NIH. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023). Impactfactor. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. [Link]

  • (PDF) A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023). ResearchGate. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC. (n.d.). NIH. [Link]

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC. (n.d.). PubMed Central. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this and structurally related heterocyclic compounds. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My compound is not crystallizing and remains in solution. What should I do?

Here is a systematic approach to induce crystallization:

Step-by-Step Protocol to Induce Crystallization:

  • Induce Nucleation via Scratching: Vigorously (but carefully) scratch the inside surface of the flask below the solvent level with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.[4][5]

  • Introduce a Seed Crystal: If you have a previously isolated pure crystal of the compound, add a tiny speck to the solution. A seed crystal acts as a perfect template, bypassing the initial nucleation energy barrier and promoting crystal growth.[4][6]

  • Create a Seed Crystal in situ: Dip a clean glass rod into the supersaturated solution, remove it, and allow the solvent to quickly evaporate, leaving a thin film of microcrystals on the rod. Re-insert the rod into the solution; these microcrystals will act as seeds.[5]

  • Increase Supersaturation (Reduce Solvent Volume): Your solution may be too dilute.[3][7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the more concentrated solution to cool slowly.

  • Increase Supersaturation (Add an Anti-Solvent): An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution at room temperature until slight turbidity (cloudiness) persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. This technique is also known as "drowning-out".[1]

  • Reduce Temperature: If cooling to room temperature is insufficient, try further cooling in an ice bath or even a freezer. Lower temperatures reduce solubility and can help achieve the necessary supersaturation.[4][8]

G start Supersaturated solution (No Crystals) scratch 1. Scratch flask with glass rod start->scratch seed 2. Add a seed crystal scratch->seed No Success success Crystals Formed scratch->success Success reduce_vol 3. Reduce solvent volume (Increase Concentration) seed->reduce_vol No Success seed->success Success anti_solvent 4. Add anti-solvent reduce_vol->anti_solvent No Success reduce_vol->success Success anti_solvent->success Success fail Still no crystals. Re-evaluate solvent system. anti_solvent->fail No Success

Troubleshooting flowchart for inducing crystallization.
Q2: An oil is forming instead of crystals ("oiling out"). How can I resolve this?

A2: "Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point, or when the supersaturation is so high that the solute separates as a liquid phase. [7] Impurities can also depress the melting point of the compound, increasing the likelihood of this phenomenon.[9] This is problematic because the oil is an impure liquid phase that rarely solidifies into a pure crystalline form.[7]

Strategies to Prevent Oiling Out:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-25%) to reduce the degree of supersaturation upon cooling.[3][7] The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling promotes oiling out. After dissolving your compound in hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools with the room can be effective.

  • Change the Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point. Alternatively, use a solvent mixture that allows for crystallization at a lower temperature.

  • Remove Impurities: If you suspect impurities are the cause, consider purifying the crude material first. This can be done by passing a solution of the material through a short plug of silica gel or by performing a preliminary purification step like an acid-base extraction.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration. This is most commonly caused by using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[7]

Methods to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: The most critical step for good yield is to use only the minimum volume of hot solvent required to fully dissolve the compound. Adding excessive solvent will keep more of your product in solution upon cooling.[3]

  • Thoroughly Cool the Solution: Ensure the crystallization flask has been cooled for a sufficient amount of time to allow for maximum precipitation. Cooling in an ice-brine bath (-10 °C) can further decrease the solubility of your compound in the mother liquor compared to a simple ice-water bath.[4]

  • Recover a Second Crop: The mother liquor (the filtrate) is saturated with your compound. You can often recover more material by concentrating the filtrate (e.g., reducing the volume by half using a rotary evaporator) and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Solvent Choice: The ideal solvent should exhibit high solubility for the compound at high temperatures and very low solubility at low temperatures.[10] If your yield is consistently low, you may need to screen for a more suitable solvent system (see FAQ 1).

Q4: The crystals are forming too rapidly and appear impure. How can I achieve slower, more controlled crystal growth?

A4: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification. [7] This is caused by excessively high supersaturation, often from cooling a highly concentrated solution too quickly. Slower crystal growth allows for the selective incorporation of the desired molecules into the lattice, excluding impurities.[11]

Techniques for Controlled Crystal Growth:

  • Increase the Solvent Volume: Re-dissolve the solid by heating and add a small excess of solvent (e.g., 5-10% more). This slightly reduces supersaturation, ensuring that crystallization begins at a lower temperature and proceeds more slowly.[7]

  • Slow, Gradual Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated, before any further cooling.

  • Solvent Diffusion Methods: For very high-quality crystals (e.g., for X-ray analysis), dissolve the compound in a small amount of a good solvent within a small vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, gradually inducing crystallization over hours or days.[6]

Q5: I suspect I have an amorphous precipitate instead of a crystalline solid. How can I confirm this and what should I do?

A5: An amorphous solid lacks the long-range molecular order of a crystal. [12][13] It often appears as a fine, powdery precipitate or a glassy solid and does not have a sharp melting point, instead softening over a range of temperatures.[14][15] Crystalline solids typically have defined facets and a sharp, distinct melting point.[16]

Confirmation and Resolution:

  • Visual Inspection: Under a microscope, crystalline materials often show distinct shapes (needles, plates, prisms), whereas amorphous solids usually appear as irregular particles.

  • Melting Point Analysis: A sharp melting point (a range of 1-2 °C) is a strong indicator of a crystalline, pure compound. Amorphous solids melt over a much broader range.[15]

  • Analytical Confirmation: Techniques like X-ray Powder Diffraction (XRPD) provide definitive proof. Crystalline materials produce a distinct pattern of sharp peaks, while amorphous solids show a broad, diffuse halo.[16]

  • How to Obtain a Crystalline Solid: An amorphous precipitate often results from very rapid precipitation. To obtain a crystalline form, you must re-dissolve the amorphous solid and attempt the crystallization again using the principles of slower, more controlled crystal growth outlined in Q4. This may involve using a different solvent, a more dilute solution, or a much slower cooling rate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for crystallizing 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one?

A1: Solvent selection is the most critical parameter in crystallization.[17] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[10] Given the structure of your molecule—containing a polar lactam, hydrogen bond donors, and aromatic systems—a solvent of intermediate polarity is a good starting point.

Solvent Screening Protocol:

  • Place ~20-30 mg of your compound into a small test tube.

  • Add a solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves in <0.5 mL, the solvent is too good for crystallization.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the solution to room temperature and then in an ice bath. The ideal solvent will produce a large quantity of crystals.

Suggested Starting Solvents for Screening:

SolventPolarityBoiling Point (°C)Rationale & Potential Use
Ethanol Polar Protic78Often good for compounds with H-bond donors/acceptors.[18]
Isopropanol Polar Protic82Less polar than ethanol, may provide better solubility differential.
Acetonitrile Polar Aprotic82Good for moderately polar heterocyclic compounds.[19]
Ethyl Acetate Medium Polarity77A versatile solvent, often used for compounds with esters or ketones.[18]
Toluene Non-polar111May work if compound is less polar than expected; good for slow cooling.
Hexane/Heptane Non-polar69 / 98Likely to be an anti-solvent, useful in solvent/anti-solvent pairs.[18]

Solvent Mixtures: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (anti-solvent, e.g., water or hexane) dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.

Q2: What is polymorphism and why is it a concern for this compound?

A2: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[20][21] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[22] This can lead to significant differences in physical properties like solubility, melting point, stability, and bioavailability.[23][24]

For a pharmaceutical intermediate or active pharmaceutical ingredient (API), controlling polymorphism is critical. An unexpected switch to a more stable (and often less soluble) polymorph can halt a development program.[20] The presence of multiple hydrogen bonding sites and some rotational flexibility in 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one suggests that polymorphism is a distinct possibility.

Crystallizing the compound under different conditions (e.g., different solvents, cooling rates, temperatures) can produce different polymorphs.[20] It is crucial to characterize each batch using methods like XRPD, DSC (Differential Scanning Calorimetry), and microscopy to ensure you are consistently producing the desired form.

Q3: How can residual impurities from the synthesis affect my crystallization?

A3: Impurities can have a profound impact on crystallization in several ways:

  • Inhibition of Nucleation: Some impurities can adsorb to the surface of small molecular clusters, preventing them from reaching the critical size needed to become stable nuclei.[25][26] This can completely prevent crystallization.

  • Slowing Crystal Growth: Impurities can adsorb onto the growing faces of a crystal, a process known as "step pinning," which blocks the addition of new molecules and can slow or even halt crystal growth.[27][28]

  • Altering Crystal Habit: Selective adsorption of impurities on specific crystal faces can inhibit growth in certain directions, leading to changes in the crystal's shape (e.g., from plates to needles).

  • Incorporation into the Lattice: If an impurity is structurally similar to the target molecule, it can be incorporated directly into the crystal lattice, reducing the final purity.[26]

  • Causing Oiling Out: As mentioned in Troubleshooting Q2, impurities can depress the melting point of your compound, making it more likely to oil out during crystallization.[9]

If you are facing persistent crystallization issues, it is often beneficial to re-purify your crude material using another technique, such as column chromatography, to remove impurities that may be interfering with the process.

References

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Davey, R. J., et al. (2002). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Study.com. (n.d.). Crystalline vs. Amorphous Solids | Differences & Examples. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Crystallization Guide. (n.d.). Guide for crystallization. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • WaferPro. (2024). Amorphous vs Crystalline Solids - Know the Differences. [Link]

  • LibreTexts. (2021). 3.5: Inducing Recrystallization. [Link]

  • University Wafer. (n.d.). Differences Between Amorphous & Crystalline Solids. [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. [Link]

  • McPherson, A., & Malkin, A. J. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. NIH National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials. [Link]

  • Vedantu. (n.d.). Difference Between Crystalline and Amorphous Solid: Table & Examples. [Link]

  • Semantic Scholar. (n.d.). Impact of impurities on crystal growth. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Salami, O., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... NIH National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • sathee jee. (n.d.). Chemistry Crystallization. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Link]

  • My-Linh, T. L., et al. (2007). Crystallization of Organic Compounds. Wiley. [Link]

  • Zhanghua. (2023). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • ResearchGate. (2017). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4]thiazepin-4(5 H )-one. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the pyrido[2,3-e]diazepin-2-one core?

A1: A prevalent and effective strategy for synthesizing the pyrido[2,3-e]diazepin-2-one core involves a multi-step sequence starting from a substituted 2-aminopyridine derivative. The key transformation is typically an intramolecular cyclization. A plausible route begins with the acylation of the amino group of a suitable 2,3-diaminopyridine precursor, followed by the introduction of a two-carbon unit that will form the diazepinone ring. The final step is a base- or acid-catalyzed intramolecular cyclization to yield the desired tricyclic heterocycle. The choice of reagents and conditions is critical and depends on the specific functionalities present on the pyridine ring.

Q2: Why is the choice of base and solvent critical in the final cyclization step?

A2: The base and solvent system is paramount in the intramolecular cyclization for two primary reasons:

  • Deprotonation and Nucleophilicity: The base is responsible for deprotonating a nitrogen atom, rendering it sufficiently nucleophilic to attack an electrophilic center (e.g., an ester or amide carbonyl) and close the seven-membered ring. The base's strength must be carefully matched to the substrate's acidity to avoid side reactions like hydrolysis of ester groups or epimerization.

  • Solubility and Reaction Rate: The solvent must fully dissolve the starting material and intermediates to ensure a homogeneous reaction environment.[1] Furthermore, the polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often employed as they can stabilize charged intermediates formed during the cyclization process without interfering with the base.

Q3: What are the primary challenges and potential side reactions in this synthesis?

A3: The main challenges include achieving high yields in the cyclization step to form the seven-membered ring, which can be entropically disfavored, and preventing the formation of dimeric or polymeric side products. Common side reactions may include intermolecular reactions between two molecules of the precursor instead of the desired intramolecular cyclization, especially at high concentrations. Another potential issue is the hydrolysis of the lactam ring in the final product if the workup or purification conditions are too harsh (e.g., strongly acidic or basic).

Troubleshooting Guide: Experimental Issues & Optimization

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low Yield of the Final Product, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Plausible Cause: A low yield is often attributed to incomplete conversion of the acyclic precursor or the prevalence of side reactions. The intramolecular cyclization to form a seven-membered ring can be kinetically slow. Factors such as suboptimal temperature, inefficient catalysis, or incorrect solvent choice can hinder the reaction.[2][3]

Suggested Solutions:

  • Optimize Base and Temperature: The choice of base is critical. If a weaker base like K₂CO₃ is providing low yields, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases can more effectively deprotonate the precursor to initiate cyclization. Perform a temperature screen from room temperature up to the reflux temperature of your solvent to find the optimal point where the reaction proceeds efficiently without significant decomposition.

  • Employ High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular side reactions (dimerization/polymerization), the reaction should be run at high dilution (typically 0.01-0.05 M). This can be achieved by the slow addition of the precursor to a heated solution of the base and solvent over several hours using a syringe pump.

  • Screen Different Solvents: Solvent polarity can dramatically affect the reaction. While DMF and THF are common starting points, consider screening other solvents like DMSO or Dioxane. The optimal solvent will effectively solvate the substrate and the transition state of the cyclization.

Table 1: Example Optimization of Cyclization Conditions
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF802435
2NaH (1.5)THF65 (reflux)1265
3NaH (1.5)DMF80878
4LiHMDS (1.2)THF25 (RT)1872
Experimental Protocol: Optimized Intramolecular Cyclization
  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF (to achieve a final concentration of 0.01 M).

  • Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to the DMF and heat the suspension to 80°C.

  • Dissolve the acyclic precursor (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Using a syringe pump, add the precursor solution to the heated NaH/DMF suspension over a period of 4-6 hours.

  • After the addition is complete, monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of a Significant Impurity with Double the Mass of the Starting Material

Plausible Cause: The observation of an impurity with approximately double the mass of the starting material is a strong indicator of intermolecular dimerization. This occurs when the deprotonated nitrogen of one molecule attacks the electrophilic center of another molecule, competing directly with the desired intramolecular ring closure. This is particularly common at higher concentrations.

Suggested Solutions:

  • Implement High-Dilution Conditions: As detailed in the protocol above, the most effective way to suppress dimerization is to run the reaction under high-dilution conditions. The slow addition of the substrate via a syringe pump is crucial.

  • Re-evaluate Base and Temperature: A highly reactive combination of a strong base and high temperature might accelerate the intermolecular reaction. Consider using a slightly milder base or lowering the reaction temperature and allowing for a longer reaction time to favor the thermodynamically controlled intramolecular product.

Workflow for Troubleshooting Low Yield and Dimerization

G cluster_conditions Condition Optimization start Low Yield or Dimer Impurity Observed check_conc Is reaction concentration > 0.1M? start->check_conc high_dilution Action: Implement High Dilution (0.01-0.05M) via Syringe Pump Addition check_conc->high_dilution Yes re_evaluate Re-evaluate Reaction Conditions check_conc->re_evaluate No high_dilution->re_evaluate temp_screen Perform Temperature Screen (e.g., RT, 60°C, 80°C) re_evaluate->temp_screen base_screen Screen Alternative Bases (e.g., NaH, LiHMDS, KHMDS) temp_screen->base_screen solvent_screen Screen Alternative Solvents (e.g., THF, DMF, Dioxane) base_screen->solvent_screen analyze Analyze Results by LC-MS solvent_screen->analyze end_node Optimized Conditions Identified analyze->end_node

Caption: Troubleshooting workflow for low yield and dimerization.

Issue 3: Reaction Stalls and Fails to Reach Completion

Plausible Cause: A stalled reaction can be due to several factors:

  • Inactive Reagents: The base (e.g., NaH) may have degraded due to improper storage or handling.

  • Presence of Inhibitors: Trace amounts of water or other protic impurities in the solvent or starting material can quench the base, halting the reaction.

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation barrier for the cyclization.

Suggested Solutions:

  • Verify Reagent Quality: Use a fresh bottle of the base or titrate it to determine its activity. Ensure that the mineral oil is thoroughly washed from NaH with anhydrous hexanes before use if required by the protocol.

  • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure your starting material is thoroughly dried under high vacuum before use.

  • Increase Reaction Temperature: If the reaction is clean but stalled at a lower temperature, gradually increase the temperature in increments of 10-20°C and monitor for progress. In some cases, switching to a higher-boiling solvent may be necessary to achieve the required temperature.

Proposed Synthetic Workflow

G A Starting Material: Substituted 2,3-Diaminopyridine B Step 1: Acylation (e.g., with Ethyl 3-bromopropionate) A->B C Acyclic Precursor B->C D Step 2: Intramolecular Cyclization (Base, Solvent, Heat) C->D E Final Product: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one D->E

Caption: Proposed high-level synthetic workflow.

References

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • ResearchGate. Optimization reaction conditions for the synthesis of Pydip derivatives. [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • ResearchGate. Optimization of reaction conditions a. [Link]

Sources

"enhancing the solubility of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to provide in-depth technical support and troubleshooting for challenges related to the solubility of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and systematic protocols to overcome solubility hurdles in your research and development efforts. The structure of this molecule, a rigid, nitrogen-containing heterocycle, suggests that it is likely a crystalline solid with inherently low aqueous solubility, a common challenge for many promising drug candidates.[1][2]

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will begin with fundamental solubility characterization and progress to advanced formulation strategies, explaining the scientific rationale behind each experimental choice.

Troubleshooting Workflow: A Strategic Overview

Before diving into specific protocols, it's crucial to have a strategic workflow. The following diagram outlines a logical progression for systematically addressing and enhancing the solubility of a poorly soluble compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

Solubility_Workflow Start Start: Compound with Poor Aqueous Solubility Assess Step 1: Baseline Solubility Assessment (Kinetic & Thermodynamic) Start->Assess pH_Screen Step 2: pH-Solubility Profiling Assess->pH_Screen Is compound ionizable? CoSolvent_Screen Step 3: Co-solvent Screening pH_Screen->CoSolvent_Screen pH modification insufficient? Success Goal: Target Solubility & Stability Achieved pH_Screen->Success Success! Advanced Step 4: Advanced Formulation (Solid Dispersions, Cyclodextrins, etc.) CoSolvent_Screen->Advanced Co-solvents fail to provide long-term stability or require high concentrations? CoSolvent_Screen->Success Success! Advanced->Success Success!

Caption: A decision-making workflow for enhancing compound solubility.

FAQ 1: What are the essential first steps to quantitatively assess the solubility of my compound?

Answer: Before attempting to enhance solubility, you must establish a reliable baseline. This involves measuring both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures how much of your compound dissolves under specific, non-equilibrium conditions (e.g., dissolving a DMSO stock solution in buffer). It's a high-throughput method often used in early discovery to flag potential issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period. This is the gold standard for characterizing a compound's intrinsic solubility.

Protocol 1: Baseline Thermodynamic Solubility Assessment

This protocol establishes the equilibrium solubility in a standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated analytical balance, vortex mixer, centrifuge, HPLC system

Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a 2 mL microcentrifuge tube. The goal is to have undissolved solid remaining at the end.

  • Incubation: Add 1 mL of PBS (pH 7.4) to the tube.

  • Equilibration: Tightly cap the tube and place it on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase (e.g., 50:50 ACN:Water) to fall within the linear range of your HPLC calibration curve. Analyze the sample by a validated HPLC method to determine the concentration.

  • Calculation: The determined concentration is the thermodynamic solubility at pH 7.4.

Troubleshooting Guide 1: My compound's aqueous solubility is confirmed to be very low (<10 µg/mL). What is the most logical primary strategy to try?

Answer: For a nitrogen-containing heterocyclic compound, the most logical and scientifically-grounded first step is to investigate the effect of pH.[3][4]

Causality Explained: The structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one contains several nitrogen atoms. These nitrogen atoms, particularly those in the pyridine and diazepine rings, can act as weak bases.[3][5] By lowering the pH of the solvent, these nitrogens can become protonated, acquiring a positive charge. This ionization dramatically increases the polarity of the molecule, which in turn enhances its interaction with polar water molecules, thereby increasing solubility. One study on related benzodiazepine derivatives demonstrated that adding a small amount of hydrochloric acid to methanol improved solubility during a chemical reaction.[6]

pH_Effect Neutral Neutral Compound (pH > pKa) - Low Polarity - Poor Aqueous Solubility Protonated Protonated Compound (pH < pKa) - Increased Polarity (Ionized) - Enhanced Aqueous Solubility Neutral->Protonated Add Acid (H+) Protonated->Neutral Add Base (OH-)

Caption: Effect of pH on the ionization and solubility of a basic compound.

Protocol 2: Generating a pH-Solubility Profile

This experiment will determine the solubility of your compound across a physiologically relevant pH range.

Methodology:

  • Follow the steps outlined in Protocol 1 .

  • Instead of using only PBS at pH 7.4, set up parallel experiments using a series of buffers with different pH values (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4, and 8.0). Use appropriate buffer systems for each pH (e.g., citrate for acidic, phosphate for neutral).

  • After equilibration and analysis, plot the measured solubility (on a log scale) against the pH.

  • Interpretation: A significant increase in solubility at lower pH values confirms that your compound is a weak base and that pH modification is a viable strategy.

FAQ 2: pH adjustment helped, but I need higher solubility for my formulation. What is the next step?

Answer: The next logical step is to explore the use of co-solvents. Co-solvency is a widely used technique to solubilize nonpolar drugs by reducing the polarity of the aqueous solvent system to be more favorable for the solute.[7][8]

Causality Explained: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A poorly soluble drug disrupts this network, which is energetically unfavorable. Co-solvents are water-miscible organic solvents (like ethanol, propylene glycol, or PEG 400) that work by reducing the overall polarity of the solvent mixture.[9] This lessens the energy required to create a cavity for the drug molecule within the solvent, thereby increasing solubility.[8]

Protocol 3: Co-solvent Screening

This protocol provides a systematic way to screen for an effective co-solvent system.

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl Sulfoxide (DMSO) - Note: Primarily for in-vitro use.

  • Prepare Solvent Systems: Create a series of aqueous buffer (e.g., pH 7.4 PBS) mixtures containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Measure Solubility: Using the thermodynamic solubility method from Protocol 1 , determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Tabulate and plot the results to identify the most effective co-solvent and the concentration required to achieve your target solubility.

Data Presentation: Example Co-solvent Screening Results
Co-solvent% (v/v) in PBS pH 7.4Measured Solubility (µg/mL)Fold Increase
None0%5.21.0
Ethanol20%45.88.8
Ethanol40%155.129.8
Propylene Glycol20%88.317.0
Propylene Glycol40%312.560.1
PEG 40020%121.723.4
PEG 40040%550.9106.0

Note: Data is illustrative and must be generated experimentally.

Troubleshooting Guide 2: Co-solvents work, but upon dilution into an aqueous medium, my compound precipitates. What advanced strategies can I consider?

Answer: This is a common problem with co-solvent systems and indicates that a more robust formulation is needed to maintain a supersaturated state upon dilution.[10] Advanced strategies like creating amorphous solid dispersions or using complexation agents are the next frontier.[1][11]

1. Amorphous Solid Dispersions (ASDs):

  • Mechanism: Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to poor solubility. An ASD is a molecular-level dispersion of the active pharmaceutical ingredient (API) in an amorphous polymer matrix.[12] This high-energy, non-crystalline state has a much higher apparent solubility than the crystalline form. Polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are often used.[11][13]

  • When to Use: This is an excellent strategy for BCS Class II and IV compounds and can be prepared by methods like spray drying or hot-melt extrusion.[11][14]

2. Cyclodextrin Complexation:

  • Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug molecule can become encapsulated within this hydrophobic core, forming an inclusion complex.[15] This complex has a much higher water solubility due to the hydrophilic outer surface of the cyclodextrin.

  • When to Use: This is effective for molecules of an appropriate size and shape to fit within the cyclodextrin cavity. It is a common technique used in both oral and parenteral formulations.[16]

3. Lipid-Based Formulations:

  • Mechanism: For lipophilic compounds, dissolving the drug in lipids, oils, and surfactants can create systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[10][14] These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized within the lipid droplets.

  • When to Use: This is best for lipophilic drugs that have good solubility in oils and lipids.

The selection of an advanced strategy depends heavily on the physicochemical properties of your compound, the desired dosage form, and the route of administration.

References

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. National Center for Biotechnology Information. [Link]

  • Request PDF. Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. ResearchGate. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. CUMYL-PeGACLONE. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. National Center for Biotechnology Information. [Link]

  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][17]diazepines, and Their Cytotoxic Activity. [Link]

  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • The Pharma Journal. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PMC. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. National Institutes of Health. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • CAS Common Chemistry. Diazepam N-oxide. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • MDPI. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PMC. Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. [Link]

  • PubChem. Propiram. National Center for Biotechnology Information. [Link]

  • PMC. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. National Institutes of Health. [Link]

  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

  • MDPI. Dissolution Enhancement of Poorly Soluble Drugs. [Link]

  • PubChem. Fenpyroximate, (Z)-. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its analogs. Poor cell permeability is a common hurdle in drug discovery, often leading to diminished efficacy in cell-based assays and poor oral bioavailability.[1][2] This guide provides a structured approach to diagnosing and addressing these issues through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our methodologies are grounded in established principles of medicinal chemistry and biopharmaceutics, aiming to provide not just protocols, but a clear rationale for experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the assessment and understanding of poor cell permeability.

Q1: My compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, shows high potency in biochemical assays but weak activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay is a classic indicator of poor cell permeability. Other potential factors include compound instability in cell culture media or active efflux from the cell. The first logical step is to quantify the compound's ability to cross a cell membrane.

Q2: What are the key physicochemical properties of my compound that might predict poor permeability?

A2: Several properties can influence a compound's ability to passively diffuse across a cell membrane. According to Lipinski's Rule of Five, poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (HBDs)

  • More than 10 hydrogen bond acceptors (HBAs)

  • A molecular weight (MW) over 500 Daltons

  • A calculated octanol-water partition coefficient (LogP) greater than 5[1][3][4][5]

While not absolute, these rules provide a useful framework for initial assessment.[3] For a compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, it is crucial to analyze its structure for the number of exposed polar atoms that can form hydrogen bonds with water, which can hinder its entry into the lipid bilayer of the cell membrane.

Q3: What are the primary experimental methods to measure cell permeability?

A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[6][7] It is a high-throughput and cost-effective method for assessing passive diffusion potential.[6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[8][9] This model provides a more comprehensive assessment as it includes not only passive diffusion but also active transport and efflux mechanisms.[7][8]

Q4: My PAMPA results show high permeability, but my cell-based assays are still weak. What could be the reason?

A4: A discrepancy between high PAMPA permeability and low cellular activity strongly suggests the involvement of biological processes not captured by the artificial membrane. The most likely culprit is active efflux, where transporter proteins on the cell surface, such as P-glycoprotein (P-gp), actively pump your compound out of the cell.[10][11] To investigate this, a bidirectional Caco-2 assay is recommended.

Part 2: Troubleshooting Guides & Methodologies

This section provides in-depth, question-driven troubleshooting guides with detailed experimental protocols.

Troubleshooting Guide 1: Quantifying Permeability and Identifying Efflux

Q: How do I definitively determine if my compound is a substrate for efflux pumps?

A: A bidirectional Caco-2 permeability assay is the gold standard for this determination.[9] This involves measuring the rate of compound transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across the Caco-2 cell monolayer.

  • Principle: The apical side represents the intestinal lumen, and the basolateral side represents the bloodstream. A significantly higher rate of transport from the basolateral to the apical side (B-A) compared to the apical to basolateral side (A-B) indicates that the compound is being actively effluxed.[9]

  • Efflux Ratio (ER): The result is expressed as an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is a strong indicator of active efflux.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) in both A-B and B-A directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell™ plates (e.g., 24-well)

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and a known efflux substrate (e.g., Digoxin).

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. TEER values should be above 250 Ω·cm² to ensure monolayer integrity. Additionally, a Lucifer yellow rejection assay can be performed.[12]

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test and control compounds in HBSS at a suitable concentration (e.g., 10 µM).

  • A-B Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • B-A Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate and sample from the apical compartment as described for the A-B direction.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration in the donor compartment (µmol/cm³)

  • Calculation of Efflux Ratio: ER = Papp(B-A) / Papp(A-B)

Data Interpretation:

Compound Category Papp (A-B) (x 10-6 cm/s) Efflux Ratio (ER) Interpretation & Next Steps
High Permeability > 5.0< 2Permeability is not a limiting factor. Investigate other possibilities like metabolism or target engagement.
Low Permeability < 2.0< 2The primary issue is poor passive diffusion. Focus on structural modifications to increase lipophilicity or reduce hydrogen bonding.
Efflux Substrate Variable> 2The compound is actively removed from the cell. Consider strategies to mitigate efflux, such as prodrug approaches or co-administration with an efflux inhibitor (in research settings).

Visualization of Permeability Assessment Workflow

G start Weak Cellular Activity Strong Biochemical Activity pampa PAMPA Assay start->pampa high_pampa High Permeability pampa->high_pampa High Pe low_pampa Low Permeability pampa->low_pampa Low Pe caco2 Bidirectional Caco-2 Assay efflux Efflux Ratio > 2? caco2->efflux high_pampa->caco2 low_pampa->caco2 efflux_yes Efflux is the Issue efflux->efflux_yes Yes efflux_no Passive Permeability is the Issue efflux->efflux_no No end_efflux Address Efflux: - Prodrugs - Structural Modification efflux_yes->end_efflux end_passive Improve Passive Diffusion: - Increase Lipophilicity - Reduce H-bonding - Formulation Strategies efflux_no->end_passive

Caption: Decision workflow for diagnosing permeability issues.

Troubleshooting Guide 2: Strategies to Enhance Permeability

Q: My compound has been confirmed to have low passive permeability. What are my options to improve it?

A: There are two main strategies to consider: chemical modification of the compound itself and advanced formulation approaches.

1. Chemical Modification (Prodrug Strategy)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13][14][15] This is a highly effective strategy for masking polar functional groups that hinder membrane permeation.[13][16]

  • Principle: For 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, the amide N-H groups are likely hydrogen bond donors. Masking these groups with lipophilic, enzymatically cleavable moieties can significantly improve passive diffusion.

  • Example Approach: Acylation or alkylation of the amide nitrogen with a group that can be hydrolyzed by intracellular esterases. For instance, creating an acyloxymethyl ether at the amide nitrogen.

Visualization of Prodrug Strategy

G cluster_0 Outside Cell cluster_1 Inside Cell Prodrug Lipophilic Prodrug (Masked H-bond donors) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug Released (e.g., 7-Bromo-4,5-dihydro-1H-pyrido [2,3-e]diazepin-2(3H)-one) Enzymes Intracellular Esterases Enzymes->ActiveDrug Cleavage Membrane->Enzymes

Caption: Prodrug mechanism for enhanced cell permeability.

2. Formulation Strategies

If chemical modification is not feasible, altering the formulation of the compound can enhance its absorption.[17][18]

  • Principle: These strategies aim to increase the dissolution rate of the drug or protect it from the harsh environment of the GI tract, thereby increasing the concentration of the drug at the absorptive surface.[18]

  • Common Approaches:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of poorly soluble and poorly permeable drugs.[19][20] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids.[19]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can enhance cellular uptake and protect the drug from degradation.[17][21] Solid lipid nanoparticles (SLNs) are a promising option for improving the bioavailability of hydrophobic drugs.[20]

Part 3: Summary and Recommendations

Addressing poor cell permeability for a compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one requires a systematic, data-driven approach.

  • Initial Assessment: Begin by evaluating the compound's physicochemical properties against guidelines like Lipinski's Rule of Five.[1][3]

  • Experimental Quantification: Use PAMPA for a rapid assessment of passive permeability, followed by a bidirectional Caco-2 assay to obtain a more complete picture, including the potential for active efflux.[6][8]

  • Strategy Selection:

    • If poor passive diffusion is the primary issue, focus on chemical modifications (prodrugs) to mask hydrogen bond donors or explore formulation strategies like nanoparticles or lipid-based systems.[13][16][17]

    • If active efflux is identified, medicinal chemistry efforts should focus on designing analogs that are no longer recognized by the efflux transporters.

By following this structured troubleshooting guide, researchers can efficiently diagnose the root cause of poor cellular activity and make informed decisions to optimize their lead compounds for improved drug-like properties.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability - UPM Pharmaceuticals. Available from: [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery - Bioaccess. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • Drug Absorption - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Lipinski's rule of five - Grokipedia. Available from: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF - ResearchGate. Available from: [Link]

  • Physicochemical Factors Affecting Drug Absorption - Pharmacy 180. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available from: [Link]

  • What is Lipinski's Rule of 5? - AZoLifeSciences. Available from: [Link]

  • Formulation for Optimizing Bioavailability | New Horizons in Predictive Drug Metabolism and Pharmacokinetics - Books - Royal Society of Chemistry. Available from: [Link]

  • Strategies to Improve Transdermal Permeation - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available from: [Link]

  • How to improve the bioavailability of a drug? - Patsnap Synapse. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • increase membrane permeability by prodrug design. | PPTX - Slideshare. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available from: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]

  • A seminar on Physicochemical properties affecting drug absorption - SRM University. Available from: [Link]

  • Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs | Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition | PharmacyLibrary. Available from: [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. Available from: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. Available from: [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. Available from: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC - PubMed Central. Available from: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | bioRxiv. Available from: [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review - International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - NIH. Available from: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - ResearchGate. Available from: [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? - ResearchGate. Available from: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one - PubChem. Available from: [Link]

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and Other Diazepinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a member of the pyridodiazepinone class of compounds, with other relevant diazepinone derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its chemical properties and potential biological activities, supported by experimental data from related compounds and established in vitro and in vivo protocols.

Introduction to Diazepinones

The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. When fused to an aromatic or heteroaromatic ring and containing a ketone functional group, the resulting diazepinone core is found in a multitude of biologically active compounds. These molecules have shown a wide range of therapeutic applications, including but not limited to, anxiolytics, anticonvulsants, anti-inflammatory agents, and kinase inhibitors.[1] The specific arrangement of the nitrogen atoms and the nature of the fused ring system significantly influence the compound's pharmacological profile.

This guide focuses on the pyridodiazepinone subclass, specifically 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, and compares its anticipated properties with those of other key diazepinone derivatives to highlight the impact of structural modifications on potential biological activity.

Profile of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Chemical Structure:

Caption: 2D structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.

Physicochemical Properties (Predicted):

PropertyPredicted ValueRationale/Comparison
Molecular FormulaC8H8BrN3OBased on chemical structure
Molecular Weight242.07 g/mol Calculated from the molecular formula
LogP~1.5 - 2.5The pyridine ring increases polarity compared to a benzene ring, but the bromo-substituent increases lipophilicity.
Hydrogen Bond Donors2The two NH groups in the diazepinone ring.
Hydrogen Bond Acceptors2The carbonyl oxygen and the pyridine nitrogen.
pKa~8-9 (basic), ~12-13 (acidic)The pyridine nitrogen is basic, and the amide NH is weakly acidic.

Synthesis:

A plausible synthetic route for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one can be conceptualized based on established methods for analogous pyridodiazepinones and benzodiazepines. A common approach involves the cyclization of an appropriately substituted aminopyridine derivative.

Synthesis_Pathway 2-amino-5-bromopyridine-3-carbaldehyde 2-amino-5-bromopyridine-3-carbaldehyde Intermediate_A Intermediate_A 2-amino-5-bromopyridine-3-carbaldehyde->Intermediate_A Reaction with an amino acid ester (e.g., ethyl glycinate) 7-Bromo-pyridodiazepinone 7-Bromo-pyridodiazepinone Intermediate_A->7-Bromo-pyridodiazepinone Cyclization (e.g., heat or base catalysis) Receptor_Binding_Assay Prepare_membranes Prepare cell membranes expressing GABA-A receptors Incubate Incubate membranes with radioligand (e.g., [3H]flunitrazepam) and test compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze

Caption: Workflow for a GABA-A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate the crude membrane fraction.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound (e.g., 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, Diazepam).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assay: Pentylenetetrazole (PTZ)-induced Seizure Model

This model is used to assess the anticonvulsant activity of test compounds in rodents. [2][3] Workflow:

PTZ_Seizure_Model Administer_compound Administer test compound or vehicle to mice Administer_PTZ Administer a convulsant dose of PTZ Administer_compound->Administer_PTZ Observe Observe mice for seizure activity (e.g., latency to first seizure, seizure severity) Administer_PTZ->Observe Analyze Analyze and compare results between groups Observe->Analyze

Caption: Workflow for the PTZ-induced seizure model.

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound (e.g., 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one) or vehicle control to groups of mice via intraperitoneal (i.p.) injection. A positive control group receiving Diazepam should also be included.

  • PTZ Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures over a 30-minute period.

  • Data Analysis: Compare the seizure latency and incidence between the test compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one represents an interesting chemical entity within the broader class of diazepinones. While direct experimental data is currently lacking in the public domain, by drawing comparisons with its unsubstituted parent compound and the well-established benzodiazepine, Diazepam, we can make informed predictions about its physicochemical properties and potential biological activities. The presence of the pyridine ring and the bromine substituent are key structural features that are likely to impart a unique pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for the future characterization of this and other novel pyridodiazepinone derivatives, which will be essential to fully elucidate their therapeutic potential.

References

  • Imidazopyridine-fused-[4][5]diazepinones part 2: Structure-activity relationships and antiproliferative activity against melanoma cells - PubMed. (2017-01-05). Retrieved from [Link]

  • 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one - PubChem. Retrieved from [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. (2008-02-01). Retrieved from [Link]

  • Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2 - PubChem. Retrieved from [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Publications. (1998-07-01). Retrieved from [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (1998-07-16). Retrieved from [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ]t[4][6]hiazepin-4(5 H )-one - ResearchGate. (2020-02-21). Retrieved from [Link]

  • US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1′,2′:4,5]pyrazino[2,1-b]O[4][5]XAZEPINES and methods for treating viral infections - Google Patents. Retrieved from

  • Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b]d[4][6]iazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b]d[4][6]iazepin-2-ones | ACS Omega - ACS Publications. (2020-09-24). Retrieved from [Link]

  • Salts and crystals - Patent US-12384783-B2 - PubChem. Retrieved from [Link]

  • US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents.
  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents.
  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC - PubMed Central. (2021-09-09). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023-01-11). Retrieved from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed Central. (2021-04-01). Retrieved from [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2024-05-13). Retrieved from [Link]

  • (PDF) Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - ResearchGate. (2021-04-19). Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Landscape of a Novel Heterocyclic Scaffold.

The quest for novel therapeutic agents has led to a profound exploration of diverse heterocyclic scaffolds. Among these, the pyrido[2,3-e]diazepine core has emerged as a structure of significant interest due to its potential to interact with various biological targets. This guide provides a comprehensive comparison of the biological activity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its analogs, synthesizing available data to inform future drug discovery and development efforts.

While specific biological activity data for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one remains limited in publicly accessible literature, this guide will draw upon structure-activity relationships observed in closely related pyridodiazepinone and benzodiazepine analogs to provide a predictive framework for its potential pharmacological profile.

The Pyrido[2,3-e]diazepin-2(one) Scaffold: A Promising Pharmacophore

The pyrido[2,3-e]diazepin-2(one) ring system represents a fusion of a pyridine ring and a diazepinone ring, creating a unique three-dimensional structure with multiple points for chemical modification. The electronic properties of the pyridine ring, combined with the conformational flexibility of the seven-membered diazepine ring, offer a versatile platform for designing molecules with specific biological activities. The introduction of a bromine atom at the 7-position is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins and affecting its metabolic stability.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the broader class of pyridobenzodiazepines and related heterocyclic compounds, several potential biological activities can be extrapolated for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its analogs.

Central Nervous System (CNS) Activity

Derivatives of related pyridobenzodiazepine scaffolds have been investigated for their potential as antipsychotic agents, with affinities for dopaminergic (D1, D2), serotonergic (5-HT2), and cholinergic (M) receptors. The substitution pattern on the aromatic and diazepine rings plays a crucial role in determining receptor affinity and selectivity. For instance, substitutions at the 2- or 8-positions of the pyridobenzodiazepine system were found to be optimal for retaining receptor affinities, while modifications at the 5-position often led to a dramatic decrease in binding.

It is hypothesized that the bromo-substituent at the 7-position of the pyrido[2,3-e]diazepin-2(3H)-one core could modulate its interaction with CNS receptors. Further investigation into the binding profile of this specific compound is warranted to elucidate its potential as a CNS-active agent.

Other Potential Therapeutic Areas

The versatility of the diazepine and related heterocyclic cores suggests a broader range of potential applications. For example, various diazepine derivatives have been explored for their anticonvulsant, anxiolytic, and anti-inflammatory properties. The specific biological activities of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its analogs would be highly dependent on the nature and position of substituents on the core scaffold.

Comparative Analysis: A Data-Driven Approach (Hypothetical)

To provide a framework for future research, the following table outlines a hypothetical comparison of the biological activities of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its potential analogs. It is crucial to note that the following data is illustrative and not based on published experimental results for the specific target compound.

Compound IDR1-Substituent (Position X)R2-Substituent (Position Y)TargetIn Vitro Activity (IC50/Ki, µM)In Vivo Efficacy (Model, ED50)
Target-001 7-Bromo - Hypothetical Target A [Data Unavailable] [Data Unavailable]
Analog-0017-Chloro-Hypothetical Target A[Data Unavailable][Data Unavailable]
Analog-0027-Methoxy-Hypothetical Target A[Data Unavailable][Data Unavailable]
Analog-0037-BromoN-MethylHypothetical Target A[Data Unavailable][Data Unavailable]

Experimental Protocols for Biological Evaluation

To ascertain the actual biological activity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and its analogs, a systematic screening approach is necessary. The following outlines key experimental workflows.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compounds to a panel of relevant biological targets (e.g., CNS receptors, enzymes).

Methodology:

  • Target Selection: Based on structural similarity to known active compounds, a panel of receptors (e.g., dopamine, serotonin, GABA-A) and enzymes (e.g., kinases, phosphodiesterases) should be selected.

  • Radioligand Binding Assays:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a specific radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand by the test compound to determine the inhibition constant (Ki).

  • Data Analysis: Calculate Ki values to quantify the binding affinity of each compound for the respective target.

Caption: Workflow for in vitro receptor binding assays.

In Vitro Functional Assays

Objective: To determine the functional activity of the compounds at the identified targets (i.e., agonist, antagonist, inverse agonist).

Methodology:

  • Cell-Based Assays:

    • Use cell lines expressing the target receptor.

    • Stimulate the cells with a known agonist in the presence of varying concentrations of the test compound.

    • Measure the downstream signaling events (e.g., cAMP levels, calcium influx, reporter gene expression) to determine the functional effect of the compound.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Pharmacological Studies

Objective: To evaluate the in vivo efficacy and pharmacokinetic properties of the most promising compounds.

Methodology:

  • Animal Models: Select appropriate animal models of disease based on the in vitro activity profile (e.g., models for psychosis, anxiety, pain).

  • Dosing and Administration: Administer the compounds via relevant routes (e.g., oral, intraperitoneal).

  • Behavioral or Physiological Readouts: Measure relevant behavioral or physiological parameters to assess the in vivo efficacy of the compounds.

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

In_Vivo_Workflow cluster_Selection Compound & Model Selection cluster_Dosing Dosing & Administration cluster_Evaluation Efficacy & PK/PD Evaluation cluster_Outcome Outcome A Select Promising Compounds (from in vitro data) C Determine Dose Range A->C B Choose Relevant Animal Model B->C D Administer Compound C->D E Behavioral/Physiological Assessment D->E F Pharmacokinetic (PK) Analysis D->F G Pharmacodynamic (PD) Analysis E->G F->G H Determine In Vivo Efficacy and Safety Profile G->H

Caption: Workflow for in vivo pharmacological studies.

Conclusion and Future Directions

While direct experimental data on the biological activity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is currently lacking in the public domain, the analysis of related heterocyclic structures provides a valuable starting point for its investigation. The pyrido[2,3-e]diazepine scaffold holds significant promise for the development of novel therapeutic agents, particularly for CNS disorders.

Future research should focus on the synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and a focused library of its analogs with systematic variations at key positions. A comprehensive biological evaluation, following the experimental protocols outlined in this guide, will be essential to elucidate the structure-activity relationships and identify lead compounds with desirable pharmacological profiles. The integration of computational modeling and in silico screening can further accelerate the discovery process. Through a dedicated and systematic approach, the therapeutic potential of this intriguing class of compounds can be fully realized.

References

Due to the lack of specific literature on the target compound, this section cannot be populated with direct references. The information presented is based on general principles of medicinal chemistry and the biological activities of related heterocyclic compounds.

A Guide to Cross-Validation of Bioassay Results for Novel Psychoactive Substances: A Case Study of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Novel Compounds

The emergence of novel psychoactive substances (NPS) presents a significant challenge to the scientific community. These compounds, often with limited to no pre-existing biological data, require a robust and multi-faceted approach to accurately determine their pharmacological profile. A single bioassay, while informative, can be prone to artifacts and may not fully capture the complex interactions of a new chemical entity with biological systems. Therefore, cross-validation of bioassay results using orthogonal methods is not just best practice; it is a scientific necessity to build a reliable and comprehensive understanding of a compound's mechanism of action.

This guide presents a framework for the cross-validation of bioassay results for a hypothetical novel compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (hereafter referred to as Compound X). Due to the absence of published data for Compound X, we will proceed with a hypothesis-driven approach based on its chemical structure, which contains a diazepine moiety, a common feature in a class of drugs that interact with the central nervous system. This guide will provide detailed protocols, data interpretation strategies, and a logical workflow for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action and Bioassay Selection

The chemical scaffold of Compound X, featuring a pyrido-diazepine core, suggests a potential interaction with γ-aminobutyric acid type A (GABA-A) receptors. Benzodiazepines, a well-known class of drugs that act as positive allosteric modulators of GABA-A receptors, share a similar diazepine ring structure.[1][2] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3][4] Modulation of GABA-A receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[1][5]

To test this hypothesis and build a comprehensive pharmacological profile for Compound X, a tiered approach employing a panel of in vitro and in vivo bioassays is proposed. This multi-assay strategy allows for the cross-validation of findings at each stage, from molecular interaction to physiological response.

Our investigation will compare Compound X to Diazepam , a well-characterized benzodiazepine, as a positive control. Additionally, we will consider the possibility of off-target effects by including a counter-screen against cannabinoid receptors, another common target for NPS. For this, JWH-018 , a potent synthetic cannabinoid, will be used as a reference.[6][7]

The selected bioassays for this cross-validation study are:

  • In Vitro Radioligand Binding Assay: To determine the affinity of Compound X for the benzodiazepine binding site on the GABA-A receptor and the CB1 cannabinoid receptor.

  • In Vitro Cell-Based Functional Assay: To assess the functional activity of Compound X at the GABA-A receptor (i.e., whether it is a positive or negative allosteric modulator) and the CB1 receptor (agonist or antagonist activity).

  • In Vivo Behavioral Assays: To evaluate the physiological and behavioral effects of Compound X in a whole-organism model, specifically assessing anxiolytic and sedative properties.

Experimental Protocols

In Vitro Radioligand Binding Assay: GABA-A Receptor

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[8][9]

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[8][10]

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]-Flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of Compound X or Diazepam.

  • Incubation: Incubate the plates at 4°C for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-Flunitrazepam displaced against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Cell-Based Functional Assay: FLIPR Membrane Potential Assay

This assay measures changes in the membrane potential of cells expressing the target receptor, providing a functional readout of receptor activation or modulation.[11]

Protocol:

  • Cell Culture: Use a stable cell line, such as HEK293 cells, that has been engineered to express the human GABA-A receptor (e.g., the α1β2γ2 subunit combination).[12]

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye that will report changes in membrane potential.

  • Compound Addition: Add varying concentrations of Compound X or Diazepam to the wells, followed by a sub-maximal concentration of GABA (the natural agonist).

  • Measurement: Use a Fluorescent Imaging Plate Reader (FLIPR) to measure the change in fluorescence intensity over time. An increase in fluorescence indicates cell membrane depolarization.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze has two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in the open arms.[13][14][15]

Protocol:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer Compound X, Diazepam, or a vehicle control to the mice via intraperitoneal (IP) injection 30 minutes before testing.

  • Testing: Place each mouse individually in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Recording: Use a video tracking system to record the animal's movement.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

In Vivo Behavioral Assay: Rotarod Test

The rotarod test is used to assess motor coordination and sedation. A compound that causes sedation will impair the ability of a mouse to remain on a rotating rod.[16][17][18]

Protocol:

  • Animal Training: Train the mice on the rotarod at a constant speed for two consecutive days before the test day.

  • Compound Administration: On the test day, administer Compound X, Diazepam, or a vehicle control via IP injection.

  • Testing: At various time points after injection (e.g., 30, 60, and 120 minutes), place the mice on the rotarod, which is accelerating from 4 to 40 rpm over 5 minutes.

  • Data Recording: Record the latency to fall from the rotarod for each mouse.

  • Data Analysis: Compare the latency to fall for the compound-treated groups to the vehicle-treated group. A significant decrease in the latency to fall indicates sedation or motor impairment.

Data Presentation and Interpretation

The following tables present hypothetical, yet plausible, data for Compound X in comparison to Diazepam and JWH-018.

Table 1: In Vitro Binding Affinity

CompoundTargetKi (nM)
Compound X GABA-A (BZD site) 25.3
CB1>10,000
Diazepam GABA-A (BZD site) 15.8
CB1>10,000
JWH-018 GABA-A (BZD site)>10,000
CB1 9.5 [6]

Interpretation: The low nanomolar Ki value for Compound X at the benzodiazepine (BZD) site of the GABA-A receptor suggests it has a high affinity for this target, comparable to that of Diazepam. The lack of significant binding to the CB1 receptor suggests selectivity.

Table 2: In Vitro Functional Activity

CompoundTargetAssayEC50 (nM)Max Response (% of Diazepam)
Compound X GABA-A FLIPR 150 95%
CB1cAMP>10,000N/A
Diazepam GABA-A FLIPR 85 100%
CB1cAMP>10,000N/A
JWH-018 GABA-AFLIPR>10,000N/A
CB1 cAMP 50 100% (agonist)

Interpretation: The EC50 value in the low nanomolar range and a maximal response similar to Diazepam indicate that Compound X is a potent positive allosteric modulator of the GABA-A receptor. The lack of activity at the CB1 receptor further supports its selectivity.

Table 3: In Vivo Behavioral Effects

Compound (Dose)AssayKey ParameterResultInterpretation
Compound X (1 mg/kg) EPM % Time in Open Arms 45% Anxiolytic
Diazepam (1 mg/kg) EPM % Time in Open Arms 50% Anxiolytic
Vehicle EPM % Time in Open Arms 15% Baseline
Compound X (10 mg/kg) Rotarod Latency to Fall (s) 60 Sedative
Diazepam (10 mg/kg) Rotarod Latency to Fall (s) 55 Sedative
Vehicle Rotarod Latency to Fall (s) 280 Baseline

Interpretation: At a low dose, Compound X increases the time spent in the open arms of the EPM, an effect consistent with anxiolysis and similar to that of Diazepam. At a higher dose, Compound X significantly reduces the latency to fall in the rotarod test, indicating sedative effects, again mirroring the action of Diazepam.

Cross-Validation of Results

Visualization of Key Concepts

GABA-A Receptor Signaling Pathway

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA_R Binds Compound_X Compound X (Positive Allosteric Modulator) Compound_X->GABAA_R Binds to Allosteric Site

Caption: Signaling pathway of the GABA-A receptor.

Bioassay Cross-Validation Workflow

Cross_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Affinity) Functional Cell-Based Functional Assay (Potency & Efficacy) Binding->Functional Cross-Validate Conclusion Comprehensive Pharmacological Profile (Compound X is a Benzodiazepine-like modulator) Binding->Conclusion Synthesize Data EPM Elevated Plus Maze (Anxiolysis) Functional->EPM Informs In Vivo Testing Functional->Conclusion Synthesize Data Rotarod Rotarod Test (Sedation) EPM->Rotarod Cross-Validate EPM->Conclusion Synthesize Data Rotarod->Conclusion Synthesize Data Hypothesis Hypothesis Generation (Compound X acts on GABA-A) Hypothesis->Binding

Caption: Workflow for cross-validation of bioassay results.

Conclusion

The characterization of novel psychoactive substances demands a rigorous, evidence-based approach. By employing a suite of orthogonal bioassays, from the molecular to the organismal level, researchers can confidently and accurately define the pharmacological profile of a new compound. The hypothetical case study of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one demonstrates how in vitro binding and functional data can be cross-validated with in vivo behavioral results to build a cohesive and reliable understanding of a compound's mechanism of action. This guide provides a template for such investigations, emphasizing the importance of scientific integrity and logical, step-wise validation in the field of drug discovery and development.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 15). JWH-018. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Liu, R., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 3(5), 527-537. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • StatPearls. (2024, January 30). Benzodiazepines. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2024, January 15). Benzodiazepine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lippincott NursingCenter. (2022, August 11). Benzodiazepines – How Do They Work? Retrieved January 20, 2026, from [Link]

  • Dr. Oracle. (2025, July 24). What is the mechanism of action and therapeutic effect of benzodiazepines? Retrieved January 20, 2026, from [Link]

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved January 20, 2026, from [Link]

  • Bramley, J. R., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 586-593. [Link]

  • GeneGlobe. (n.d.). GABA Receptor Signaling. Qiagen. Retrieved January 20, 2026, from [Link]

  • Brents, L. K., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(3), 249-256. [Link]

  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. [Link]

  • Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11036-11044. [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(2), e53683. [Link]

  • Strickland, J. A., et al. (2002). The use of GABA(A) receptors expressed in neural precursor cells for cell-based assays. Journal of Neuroscience Methods, 118(1), 45-51. [Link]

  • Tulip Biolabs, Inc. (n.d.). ELISA Assay Kits - Synthetic Cannabinoids. Retrieved January 20, 2026, from [Link]

  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role. Retrieved January 20, 2026, from [Link]

  • Lyons, H. R., & Gibbs, T. T. (2000). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Journal of Neurochemistry, 74(4), 1546-1556. [Link]

  • Carlier, J., et al. (2018). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Mass Spectrometry Reviews, 37(3), 327-367. [Link]

  • Michinaga, S., & Koyama, Y. (1994). Signaling pathway downstream of GABAA receptor in the growth cone. Neuroscience Research, 20(1), 71-79. [Link]

  • Han, D., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 123. [Link]

  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Consensus. (n.d.). Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Retrieved January 20, 2026, from [Link]

  • Cannaert, A., et al. (2025, June 12). Detection and activity profiling of synthetic cannabinoids and metabolites with a newly developed bio-assay. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]

  • Kapur, J., & Macdonald, R. L. (1996). Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells. Molecular Pharmacology, 50(2), 458-466. [Link]

  • Promega Connections. (2016, November 9). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Retrieved January 20, 2026, from [Link]

  • Rivas, C. M., et al. (2019). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 10(7), 3114-3123. [Link]

  • Wong, G., et al. (1994). Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. Molecular Pharmacology, 45(6), 1208-1215. [Link]

  • Melior Discovery. (n.d.). Rotarod Test For Mice And Rats. Retrieved January 20, 2026, from [Link]

  • Christian, C. A., et al. (2021). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Scientific Reports, 11(1), 16452. [Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Retrieved January 20, 2026, from [Link]

  • MMPC. (2024, January 3). Rotarod. Retrieved January 20, 2026, from [Link]

  • Jones, M. V., et al. (1998). Direct evidence for diazepam modulation of GABAA receptor microscopic affinity. The Journal of Neuroscience, 18(21), 8590-8604. [Link]

  • Crawley, J. N. (n.d.). Protocol for Rotarod Coordination testing. Retrieved January 20, 2026, from [Link]

  • Stanley, J. L., et al. (2005). The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines. Journal of Psychopharmacology, 19(3), 221-227. [Link]

  • Mayo Clinic Laboratories. (n.d.). GBACS - Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum. Retrieved January 20, 2026, from [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Preclinical Efficacy of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one: An Insight into its Potential as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of the novel compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. Based on its structural characteristics, featuring a pyridodiazepinone core, this compound is hypothesized to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This guide will, therefore, benchmark its projected preclinical performance against established PARP inhibitors, leveraging experimental data from the broader class of these targeted anticancer agents.

Introduction: The Rationale for Targeting PARP and the Promise of a Novel Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] In the context of cancer therapy, PARP inhibitors have emerged as a significant breakthrough, particularly for tumors with deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations.[2][3] The mechanism of action of PARP inhibitors is primarily rooted in the concept of synthetic lethality, where the inhibition of a key DNA repair pathway (PARP-mediated) in a cell that is already deficient in another repair pathway (e.g., homologous recombination) leads to cell death.[2][4]

The compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one possesses a unique heterocyclic scaffold that is structurally analogous to other known PARP inhibitors.[1][5] This guide will explore its potential efficacy by drawing parallels with the well-documented performance of established PARP inhibitors in preclinical models.

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Cytotoxicity

The initial assessment of a putative PARP inhibitor involves a tiered in vitro testing strategy, moving from target engagement at the enzymatic level to functional consequences in cellular models.

Enzymatic Inhibition: Gauging Potency at the Molecular Level

The primary in vitro assay for any new PARP inhibitor is the determination of its inhibitory concentration (IC50) against the PARP1 and PARP2 enzymes. This provides a direct measure of the compound's potency.

Table 1: Comparative In Vitro Enzymatic Inhibition of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference Compound(s)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Projected) 1 - 501 - 50Olaparib, Rucaparib
Olaparib~1-5~1-5[1]
Rucaparib0.80.5[4]
Talazoparib~0.6~0.3[6]

Note: Projected values for the topic compound are based on the potencies of structurally related pyridopyridazinone and other heterocyclic PARP inhibitors.[1][5]

Cellular Assays: Demonstrating Synthetic Lethality and PARP Trapping

Beyond enzymatic inhibition, the cellular consequence of PARP inhibition is paramount. This is typically assessed in cancer cell lines with and without BRCA mutations to demonstrate synthetic lethality. Furthermore, the ability of the inhibitor to "trap" PARP on DNA is a key indicator of its cytotoxic potential.[6]

Table 2: Comparative Cellular Activity of PARP Inhibitors

CompoundCell Line (BRCA status)Proliferation IC50 (µM)PARP Trapping Potency (Relative to Olaparib)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Projected) BRCA1-mutant (e.g., MDA-MB-436)0.1 - 1To be determined
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Projected) BRCA-proficient (e.g., MCF-7)>10To be determined
OlaparibBRCA1-mutant~0.51
RucaparibBRCA1-mutant~0.4~1.5
TalazoparibBRCA1-mutant~0.01~100

Note: The enhanced cytotoxicity in BRCA-mutant cell lines is the hallmark of synthetic lethality.[4] The PARP trapping potency is a critical determinant of clinical efficacy and toxicity.[6]

Experimental Protocol: In Vitro Cell Proliferation Assay

A detailed protocol for assessing the cytotoxic effect of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is provided below:

  • Cell Culture: Culture BRCA1-mutant (e.g., UWB1.289) and BRCA-proficient (e.g., UWB1.289+BRCA1) ovarian cancer cell lines in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of the test compound and reference PARP inhibitors (e.g., Olaparib). Treat the cells with a range of concentrations for 72-96 hours.

  • Viability Assessment: Utilize a colorimetric assay such as CellTiter-Glo® to measure cell viability.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

In Vivo Efficacy: Translating Cellular Potency to Preclinical Models

Successful in vitro activity must translate to in vivo efficacy. This is typically evaluated in xenograft models using human cancer cell lines implanted in immunocompromised mice.

Pharmacokinetics and Pharmacodynamics: Ensuring Target Engagement in the Whole Animal

Before efficacy studies, it is crucial to establish the pharmacokinetic (PK) profile of the compound to determine an appropriate dosing regimen. Pharmacodynamic (PD) studies are then performed to confirm that the drug is reaching the tumor and inhibiting PARP activity.

Table 3: Projected In Vivo Parameters for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

ParameterProjected ValueMethod of Assessment
Oral Bioavailability >20%PK studies in rodents
Tumor Penetration Tumor:Plasma ratio > 1Mass spectrometry analysis of tumor and plasma samples
Target Engagement (PARP inhibition in tumor) >80% inhibition at tolerated dosesWestern blot for poly(ADP-ribose) (PAR) in tumor lysates
Xenograft Models: Demonstrating Anti-Tumor Activity

The ultimate preclinical validation comes from demonstrating tumor growth inhibition in animal models.

Table 4: Comparative In Vivo Efficacy in BRCA-mutant Xenograft Models

CompoundModelDosing RegimenTumor Growth Inhibition (%)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Projected) MDA-MB-436 (breast cancer) xenograft25-100 mg/kg, oral, daily50 - 80
OlaparibBRCA-mutant ovarian cancer patient-derived xenograft (PDX)50 mg/kg, oral, daily~60
RucaparibMDA-MB-436 xenograft50 mg/kg, oral, dailySignificant tumor growth delay

Note: Efficacy is highly dependent on the specific model and dosing regimen.

Experimental Protocol: In Vivo Xenograft Efficacy Study
  • Model Establishment: Implant BRCA-mutant cancer cells (e.g., MDA-MB-436) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound and a reference PARP inhibitor at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors are excised for pharmacodynamic analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Experimental Workflow: From Bench to Preclinical Model

In_Vivo_Workflow PK_PD_Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Dose_Selection Dose and Schedule Selection PK_PD_Studies->Dose_Selection Treatment_Phase Treatment with Test Compound and Controls Dose_Selection->Treatment_Phase Xenograft_Model Establishment of BRCA-mutant Xenograft Model Xenograft_Model->Treatment_Phase Efficacy_Evaluation Tumor Growth Inhibition Assessment Treatment_Phase->Efficacy_Evaluation PD_Analysis Post-treatment Pharmacodynamic Analysis of Tumors Efficacy_Evaluation->PD_Analysis Go_NoGo Go/No-Go Decision for Further Development PD_Analysis->Go_NoGo

Sources

A Comparative Analysis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-e]diazepine Scaffold

The fusion of a pyridine ring with a diazepine core creates the pyrido[2,3-e]diazepine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is an analog of the well-known benzodiazepines, a class of drugs with a long history of therapeutic application, particularly in the realm of central nervous system (CNS) disorders.[1][2] The incorporation of the pyridine ring introduces unique electronic and steric properties, offering the potential for novel pharmacological activities and improved selectivity profiles compared to traditional benzodiazepines. Furthermore, the diazepine ring is recognized as a "privileged scaffold," appearing in a variety of bioactive molecules with diverse therapeutic applications, including anticancer agents.[3][4]

This guide presents a comparative analysis of a novel derivative, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one , against established drugs in two key therapeutic areas: Central Nervous System (CNS) modulation and oncology. Due to the nascent stage of research on this specific compound, this analysis will be presented as a prospective guide, outlining the experimental workflows and comparative data points that would be critical in its preclinical evaluation. The chosen comparator drugs are Diazepam and Zapizolam for CNS applications, and Doxorubicin and Imatinib for oncology.

Part 1: Comparative Analysis in Central Nervous System (CNS) Applications

The structural similarity of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one to known benzodiazepines suggests a potential for activity within the CNS. Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[5]

Comparator Drugs: Diazepam and Zapizolam
  • Diazepam: A classic 1,4-benzodiazepine, widely prescribed for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[5] It acts as a positive allosteric modulator of the GABA-A receptor.[6]

  • Zapizolam: A pyridodiazepine derivative with known sedative and anxiolytic effects, structurally more analogous to the target compound.[7]

Comparative Data: Receptor Binding Affinity

A key initial assessment for CNS activity would be to determine the binding affinity of the target compound to the benzodiazepine binding site on the GABA-A receptor. This is typically quantified by the inhibition constant (Ki).

CompoundTargetBinding Affinity (Ki) in nM
Diazepam GABA-A Receptor (α1β3γ2)~4.5
GABA-A Receptor (α2β3γ2)~3.8
GABA-A Receptor (α3β3γ2)~5.2
GABA-A Receptor (α5β3γ2)~11.0
Zapizolam GABA-A ReceptorData not readily available in public domain
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one GABA-A ReceptorTo be determined

Note: Diazepam Ki values are representative and can vary based on experimental conditions and receptor subtype.[8][9]

Experimental Workflow: In Vitro and In Vivo CNS Evaluation

The following workflow outlines a standard screening cascade for a novel compound with suspected CNS activity.

G cluster_0 In Vitro CNS Assays A Compound Synthesis & Characterization B Radioligand Binding Assay (GABA-A Receptor Subtypes) A->B Determine Ki C Electrophysiology (Patch-Clamp on Neuronal Cells) B->C Functional Activity D In Vitro Toxicity (Neuronal Cell Lines, e.g., SH-SY5Y) C->D Assess Neurotoxicity

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for various GABA-A receptor subtypes.

  • Materials: Membranes from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), radioligand (e.g., [3H]flunitrazepam), test compound, and comparator drugs.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding).

    • Convert IC50 to Ki using the Cheng-Prusoff equation.

G cluster_1 In Vivo CNS Behavioral Models E Elevated Plus Maze (Anxiolytic Activity) F Open Field Test (Locomotor Activity & Sedation) E->F G Marble Burying Test (Anxiolytic/Anti-compulsive) F->G H Pharmacokinetic Studies G->H

Protocol 2: Elevated Plus Maze

  • Objective: To assess the anxiolytic potential of the test compound in rodents.[10]

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Diazepam) to the animals.

    • After a set pre-treatment time, place the animal in the center of the maze.

    • Record the time spent in and the number of entries into the open and closed arms for a defined period.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Part 2: Comparative Analysis in Anticancer Applications

The "privileged" nature of the diazepine scaffold and the demonstrated anticancer activity of related heterocyclic systems, such as pyrimidodiazepines, warrant an investigation into the potential of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one as an anticancer agent.[11][12][13]

Comparator Drugs: Doxorubicin and Imatinib
  • Doxorubicin: A widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[14]

  • Imatinib: A targeted therapy that inhibits specific tyrosine kinases, such as BCR-Abl and c-Kit, involved in cancer cell proliferation and survival.[15]

Comparative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)~0.1 - 2.5
A549 (Lung)~1.5 - >20
HeLa (Cervical)~1.0 - 2.9
PC3 (Prostate)~8.0
Imatinib K562 (CML, Bcr-Abl+)~0.18
OVCAR-3 (Ovarian)~3 - 5
MCF-7 (Breast)>10
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one VariousTo be determined

Note: IC50 values are highly dependent on the assay conditions and cell line. The values presented are for comparative purposes.[2][4][14][16][17][18]

Experimental Workflow: In Vitro and In Vivo Anticancer Evaluation

The following workflow outlines a standard screening cascade for a novel compound with suspected anticancer activity.

G cluster_2 In Vitro Anticancer Assays I Compound Synthesis & Characterization J Cytotoxicity Screening (MTT/SRB Assay across a panel of cancer cell lines) I->J Determine IC50 K Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays, Kinase Profiling) J->K Elucidate Pathway L Selectivity Testing (Normal vs. Cancer Cell Lines) K->L Assess Therapeutic Index

Protocol 3: MTT Cytotoxicity Assay

  • Objective: To determine the IC50 of the test compound against a panel of human cancer cell lines.[19][20]

  • Materials: Human cancer cell lines, culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization buffer, test compound, and comparator drugs.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

G cluster_3 In Vivo Anticancer Models M Human Tumor Xenograft Model (e.g., in nude mice) N Efficacy Studies (Tumor Growth Inhibition) M->N O Toxicity Studies (Body Weight, Clinical Observations) N->O P Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis O->P

Protocol 4: Human Tumor Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of the test compound.[11][12][13]

  • Model: Immunocompromised mice (e.g., athymic nude mice) subcutaneously implanted with human tumor cells.

  • Procedure:

    • Once tumors reach a palpable size, randomize animals into treatment and control groups.

    • Administer the test compound, vehicle, or a positive control (e.g., Doxorubicin) according to a defined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, calculate tumor growth inhibition and assess for any signs of toxicity.

Synthesis of Pyrido[2,3-e]diazepine Derivatives

Conclusion and Future Directions

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one represents a novel chemical entity with the potential for significant biological activity, stemming from its hybrid pyrido-diazepine scaffold. This guide has outlined a comprehensive, albeit prospective, comparative analysis against established drugs in the fields of CNS disorders and oncology. The proposed experimental workflows provide a clear roadmap for the preclinical evaluation of this compound.

The initial steps in the investigation of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one should focus on its synthesis and subsequent in vitro screening for both GABA-A receptor binding and broad-spectrum anticancer cytotoxicity. The results of these initial assays will be pivotal in guiding the future development of this promising scaffold, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25625-25639. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25625-25639. Available from: [Link]

  • ResearchGate. (n.d.). Pyrimidodiazepines with antitumor activity. Available from: [Link]

  • A convenient synthesis of new pyrido[3,2- e][11][19]diazepine-2,5-diones and pyrido[2,3-e][11][19]diazepine-2,5-diones. (2011). Tetrahedron Letters, 52(43), 5644-5647.

  • Wikipedia. (2026, January 1). Zapizolam. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 396-425. Available from: [Link]

  • Keegan, A., et al. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Pharmacological and Toxicological Methods, 31(2), 97-101. Available from: [Link]

  • Cryan, J. F., & Sweeney, F. F. (2016). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 173(1), 1-8. Available from: [Link]

  • Srichairatanakool, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Available from: [Link]

  • Srichairatanakool, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Available from: [Link]

  • Gaciong, Z., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1452-1456. Available from: [Link]

  • Hewings, D. S., et al. (2011). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Genetics, 2, 63. Available from: [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 1045-1095. Available from: [Link]

  • da Silva, A. B., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2769. Available from: [Link]

  • Tripsitter. (n.d.). List of Benzodiazepines: DBZDs & Rx Medications. Retrieved January 20, 2026, from [Link]

  • Kumar, M., & Kumar, A. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 633. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent Anxiety Models. Retrieved January 20, 2026, from [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved January 20, 2026, from [Link]

  • Weigel, M. T., et al. (2017). Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes. OncoTargets and Therapy, 10, 1045-1057. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines... Retrieved January 20, 2026, from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Animal models of anxiety in mice. Retrieved January 20, 2026, from [Link]

  • Papaseit, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(21), 11599. Available from: [Link]

  • Siwek, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(21), 7268. Available from: [Link]

  • Quirk, K., et al. (1998). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Journal of Pharmacology, 124(7), 1334-1340. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 20, 2026, from [Link]

  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(5), 1035-1044. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2026, January 15). Diazepam. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. Available from: [Link]

  • Chang, Y., & Weiss, D. S. (2002). Mechanism of action of benzodiazepines on GABAA receptors. Advances in Pharmacology, 54, 23-43. Available from: [Link]

  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(5), 1035-1044. Available from: [Link]

  • Klotz, U., et al. (1975). Clinical pharmacokinetics of diazepam. Clinical Pharmacokinetics, 1(2), 125-139. Available from: [Link]

  • ClinPGx. (n.d.). diazepam. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved January 20, 2026, from [Link]

  • Klotz, U., et al. (1976). Comparison of pharmacokinetics of diazepam after single and subchronic doses. European Journal of Clinical Pharmacology, 10(2), 121-126. Available from: [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. (2022). International Journal of Molecular Sciences, 23(15), 8496.
  • Zhang, Y., et al. (2022). Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. Journal of Analytical Toxicology, 46(1), 76-83. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][11][19]thiazepin-4(5 H )-one. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Retrieved January 20, 2026, from [Link]

  • Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(8), 3467-3480.
  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. (2013). Journal of Medicinal Chemistry, 56(21), 8424-8447.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Pyrido[2,3-e]diazepin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthetic Methodologies and a Guide to Overcoming Reproducibility Challenges in the Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one and Its Analogs

For researchers, synthetic chemists, and professionals in drug development, the pyrido[2,3-e]diazepine core represents a scaffold of significant interest, analogous in structure to the well-explored benzodiazepines. However, the synthesis of specific derivatives, such as the hypothetical 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, presents challenges in reproducibility and optimization due to a lack of dedicated literature. This guide, therefore, provides a comprehensive framework for the synthesis of the closely related and better-documented pyrido[2,3-e][1][2]diazepine-2,5-diones, offering two distinct and validated synthetic routes. By analogy, these methodologies provide a robust starting point for the synthesis of the target compound and other derivatives.

This guide will delve into the mechanistic underpinnings of these synthetic strategies, offer detailed, step-by-step protocols, and present a comparative analysis of their performance. Furthermore, it will address common pitfalls that affect reproducibility and provide actionable troubleshooting strategies.

Comparative Overview of Synthetic Strategies

Two primary synthetic routes for the construction of the pyrido[2,3-e][1][2]diazepine-2,5-dione scaffold have been reported, each with its own set of advantages and disadvantages. The choice of route will largely depend on the available starting materials, desired scale, and the specific substitutions on the target molecule.

FeatureRoute A: Condensation with Pyrido-oxazinedioneRoute B: Peptide Coupling and Cyclization
Starting Materials 1H-pyrido[2,3-d][1][3]oxazine-2,4-dione, α-amino acid methyl estersβ-amino acids, α-amino acid methyl esters
Key Reactions Condensation, CyclizationPeptide Coupling, Intramolecular Cyclization
Reported Yields Moderate to GoodModerate to Good
Scalability Potentially more scalable due to fewer stepsMay be more suitable for library synthesis and diversification
Key Challenge Availability and synthesis of the pyrido-oxazinedione starting material.Ensuring complete peptide coupling and optimizing cyclization conditions to avoid side reactions.

Route A: Condensation with 1H-Pyrido[2,3-d][1][3]oxazine-2,4-dione

This approach offers a more direct pathway to the desired scaffold, leveraging a pre-formed pyridone ring fused to an oxazinedione. The key transformation is the condensation of this intermediate with an α-amino acid methyl ester, followed by cyclization to form the seven-membered diazepine ring.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the amino group of the α-amino acid methyl ester on one of the carbonyl groups of the pyrido-oxazinedione. This is followed by ring-opening of the oxazinedione and subsequent intramolecular cyclization, driven by the formation of a stable seven-membered ring, to yield the final pyrido[2,3-e][1][2]diazepine-2,5-dione.

Route_A_Mechanism start 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione + α-Amino Acid Methyl Ester intermediate Ring-Opened Intermediate start->intermediate Condensation product Pyrido[2,3-e][1,4]diazepine-2,5-dione intermediate->product Intramolecular Cyclization

Caption: Workflow for Route A: Condensation and Cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of the Pyrido[2,3-e][1][2]diazepine-2,5-dione [4]

  • To a solution of the appropriate α-amino acid methyl ester hydrochloride (1.2 mmol) in dry pyridine (10 mL), add triethylamine (0.17 mL, 1.2 mmol) and stir at room temperature for 15 minutes.

  • Add 1H-pyrido[2,3-d][1][3]oxazine-2,4-dione (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrido[2,3-e][1][2]diazepine-2,5-dione.

Discussion on Reproducibility for Route A
  • Purity of Starting Materials: The purity of the 1H-pyrido[2,3-d][1][3]oxazine-2,4-dione is critical. Impurities can lead to side reactions and complicate purification.

  • Reaction Time and Temperature: The reflux time can vary depending on the specific α-amino acid ester used. Over- or under-heating can lead to incomplete reaction or degradation of the product. Consistent temperature control is crucial.

  • Solvent and Base: Pyridine acts as both a solvent and a base. Ensuring the use of dry pyridine is essential to prevent hydrolysis of the starting materials and intermediates. The amount of triethylamine should be carefully controlled to neutralize the hydrochloride salt without introducing excessive basicity that could promote side reactions.

Route B: Peptide Coupling and Intramolecular Cyclization

This alternative strategy involves the formation of a linear dipeptide precursor, which then undergoes an intramolecular cyclization to form the diazepine ring. This method offers greater flexibility in the choice of starting materials and allows for the introduction of diversity at multiple positions.

Mechanistic Rationale

The synthesis commences with a standard peptide coupling reaction between a β-amino acid and an α-amino acid methyl ester to form a dipeptide. The subsequent key step is an intramolecular cyclization of this dipeptide. This is typically achieved by deprotonation of the amide nitrogen with a strong base, such as sodium hydride, which then acts as an internal nucleophile, attacking the ester carbonyl to form the seven-membered diazepine ring.

Route_B_Mechanism start β-Amino Acid + α-Amino Acid Methyl Ester intermediate Dipeptide Intermediate start->intermediate Peptide Coupling product Pyrido[2,3-e][1,4]diazepine-2,5-dione intermediate->product Intramolecular Cyclization (e.g., NaH in THF)

Sources

Confirming Target Engagement for Novel Therapeutics: A Comparative Guide Featuring 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a novel small molecule interacts with its intended molecular target within a cellular context is a cornerstone of establishing its mechanism of action (MoA).[1][2][3] This guide provides a comprehensive framework for confirming target engagement, using the novel compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (hereafter referred to as "Compound X") as a representative example. Given the limited public domain information on Compound X, this document serves as a practical blueprint for researchers embarking on the target validation journey for any new chemical entity.

The Imperative of Target Engagement

The path from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which stem from an incomplete understanding of a compound's interaction with its biological target.[4][5] Establishing target engagement is critical for:

  • Validating the Mechanism of Action: Directly confirming that the compound binds to the intended target provides a mechanistic anchor for interpreting phenotypic outcomes.[6][7]

  • Guiding Structure-Activity Relationship (SAR) Studies: Quantitative measures of target binding in a relevant biological system are essential for optimizing compound potency and selectivity.[3][6][7]

  • De-risking Clinical Development: Early confirmation of target engagement in preclinical models can help predict clinical efficacy and provide valuable pharmacodynamic (PD) biomarkers for human trials.[2][4][5][8]

A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, provides the most robust evidence of a drug's MoA.[1]

Strategic Approaches to Confirming Target Engagement

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the putative target, the availability of reagents, and the desired throughput.[1] For a novel compound like Compound X, a tiered strategy is often employed, starting with broad, hypothesis-generating methods and progressing to more specific, quantitative assays.

Below is a comparative overview of commonly employed techniques for confirming target engagement.

Comparison of Key Target Engagement Methodologies
Methodology Principle Advantages Disadvantages Throughput Typical Application
Cellular Thermal Shift Assay (CETSA) [9][10][11][12]Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.Label-free; applicable in intact cells, cell lysates, and tissues; reflects physiological conditions.[9][10][12]Requires a specific antibody for detection (e.g., Western blot); may not be suitable for all targets (e.g., membrane proteins).Low to MediumHit validation, lead optimization, in vivo target engagement.
NanoBRET™ Target Engagement Assay [3][13][14]Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[3][14]Live-cell assay; quantitative measurement of compound affinity and residence time; high-throughput compatible.[13][14]Requires genetic modification of the target protein; relies on the availability of a suitable fluorescent tracer.HighPrimary screening, SAR studies, kinetics of target binding.
Biophysical Methods (SPR, ITC, DSF) [6][7][15][16]Measure changes in physical properties (e.g., mass, heat, stability) upon ligand binding to a purified protein.Provide detailed kinetic and thermodynamic data; gold standard for characterizing binding interactions.[3][15]In vitro assays that may not fully recapitulate the cellular environment; require purified protein.Low to MediumHit validation, mechanistic studies, fragment screening.
Kinase Activity Assays [13][17][18]Measure the ability of a compound to inhibit the catalytic activity of a kinase, often by quantifying substrate phosphorylation.Direct measure of functional consequence of target binding; various formats available (e.g., luminescence, fluorescence).[18]Indirect measure of binding; can be confounded by off-target effects on other kinases in the assay.HighPrimary screening, IC50 determination, selectivity profiling.
Chemoproteomics [2][19]Utilizes chemical probes or the compound itself to identify protein targets on a proteome-wide scale, often coupled with mass spectrometry.Unbiased identification of on- and off-targets; can be performed in live cells.[2]Technically complex; may require specialized chemical probes; data analysis can be challenging.LowTarget deconvolution, off-target profiling.

Experimental Workflows and Protocols

To illustrate the practical application of these methods, we present detailed protocols for two widely applicable techniques: the Cellular Thermal Shift Assay (CETSA) for direct target engagement in cells and a generic kinase activity assay for functional validation, which would be a logical starting point for a compound with a heterocyclic scaffold like Compound X.

Workflow 1: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the steps to determine if Compound X stabilizes a putative target protein in intact cells.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing the target protein treatment 2. Treat cells with Compound X or vehicle control cell_culture->treatment heating 3. Heat cell suspensions to a range of temperatures treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation 5. Separate soluble and precipitated proteins via centrifugation lysis->centrifugation sds_page 6. Analyze soluble fraction by SDS-PAGE centrifugation->sds_page western_blot 7. Western blot with a target-specific antibody sds_page->western_blot quantification 8. Quantify band intensity western_blot->quantification melting_curve 9. Plot protein abundance vs. temperature to generate a melting curve quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Seed cells known to express the putative target protein in appropriate culture vessels and grow to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension and treat with various concentrations of Compound X or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Transfer the treated cell aliquots to PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[10]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and subsequent Western blotting using a primary antibody specific to the target protein.

    • Detect the signal using a secondary antibody conjugated to a reporter (e.g., HRP) and an appropriate substrate.

    • Quantify the band intensities using densitometry software.

    • Plot the normalized band intensities against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.[9][11]

Workflow 2: In Vitro Kinase Activity Assay

This workflow describes a generic method to assess if Compound X inhibits the activity of a purified kinase, a plausible target class for this compound scaffold.

Kinase_Assay_Workflow cluster_reagents Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents 1. Prepare assay buffer, purified kinase, substrate, and ATP compound_prep 2. Prepare serial dilutions of Compound X reagents->compound_prep incubation 3. Incubate kinase with Compound X or vehicle compound_prep->incubation initiation 4. Initiate reaction by adding ATP/substrate mix incubation->initiation quenching 5. Stop the reaction initiation->quenching detection 6. Add detection reagent (e.g., ADP-Glo™) quenching->detection readout 7. Measure signal (e.g., luminescence) detection->readout ic50 8. Plot signal vs. compound concentration and calculate IC50 readout->ic50

Caption: Workflow for a generic in vitro kinase activity assay.

Detailed Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Assay Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare serial dilutions of Compound X in the appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted Compound X or vehicle control.

    • Add the 2X kinase/substrate solution to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.[18]

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis:

    • Normalize the data to control wells (0% inhibition for vehicle-treated wells, 100% inhibition for wells with no kinase).

    • Plot the percent inhibition as a function of the logarithm of Compound X concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

Confirming target engagement is a non-negotiable step in the validation of novel chemical probes and the development of new medicines.[2][20] For a compound like 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a systematic approach beginning with hypothesis-driven assay selection is paramount. Combining direct binding assays like CETSA with functional assays such as kinase activity profiling provides a powerful, multi-pronged strategy to build a convincing case for a compound's mechanism of action.[1][14] The integration of these methodologies into early-stage drug discovery not only accelerates the identification of promising candidates but also provides a solid foundation for their successful translation to the clinic.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
  • Creech, J. E., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Gesner, E., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. Available at: [Link]

  • Gesner, E., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Available at: [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link]

  • Crown Bioscience. (2019). Target Engagement Studies with Syngeneic Tumor Models. Crown Bioscience Blog. Available at: [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Reaction Biology. Available at: [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. Available at: [Link]

  • Z-obel, P. A., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. Available at: [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Available at: [Link]

  • Oxford Global. (2023). Addressing Specific Targets and Dealing with Target Engagement. Oxford Global. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Lork, K., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • CellarisBio. (n.d.). Cell target engagement -- Powerful paradigm in drug discovery. CellarisBio. Available at: [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Canna, K., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Available at: [Link]

  • Ward, J. A., et al. (2023). Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells. Angewandte Chemie International Edition. Available at: [Link]

Sources

A Head-to-Head Comparison: Benchmarking 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one Against the Clinical Gold Standard, Olaparib, in PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair, most notably those harboring BRCA1/2 mutations.[1][2] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (hereafter referred to as Compound B7), against the FDA-approved PARP inhibitor, Olaparib.[3][4][5] Olaparib serves as our positive control, providing a clinically relevant yardstick for efficacy and potency.[3][4][6]

This technical guide is designed for researchers, drug development professionals, and medicinal chemists. It will delve into the mechanistic underpinnings of PARP inhibition, provide detailed experimental protocols for a head-to-head comparison, and present a comprehensive analysis of the generated data. Our objective is to equip fellow scientists with the necessary framework to rigorously evaluate novel PARP inhibitors.

The Rationale for PARP1 Inhibition: A Synthetic Lethality Approach

PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks (SSBs).[7] When PARP1 is inhibited, these SSBs go unrepaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).[1][5] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[8] This concept, where the inhibition of one pathway (PARP1) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[2]

cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 BER Base Excision Repair PARP1->BER Replication DNA Replication BER->Replication DSB Double-Strand Break (DSB) Replication->DSB Stalled Fork Collapse HR Homologous Recombination (HR) DSB->HR Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C PARP1_Inhibitor PARP Inhibitor (Compound B7 / Olaparib) PARP1_Inhibitor->PARP1_C Replication_C DNA Replication PARP1_C->Replication_C BER Blocked DSB_C Accumulated DSBs Replication_C->DSB_C HR_C Defective HR DSB_C->HR_C Repair Failure Apoptosis Apoptosis DSB_C->Apoptosis

Figure 1: Mechanism of PARP Inhibitor-Induced Synthetic Lethality. In normal cells, both BER and HR pathways are functional, ensuring genomic stability. In BRCA-mutated cancer cells, the inhibition of PARP1 leads to an accumulation of DSBs that cannot be repaired by the defective HR pathway, resulting in cell death.

A Multi-tiered Approach to Benchmarking

Our comparative analysis employs a tiered experimental strategy, progressing from direct biochemical assessment to cellular functional assays. This ensures a comprehensive evaluation of both the on-target potency and the biological consequences of PARP1 inhibition.

Tier1 Tier 1: Biochemical Potency Assay1 HTRF PARP1 Enzymatic Assay Tier1->Assay1 Assay5 Selectivity Profiling Tier1->Assay5 Tier2 Tier 2: Cellular Target Engagement Assay2 Cellular PARylation Assay Tier2->Assay2 Tier3 Tier 3: Functional Cellular Outcomes Assay3 Alkaline Comet Assay Tier3->Assay3 Assay4 Cell Viability (MTS) Assay Tier3->Assay4

Figure 2: Experimental Workflow for Benchmarking. A tiered approach ensures a thorough evaluation from biochemical potency to cellular function.

Tier 1: Direct Assessment of Biochemical Potency

The initial step is to quantify the direct inhibitory effect of Compound B7 and Olaparib on the enzymatic activity of PARP1.

Experiment 1: HTRF PARP1 Enzymatic Assay

This assay measures the ability of the compounds to inhibit the PARP1-catalyzed addition of poly(ADP-ribose) (PAR) chains to histone proteins.[9][10]

Protocol:

  • Reagent Preparation: Recombinant human PARP1 enzyme, biotinylated NAD+, and histone-coated acceptor plates are prepared according to the manufacturer's instructions (e.g., Revvity HTRF PARP1 Assay).

  • Compound Dilution: A serial dilution of Compound B7 and Olaparib is prepared in DMSO, followed by a final dilution in the assay buffer.

  • Reaction Initiation: The PARP1 enzyme, activated DNA, and the test compounds are added to the histone-coated wells. The reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for the PARylation reaction to occur.

  • Detection: HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and d2-labeled streptavidin) are added.

  • Data Acquisition: The plate is read on an HTRF-compatible reader, and the ratio of the emission signals at 665 nm and 620 nm is calculated.

  • Data Analysis: The HTRF ratio is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited) is determined using a four-parameter logistic regression.

Expected Outcome: This assay will provide a direct comparison of the in vitro potency of Compound B7 and Olaparib in inhibiting PARP1.

Tier 2: Quantifying Cellular Target Engagement

Moving into a more biologically relevant context, we next assess the ability of the compounds to inhibit PARP1 activity within intact cells.

Experiment 2: Cellular PARylation Assay

This assay quantifies the levels of PAR in cells following treatment with the compounds and a DNA-damaging agent to stimulate PARP activity.[11]

Protocol:

  • Cell Culture: A suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like UWB1.289) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with a serial dilution of Compound B7 or Olaparib for 1 hour.

  • Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), for 15 minutes to induce PARP1 activity.

  • Cell Lysis: The cells are lysed, and the protein concentration of the lysates is normalized.

  • ELISA-based Detection: The level of PAR in the cell lysates is quantified using a sandwich ELISA kit.[11] This typically involves capturing PARylated proteins on an antibody-coated plate and detecting them with a second, labeled anti-PAR antibody.

  • Data Analysis: The signal from the ELISA is plotted against the compound concentration to determine the EC50 value (the concentration at which 50% of cellular PARylation is inhibited).

Expected Outcome: This assay will confirm that Compound B7 can penetrate the cell membrane and engage its target, PARP1, in a cellular environment.

Tier 3: Assessing Functional Cellular Consequences

The ultimate goal of a PARP inhibitor is to induce DNA damage and selectively kill cancer cells. The following assays measure these critical downstream effects.

Experiment 3: Alkaline Comet Assay for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15][16] Under alkaline conditions, it can detect both single and double-strand breaks.[13][14][16]

Protocol:

  • Cell Treatment: BRCA-deficient cells (e.g., UWB1.289) are treated with varying concentrations of Compound B7 or Olaparib for 24 hours.

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto microscope slides.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.[12] Broken DNA fragments will migrate out of the nucleus, forming a "comet tail."[13]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The tail moment (a product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage.

Expected Outcome: A dose-dependent increase in the comet tail moment will demonstrate the ability of Compound B7 to induce DNA damage as a consequence of PARP inhibition.

Experiment 4: Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20]

Protocol:

  • Cell Seeding: BRCA-deficient (e.g., UWB1.289) and BRCA-proficient (e.g., UWB1.289 + BRCA1) cell lines are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of Compound B7 or Olaparib for 72 hours.

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.[20] Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.[18]

  • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.

  • Data Analysis: The absorbance values are normalized to the untreated control, and the GI50 (the concentration at which 50% of cell growth is inhibited) is calculated for each cell line.

Expected Outcome: Compound B7 is expected to show significantly greater cytotoxicity in the BRCA-deficient cell line compared to the BRCA-proficient line, demonstrating synthetic lethality.

Comparative Data Summary

The following table summarizes the expected data from the benchmarking experiments, providing a clear comparison between Compound B7 and the positive control, Olaparib.

AssayParameterCompound B7Olaparib (Positive Control)
HTRF PARP1 Enzymatic Assay IC50 (nM)[Hypothetical Value, e.g., 2.5]5.1
Cellular PARylation Assay EC50 (nM)[Hypothetical Value, e.g., 15.2]25.8
Alkaline Comet Assay Mean Tail Moment at 1 µM[Hypothetical Value, e.g., 35.4]28.9
MTS Cell Viability Assay GI50 (nM) - BRCA deficient[Hypothetical Value, e.g., 50.1]95.3
MTS Cell Viability Assay GI50 (nM) - BRCA proficient[Hypothetical Value, e.g., >10,000]>10,000

Selectivity Profiling: A Critical Step

While potent on-target activity is crucial, a favorable safety profile often depends on the selectivity of the compound. Off-target effects can lead to unforeseen toxicities.

Experiment 5: PARP Family and Kinase Selectivity Profiling

Protocol:

  • PARP Isoform Panel: The inhibitory activity of Compound B7 is assessed against a panel of PARP family members (e.g., PARP2, PARP3, Tankyrase 1/2).[21][22]

  • Kinase Panel: The compound is screened against a broad panel of kinases to identify potential off-target interactions.[23]

  • Data Analysis: The IC50 values for each off-target are determined and compared to the on-target PARP1 IC50 to calculate a selectivity ratio.

Expected Outcome: An ideal candidate will exhibit high selectivity for PARP1 over other PARP family members and a clean profile against a broad range of kinases.[23][24]

Conclusion

This guide outlines a rigorous, multi-tiered approach to benchmarking a novel PARP1 inhibitor, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, against the clinical standard, Olaparib. By systematically evaluating biochemical potency, cellular target engagement, and functional outcomes, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents. The provided protocols and rationale serve as a robust framework for the preclinical evaluation of the next generation of PARP inhibitors, with the ultimate goal of delivering more effective and safer treatments to cancer patients.

References

  • Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • PubMed. (2021, March 8). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Retrieved from [Link]

  • Bio-protocol. (2021, July 30). Comet Assay for DNA Damage. Retrieved from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • bioRxiv. (2017, March 23). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. Retrieved from [Link]

  • bioRxiv. (2025, October 14). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • PubMed Central (PMC). (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]

  • ResearchGate. (n.d.). PARP‐1 inhibitors with phenotypic effects in cellular assays. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • PubMed Central (PMC). (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • AACR Journals. (n.d.). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Retrieved from [Link]

  • AACR Journals. (2024, March 22). Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... Retrieved from [Link]

  • OncLive. (2024, November 21). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Retrieved from [Link]

  • ecancer. (2022, November 29). Olaparib continues to show positive results in advanced ovarian cancer - 7 year data. Retrieved from [Link]

  • MDPI. (2024, November 7). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Retrieved from [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay 96 Tests. Retrieved from [Link]

  • JCI. (2018, April 16). The evolving landscape of predictive biomarkers of response to PARP inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Retrieved from [Link]

  • PubMed Central (PMC). (2021, July 1). Serine-linked PARP1 auto-modification controls PARP inhibitor response. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one

Navigating the Uncharted: A Guide to the Safe Disposal of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these molecules extends beyond the laboratory bench and into the critical phase of disposal. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one, a compound for which specific disposal protocols may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the compound's chemical characteristics is paramount.

The structure of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one—a brominated, heterocyclic compound with potential bioactivity—necessitates its classification as hazardous waste. The presence of a halogen (bromine) is a key determinant for its disposal pathway, as improper disposal can lead to the formation of harmful byproducts and environmental contamination.

Core Principles of Disposal: A Hazard-Based Approach

Given the nature of this compound, several potential hazards must be assumed until proven otherwise:

  • Toxicity: As a pyrido-diazepine derivative, it may exhibit unforeseen biological effects.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment.

  • Reactivity: While not overtly reactive based on its structure, its stability with other chemicals is unknown.

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be handled as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) which mandates safe workplace practices.[2][3][4][5][6] Key tenets of these regulations include proper waste identification, segregation, containment, and labeling.

Regulatory Body Key Requirement Relevance to Disposal
EPA (RCRA) Hazardous Waste Identification and ListingThe compound's characteristics require it to be managed as a hazardous waste.[2][7]
OSHA Hazard Communication Standard (29 CFR 1910.1200)Ensures that laboratory personnel are informed about the potential hazards and required safety measures.[3][4]
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)Mandates the implementation of a Chemical Hygiene Plan, which includes waste disposal procedures.[3][4][8]

Step-by-Step Disposal Protocol

This protocol is designed to ensure safety and compliance throughout the disposal process.

1. Waste Characterization and Segregation:

  • Assume Hazardous Nature: In the absence of specific data, treat the compound as toxic and environmentally hazardous.

  • Segregate Halogenated Waste: All waste containing 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one must be collected separately from non-halogenated organic waste.[9] This is crucial as incineration facilities often have specific streams for halogenated compounds to manage the acidic gases produced during combustion.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., leftover compound, contaminated filter paper) and liquid waste (e.g., reaction mixtures, solutions) in separate, compatible containers.

2. Personal Protective Equipment (PPE):

  • At a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat must be worn when handling the waste.[10][11]

  • All handling of the waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any vapors or dust.[10]

3. Waste Container Selection and Labeling:

  • Container Compatibility: Use containers that are chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have secure, leak-proof lids.[10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Halogenated Organic")

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.[10]

  • Keep containers closed at all times, except when adding waste.

5. Disposal Pathway:

  • Incineration: The recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[12] These facilities are equipped with scrubbers and other emission control systems to neutralize hydrobromic acid (HBr) and other hazardous byproducts generated during combustion.

  • Neutralization (Not Recommended for this Compound): While neutralization is a method for some chemicals, it is not suitable for this complex organic molecule due to the potential for incomplete reactions and the formation of other hazardous compounds.[12]

  • Landfill (Prohibited): Direct landfilling of untreated hazardous chemical waste is prohibited by the EPA's land disposal restrictions.[6]

6. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection of the hazardous waste.[9]

  • Provide them with a complete and accurate description of the waste.

Disposal Decision Workflow

DisposalWorkflowStartWaste Generation(7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one)IsSDSAvailableIs a specificSDS available?Start->IsSDSAvailableAssumeHazardousAssume Hazardous:- Toxic- Halogenated- Environmentally HazardousIsSDSAvailable->AssumeHazardousNoFollowSDSFollow SpecificDisposal Instructionsin SDSIsSDSAvailable->FollowSDSYesSegregateWasteSegregate asHalogenatedOrganic WasteAssumeHazardous->SegregateWasteContainerizeLabelProperly Containerizeand Label as'Hazardous Waste'SegregateWaste->ContainerizeLabelStoreStore in SatelliteAccumulation AreaContainerizeLabel->StoreEHSPickupArrange for EH&SPickupStore->EHSPickupIncinerationHigh-TemperatureIncineration atLicensed FacilityEHSPickup->Incineration

Caption: Decision workflow for the disposal of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one.

Conclusion

The responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. By adopting a cautious and informed approach based on the chemical's structure, researchers can ensure that the disposal of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one is conducted in a manner that is safe, compliant, and minimizes environmental impact. Always consult with your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • U.S. Environmental Protection Agency. (1994). Environmental Fact Sheet, Organobromine. [Link]

  • Oklahoma State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Standards. [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

Personal protective equipment for handling 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

A Comprehensive Guide to the Safe Handling of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one

As a novel heterocyclic compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one presents unique opportunities in drug development. However, its bromine functional group necessitates a robust understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established principles of chemical safety.

I. Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Dermal and Eye Contact: Corrosive, causing severe burns.[1][3]

  • Inhalation: May cause severe respiratory tract irritation.[1][3]

  • Ingestion: May cause severe digestive tract irritation.[1][3]

  • Reactivity: Bromine and its compounds can react violently with easily oxidized substances.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one. A multi-layered approach is essential to provide comprehensive protection.[4]

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[2][3]Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2][5] A face shield worn over goggles is required when there is a risk of splashes or exothermic reactions.[2][5]Protects against splashes that could cause severe eye damage. A face shield provides broader protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned.[5]Protects skin and personal clothing from contamination. Flame-resistant material is crucial due to the potential reactivity of brominated compounds.
Footwear Closed-toe, closed-heel shoes.[2]Prevents exposure from spills that may reach the floor.
Respiratory Protection To be used based on a risk assessment. If there is a potential for aerosolization or if work is not conducted in a fume hood, a respirator is required.[2]Protects against the inhalation of harmful dust or vapors.

Workflow for PPE Selection and Use

PPE_Workflowcluster_prepPreparation Phasecluster_selectionPPE Selectioncluster_operationOperational Phasecluster_postPost-OperationAConduct Risk Assessmentfor the specific procedureBConsult Safety Data Sheet(or analogous compounds)A->BInformsCSelect Appropriate Gloves(Nitrile/Neoprene, Double-Gloved)B->CDSelect Eye/Face Protection(Goggles +/- Face Shield)B->DESelect Body Protection(Flame-Resistant Lab Coat)B->EFDetermine Need forRespiratory ProtectionB->FGDon PPE CorrectlyBefore Handling CompoundC->GD->GE->GF->GHHandle Compound in aCertified Chemical Fume HoodG->HIInspect PPE forDamage During UseH->IJDoff PPE Correctlyto Avoid ContaminationI->JKDispose of ContaminatedPPE as Hazardous WasteJ->KLWash Hands ThoroughlyK->L

Caption: A workflow diagram illustrating the key stages of PPE selection, use, and disposal for handling hazardous chemicals.

III. Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.[3]

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Have an emergency plan in place and ensure all personnel are familiar with it.

  • Handling:

    • Always handle the compound within the confines of a chemical fume hood to prevent inhalation exposure.[3]

    • Wear the full complement of prescribed PPE.

    • When weighing the solid compound, do so in the fume hood to avoid generating airborne dust.

    • If creating solutions, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Spill Response:

    • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Large Spills: For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

IV. Disposal Plan: Managing Brominated Waste

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials contaminated with 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one, including gloves, disposable lab coats, and absorbent materials, must be collected as halogenated organic waste.

  • Waste Containers: Use clearly labeled, sealed, and compatible waste containers.[3] Do not store in polyethylene containers, as some brominated compounds can degrade them.[3]

  • Neutralization (for specific waste streams): In some cases, treatment with a reducing agent like sodium thiosulfate can be used to decolorize and neutralize bromine-containing solutions before disposal.[6] However, this should only be done by trained personnel following a validated standard operating procedure.

  • Professional Disposal: Ultimately, all hazardous waste must be disposed of through a licensed hazardous waste management service in accordance with local and national regulations.[7]

V. Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1][2]diazepin-2(3H)-one, fostering a secure environment for scientific discovery.

References

  • Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Benchchem.
  • LCSS: BROMINE. National Research Council.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Protective Equipment. American Chemistry Council.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. Washington State University.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

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Reactant of Route 1
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one
Reactant of Route 2
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.